molecular formula C8H10N4O2 B108294 Caffeine-trimethyl-13C3 CAS No. 78072-66-9

Caffeine-trimethyl-13C3

カタログ番号: B108294
CAS番号: 78072-66-9
分子量: 197.17 g/mol
InChIキー: RYYVLZVUVIJVGH-VMIGTVKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caffeine-(trimethyl-(13)C3) is a (13)C-modified compound that is caffeine in which the carbon atoms of the three methyl groups at positions 1, 3 and 7 are replaced by (13)C isotopes. It is an oxopurine and a (13)C-modified compound.

特性

IUPAC Name

1,3,7-tri((113C)methyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437172
Record name 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78072-66-9
Record name 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78072-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caffeine-trimethyl-13C3, a stable isotope-labeled analog of caffeine (B1668208). It is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for the quantification of caffeine in various biological and consumer product matrices. This document details the compound's properties, its critical role as an internal standard in mass spectrometry, and explicit experimental protocols for its application.

Core Compound Properties and Specifications

This compound is a synthetic form of caffeine where the three methyl groups are labeled with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the natural, unlabeled caffeine, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS).[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name 1,3,7-tri(methyl-13C)-3,7-dihydro-1H-purine-2,6-dione[1]
Synonyms Caffeine-13C3, L-Caffeine-(trimethyl-13C3)[1]
CAS Number 78072-66-9[1][2]
Molecular Formula 13C3C5H10N4O2[1][2]
Molecular Weight 197.17 g/mol [1][2]
Isotopic Purity ≥99 atom % 13C[1][2]
Chemical Purity ≥99% (CP)[1]
Form Solid, powder[1]
Mass Shift M+3[1][2]
Melting Point 234-236.5 °C

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled compound, or internal standard, is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample preparation or instrument response can be effectively normalized. This leads to highly reliable and reproducible quantification, minimizing matrix effects that can suppress or enhance the analyte signal in complex samples.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of caffeine in plasma and beverage samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Caffeine in Human Plasma

This protocol is adapted from methodologies employing protein precipitation for sample cleanup.[3]

1. Materials and Reagents:

  • Caffeine standard

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Human plasma (blank)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeine stock solution with a 50:50 methanol/water mixture to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Parameters:

ParameterSetting
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Caffeine: 195.1 → 138.1this compound: 198.1 → 141.1
Collision Energy Optimized for the specific instrument
Protocol 2: Quantification of Caffeine in Beverages

This protocol is suitable for the analysis of caffeine in beverages like coffee and energy drinks.

1. Materials and Reagents:

  • Caffeine standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation:

  • Degas carbonated beverages by sonication.

  • Dilute the beverage sample with deionized water to bring the expected caffeine concentration within the calibration curve range (e.g., 1:10 or 1:100 dilution).

  • Pipette 100 µL of the diluted beverage, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Parameters:

  • Use the same LC-MS/MS parameters as detailed in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of caffeine in a biological sample using this compound as an internal standard.

experimental_workflow sample Sample Collection (e.g., Plasma, Beverage) add_is Addition of This compound (Internal Standard) sample->add_is prep Sample Preparation (e.g., Protein Precipitation, Dilution) add_is->prep centrifuge Centrifugation/ Filtration prep->centrifuge supernatant Supernatant/ Filtrate Collection centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte to IS) ms_detection->data_analysis quantification Quantification of Caffeine data_analysis->quantification

Caption: Workflow for Caffeine Quantification using an Internal Standard.

Signaling Pathways and Logical Relationships

While this compound itself is not involved in biological signaling pathways, its use is integral to the logical workflow of quantitative analysis. The following diagram illustrates the logical relationship in isotope dilution mass spectrometry.

idms_logic known_is Known Amount of This compound mixed_sample Mixed Sample known_is->mixed_sample unknown_analyte Unknown Amount of Caffeine in Sample unknown_analyte->mixed_sample ms_analysis Mass Spectrometry Analysis mixed_sample->ms_analysis ratio Measure Peak Area Ratio (Analyte / IS) ms_analysis->ratio calculation Calculate Unknown Concentration ratio->calculation

Caption: Logical Flow of Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide to Caffeine-trimethyl-13C3: Chemical Properties, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Caffeine-trimethyl-13C3, a stable isotope-labeled analog of caffeine (B1668208). It details established experimental protocols for its analysis, outlines its metabolic fate, and explores its primary mechanism of action within biological systems. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and pharmacology.

Core Chemical and Physical Properties

This compound is structurally identical to caffeine, with the exception of the three methyl groups, where the carbon atoms are the heavy isotope ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative analysis of caffeine by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula ¹³C₃C₅H₁₀N₄O₂[1]
Molecular Weight 197.17 g/mol [1]
Exact Mass 197.09044008 Da
Melting Point 234-236.5 °C
Form Solid[1]
Solubility Slightly soluble in DMSO and Methanol (B129727) (with heating/sonication). Sparingly soluble in water, freely soluble in boiling water, and slightly soluble in ethanol.
Stability Stable. Incompatible with strong acids, strong bases, and strong oxidizing agents.
Storage Temperature 2-8°C
Isotopic Purity ≥99 atom % ¹³C[1]
Chemical Purity ≥99%[1]

Experimental Protocols

This compound is primarily utilized in analytical methodologies, particularly those involving mass spectrometry. The following protocols are standard for the analysis of caffeine and can be directly applied when using its ¹³C-labeled counterpart as an internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Plasma Samples

This method is widely used for the quantification of caffeine and its metabolites in biological matrices.

a. Sample Preparation:

  • To 30 µL of human plasma, add 100 µL of a precipitation solution containing methanol, formic acid (to enhance analyte purity in the supernatant), and the internal standard, this compound.[2]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the sample at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant for injection into the HPLC-MS/MS system.[2]

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.[3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small percentage of formic acid to improve peak shape and ionization efficiency.[3]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[4]

  • Injection Volume: 5-20 µL.[5]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI) is commonly employed.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transitions monitored would be specific for caffeine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic labeling of this compound.

a. Sample Preparation:

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

  • Transfer the solution to an NMR tube.

b. ¹H NMR Spectroscopy:

  • The proton spectrum will be very similar to that of unlabeled caffeine.

  • A key difference will be the observation of coupling between the protons of the methyl groups and the ¹³C atoms to which they are attached, resulting in doublets for these signals (¹J-coupling).

c. ¹³C NMR Spectroscopy:

  • The carbon spectrum will show significantly enhanced signals for the three methyl carbons due to the ¹³C enrichment.

  • The chemical shifts of these carbons will be identical to those in unlabeled caffeine.

Signaling and Metabolic Pathways

Caffeine's Mechanism of Action: Adenosine (B11128) Receptor Antagonism

Caffeine's primary pharmacological effect is the blockade of adenosine receptors, particularly the A₁ and A₂ₐ subtypes, in the central nervous system.[6][7] Adenosine is a nucleoside that promotes drowsiness by slowing down nerve cell activity.[7] Due to its structural similarity to adenosine, caffeine can bind to these receptors without activating them, thereby preventing adenosine from binding and exerting its inhibitory effects.[6][7] This blockade leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects of caffeine.[7]

Caffeine_Adenosine_Signaling cluster_presynaptic Presynaptic Neuron cluster_caffeine_action Caffeine Action cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine AdenosineReceptor Adenosine A1 Receptor Adenosine->AdenosineReceptor Binds Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) AdenosineReceptor->Neurotransmitter_Release Inhibits Increased_Firing Increased Neuronal Firing (Stimulant Effect) Neurotransmitter_Release->Increased_Firing Stimulates Caffeine Caffeine Caffeine->AdenosineReceptor Blocks

Figure 1. Caffeine's antagonism of the adenosine A1 receptor, leading to increased neuronal activity.

Metabolic Pathway of Caffeine

Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase enzyme system, with the CYP1A2 isoenzyme being responsible for about 95% of its primary metabolism.[8][9] The main metabolic route is demethylation to form three primary metabolites: paraxanthine, theobromine, and theophylline.[9] These metabolites are further broken down and eventually excreted in the urine.

Caffeine_Metabolism cluster_metabolites Primary Metabolites cluster_enzymes Metabolizing Enzyme Caffeine Caffeine (1,3,7-trimethylxanthine) CYP1A2 CYP1A2 (Liver) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Further_Metabolites Further Metabolites (Excreted in Urine) Paraxanthine->Further_Metabolites Theobromine Theobromine (3,7-dimethylxanthine) Theobromine->Further_Metabolites Theophylline Theophylline (1,3-dimethylxanthine) Theophylline->Further_Metabolites CYP1A2->Paraxanthine ~84% CYP1A2->Theobromine ~12% CYP1A2->Theophylline ~4%

Figure 2. The primary metabolic pathway of caffeine in the liver, mediated by the CYP1A2 enzyme.

Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving the analysis of caffeine.

Sample Preparation Workflow for Plasma Analysis

This workflow outlines the key steps in preparing a plasma sample for HPLC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) & Precipitation Solution Start->Add_IS Vortex Vortex to Mix and Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge to Pellet Precipitate Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into HPLC-MS/MS Collect_Supernatant->Inject

Figure 3. A typical workflow for the preparation of plasma samples for caffeine analysis.

General HPLC-MS Analysis Workflow

This diagram illustrates the overall process of analyzing a prepared sample using an HPLC-MS system.

HPLC_MS_Workflow Autosampler Autosampler (Prepared Sample) HPLC HPLC System (Chromatographic Separation) Autosampler->HPLC Mass_Spec Mass Spectrometer (Detection & Quantification) HPLC->Mass_Spec Data_Analysis Data Analysis (Quantification using Internal Standard) Mass_Spec->Data_Analysis

References

An In-depth Technical Guide on the Synthesis and Purification of Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of caffeine-trimethyl-13C3, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. This document details the synthetic route from theophylline (B1681296), purification methodologies, and analytical characterization, supplemented with structured data tables and workflow diagrams.

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance and a molecule of significant interest in pharmaceutical and clinical research. Stable isotope-labeled caffeine, particularly this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of caffeine in complex biological matrices. Its use ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This guide outlines a robust laboratory-scale synthesis and purification strategy for producing high-purity this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of theophylline (1,3-dimethylxanthine) using [13C]methyl iodide as the labeled methyl source. This reaction proceeds via a nucleophilic substitution at the N7 position of the theophylline ring.

Reaction Scheme

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of unlabeled caffeine from theophylline.[1]

Materials:

  • Theophylline (e.g., 9.0 g, 50 mmol)

  • [13C]Methyl iodide (e.g., 10.7 g, 75 mmol)

  • Potassium carbonate (K2CO3), anhydrous (e.g., 10.4 g, 75 mmol)

  • Dimethylformamide (DMF), anhydrous (250 mL)

  • Acetone (B3395972)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve theophylline and potassium carbonate in anhydrous dimethylformamide.

  • Add [13C]methyl iodide to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, remove the solvent by rotary evaporation under reduced pressure.

  • To the resulting residue, add acetone to induce crystallization of the crude this compound.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Dry the product in a vacuum oven.

Quantitative Data for Synthesis
ParameterValueReference
Starting MaterialTheophylline[1]
Labeling Agent[13C]Methyl Iodide[2]
BasePotassium Carbonate (K2CO3)[1]
SolventDimethylformamide (DMF)[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Theoretical Yield~9.86 g (for 50 mmol scale)Calculated
Reported Yield (unlabeled)34%[1]

Note: The reported yield of 34% for the unlabeled synthesis can be considered a conservative estimate for the labeled synthesis. Optimization of reaction conditions may lead to higher yields.

Purification of this compound

Purification of the synthesized this compound is critical to ensure its suitability as an internal standard. The primary goal is to remove unreacted starting materials, by-products, and any unlabeled caffeine. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Purification Workflow

purification_workflow Crude Crude this compound Recrystallization Recrystallization (from Acetone) Crude->Recrystallization Filtration1 Vacuum Filtration Recrystallization->Filtration1 PartiallyPurified Partially Purified Solid Filtration1->PartiallyPurified PrepHPLC Preparative HPLC (C18 Column) PartiallyPurified->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (LC-MS) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation Pool Pure Fractions FinalProduct High-Purity this compound SolventEvaporation->FinalProduct

Caption: Purification workflow for this compound.

Experimental Protocols

3.2.1. Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Dry the crystals under vacuum.

3.2.2. Preparative HPLC

For achieving the highest purity, preparative reverse-phase HPLC is recommended.

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of methanol (B129727) and water (or a suitable buffer like 0.1% acetic acid in water) is commonly used.[3][4]

  • Detection: UV detection at a wavelength where caffeine absorbs strongly (e.g., 273 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

Purity Assessment and Characterization

The purity of the final product should be assessed by analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterExpected Value/ResultReference
Purity
Chemical Purity (by HPLC)> 99%[5][6]
Isotopic Purity (atom % 13C)> 99%[5][6]
Physical Properties
AppearanceWhite to off-white solid[5]
Melting Point234-236.5 °C[2][6]
Spectroscopic Data
Mass Shift (vs. unlabeled)M+3[5][6]
Exact Mass197.09044008[2][7]
1H NMR (unlabeled, for comparison)δ (ppm): 3.24 (s, 3H), 3.40 (s, 3H), 3.86 (s, 3H), 7.55 (s, 1H)[8]
13C NMR (unlabeled, for comparison)δ (ppm): 27.8, 29.7, 33.5, 107.4, 141.5, 148.4, 151.6, 155.2[8]

Application in Bioanalytical Methods

This compound is primarily used as an internal standard in quantitative bioanalysis by LC-MS/MS. Its co-elution with the unlabeled analyte and identical ionization behavior, but distinct mass, allows for accurate quantification.[9]

Bioanalytical Workflow using this compound

bioanalytical_workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Analyte to IS) Analysis->Quantification

Caption: Bioanalytical workflow with an internal standard.

Caffeine Signaling Pathway

Caffeine exerts its physiological effects primarily by acting as an antagonist of adenosine (B11128) receptors, particularly A1 and A2A subtypes.[10] This antagonism leads to a cascade of downstream effects.

caffeine_signaling Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Antagonism AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibition (A1) Activation (A2A) cAMP cAMP AdenylateCyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) PKA->Downstream Phosphorylation Adenosine Adenosine Adenosine->AdenosineReceptor Agonism (Inhibited by Caffeine)

Caption: Simplified caffeine signaling pathway.

By blocking adenosine receptors, caffeine prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity and the characteristic stimulant effects.[11][12]

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and application of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists in drug development and related fields who require high-purity, isotopically labeled caffeine for their quantitative studies. The successful implementation of these methods will enable accurate and reliable bioanalytical results.

References

The Structure and Application of Caffeine-trimethyl-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Caffeine-trimethyl-13C3, a stable isotope-labeled analog of caffeine (B1668208), designed for researchers, scientists, and drug development professionals. This document details the molecule's structure, physicochemical properties, and its primary application as an internal standard in quantitative mass spectrometry-based analyses. Furthermore, it outlines a detailed synthesis methodology, discusses its metabolic fate, and explores its potential utility in studying cellular signaling pathways.

Core Physicochemical Properties

This compound is a synthetic form of caffeine where the carbon atoms of the three methyl groups are replaced with the stable isotope, Carbon-13. This isotopic labeling results in a precise mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) applications. The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 3,7-dihydro-1,3,7-tri(methyl-13C)-1H-purine-2,6-dione[1][2]
CAS Number 78072-66-9[1][2][3][4][5][6]
Molecular Formula C₅[¹³C]₃H₁₀N₄O₂[1][2]
Formula Weight ~197.17 g/mol [3][4][5][6]
Isotopic Purity ≥99 atom % ¹³C[3][4]
Chemical Purity ≥98%[7] or ≥99%[3][6]
Appearance Solid[3][6]
SMILES [13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3][1]
InChI InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1[1][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of a suitable xanthine (B1682287) precursor using a ¹³C-labeled methylating agent. A common and efficient method involves the N-methylation of theophylline (B1681296) (1,3-dimethylxanthine) at the 7-position and a precursor like 1-methylxanthine (B19228) or 3-methylxanthine (B41622) to introduce the other labeled methyl groups. The most common ¹³C source for this reaction is ¹³C-methyl iodide.

Experimental Protocol: Synthesis via Methylation of Theophylline

This protocol describes the synthesis of this compound starting from theophylline and ¹³C-methyl iodide.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve theophylline (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Methylation: Add ¹³C-methyl iodide (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer and wash it successively with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak ([M+H]⁺) at m/z 198, which is 3 Da higher than that of unlabeled caffeine (m/z 195). The fragmentation pattern is similar to that of unlabeled caffeine, with the key fragments showing a corresponding mass shift. The primary fragmentation involves the loss of a methyl isocyanate group. For the labeled compound, this can result in fragments that have lost a ¹³CH₃NCO group. MS³ analysis of the trimethyl-¹³C-labeled caffeine has been used to elucidate the fragmentation pathways of caffeine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for the three ¹³C-labeled methyl carbons. The chemical shifts of these carbons will be similar to those of the methyl carbons in unlabeled caffeine, but they will appear as intense singlets due to the high ¹³C enrichment. The predicted chemical shifts for the carbon atoms of the caffeine core are based on the data for unlabeled caffeine.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C-2~151
C-4~148
C-5~107
C-6~155
C-8~141
N1-¹³CH₃~29
N3-¹³CH₃~28
N7-¹³CH₃~33

Application as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of caffeine in various matrices, including biological fluids (plasma, urine) and beverages.[8][9] The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the labeled standard to the sample. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard.

Experimental Protocol: Quantification of Caffeine in Plasma

This protocol outlines a general procedure for the quantification of caffeine in a plasma sample using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile (B52724)

  • Formic acid

  • Deionized water

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of the plasma sample, add a known amount of the this compound internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 50:50 water:acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

LC-MS/MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.0
This compound198.1141.0

Metabolic Fate and Signaling Pathways

The metabolic fate of this compound is expected to be identical to that of unlabeled caffeine.[10] The primary metabolic pathway in humans is N-demethylation, predominantly carried out by the cytochrome P450 enzyme CYP1A2 in the liver.[11] This leads to the formation of three primary metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). Due to the isotopic labeling, the demethylation of a ¹³C-methyl group will result in metabolites that are correspondingly lighter than their fully labeled counterparts.

Unlabeled caffeine has been shown to influence various cellular signaling pathways. Notably, it has been demonstrated to activate the PI3K/Akt pathway and modulate the activity of GSK-3β.[12][13][14][15] Given the chemical identity, this compound can be a valuable tool to trace the involvement of caffeine and its metabolites in these pathways using mass spectrometry-based approaches.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Caffeine- trimethyl-13C3 (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for caffeine quantification using this compound.

metabolic_pathway Caffeine This compound Paraxanthine Paraxanthine-dimethyl-13C2 Caffeine->Paraxanthine N3-demethylation Theobromine Theobromine-dimethyl-13C2 Caffeine->Theobromine N1-demethylation Theophylline Theophylline-dimethyl-13C2 Caffeine->Theophylline N7-demethylation CYP1A2 CYP1A2 CYP1A2->Paraxanthine CYP1A2->Theobromine CYP1A2->Theophylline

Caption: Primary metabolic pathways of this compound.

signaling_pathway Caffeine Caffeine PI3K PI3K Caffeine->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes GSK3b->CellSurvival Promotes

Caption: Simplified signaling pathway affected by caffeine.

References

Technical Guide: Caffeine-trimethyl-13C3 (CAS: 78072-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Caffeine-trimethyl-13C3, an isotopically labeled analog of caffeine (B1668208). It is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in their work.

Introduction

This compound is a stable isotope-labeled version of caffeine, where the carbon atoms of the three methyl groups are replaced with the ¹³C isotope.[1] This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled caffeine molecule.[2][3] Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]

Physicochemical and Analytical Data

The physical, chemical, and analytical properties of this compound are summarized in the tables below. This data has been compiled from various supplier technical data sheets and certificates of analysis.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 78072-66-9[2][6][7][8][9]
Molecular Formula C₅[¹³C]₃H₁₀N₄O₂[4][8]
Molecular Weight 197.17 g/mol [1]
Appearance White to Off-White Solid[9]
Melting Point 234-236.5 °C[6][10]
Solubility Water: 18.7 g/L at 16 °C[11]
Storage 2-8°C, Refrigerator[9]
Table 2: Isotopic and Analytical Data
ParameterSpecificationReference
Isotopic Purity ≥ 99 atom % ¹³C[2]
Chemical Purity (by HPLC) ≥ 98%[1]
Mass Shift M+3[2][3]
Formulation Neat solid or solution in methanol (B129727) (e.g., 1 mg/mL)[4]

Key Applications and Experimental Protocols

The predominant application of this compound is as an internal standard for the quantification of caffeine in various matrices, including plasma, serum, urine, and environmental samples.[12] The following section details a representative experimental protocol for the quantification of caffeine in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental Protocol: Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol is a composite methodology based on several published methods.[5][13][14]

3.1.1 Materials and Reagents

  • Caffeine standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.1.2 Sample Preparation (Protein Precipitation)

  • Prepare a stock solution of this compound in methanol.

  • To a 100 µL aliquot of plasma sample, standard, or quality control, add 300 µL of methanol containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.3 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.1.4 Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Caffeine: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 138.1

    • This compound: Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 141.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.1.5 Quantification

The concentration of caffeine in the samples is determined by calculating the peak area ratio of the analyte (caffeine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known caffeine concentrations.

Signaling Pathways and Mechanisms of Action

As an isotopic analog, this compound follows the same metabolic and signaling pathways as unlabeled caffeine. The primary mechanism of action of caffeine is the antagonism of adenosine (B11128) receptors, particularly A₁ and A₂A subtypes.[15][16]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine reduces this inhibitory tone, leading to an increase in the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine.[16][17][18] This action underlies the stimulant effects of caffeine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Caffeine Caffeine / this compound Adenosine_R Adenosine A1 Receptor Caffeine->Adenosine_R Blocks Adenosine_R2A Adenosine A2A Receptor Caffeine->Adenosine_R2A Blocks NT_release Neurotransmitter Release (Dopamine, Glutamate) Adenosine_R->NT_release Inhibits Adenosine Adenosine Adenosine->Adenosine_R Activates Dopamine_R Dopamine Receptor NT_release->Dopamine_R Activates Neuronal_Activity Increased Neuronal Activity Dopamine_R->Neuronal_Activity Stimulates cluster_sample_prep Sample Preparation cluster_analysis Analysis Unknown_Sample Unknown Sample (contains Caffeine) Mixed_Sample Mixed Sample Unknown_Sample->Mixed_Sample Internal_Standard Known Amount of This compound Internal_Standard->Mixed_Sample Extraction Extraction / Cleanup Mixed_Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Areas Measure Peak Area Ratio (Caffeine / Caffeine-13C3) LC_MS->Peak_Areas Calibration_Curve Compare to Calibration Curve Peak_Areas->Calibration_Curve Quantification Quantify Caffeine in Original Sample Calibration_Curve->Quantification

References

A Technical Guide to the Isotopic Purity of Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine-trimethyl-13C3 is a stable isotope-labeled analog of caffeine (B1668208), a widely consumed psychoactive substance. In scientific research, particularly in pharmacology, toxicology, and drug metabolism studies, the precise quantification of caffeine and its metabolites is crucial. This compound serves as an invaluable internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). Its utility is predicated on its chemical identity to the natural analyte and its distinct mass, which allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response. The high isotopic purity of this standard is paramount for the accuracy of these measurements. This technical guide provides an in-depth overview of the properties, analytical methodologies for purity assessment, and primary applications of this compound.

Chemical and Physical Properties

This compound is chemically identical to caffeine, with the exception that the three carbon atoms of the methyl groups at positions 1, 3, and 7 are replaced with the stable isotope carbon-13 (¹³C). This substitution results in a mass shift of +3 atomic mass units compared to the unlabeled molecule.

PropertyValueReference
Chemical Name 3,7-dihydro-1,3,7-tri(methyl-¹³C)-1H-purine-2,6-dione[1]
Synonyms 1,3,7-Trimethylxanthine-¹³C₃, 7-Methyltheophylline-¹³C₃[2]
CAS Number 78072-66-9[1]
Molecular Formula C₅¹³C₃H₁₀N₄O₂[1][2]
Molecular Weight 197.17 g/mol
Appearance White to Off-White Solid[2]
Melting Point 234-236.5 °C (lit.)
Solubility Slightly soluble in DMSO and Methanol (B129727)[2]

Isotopic and Chemical Purity Data

The isotopic and chemical purity of this compound are critical parameters that are rigorously controlled by manufacturers. The data presented below is a summary of typical specifications found in Certificates of Analysis from various suppliers.

Purity SpecificationTypical ValueReference
Isotopic Purity (atom % ¹³C) ≥99%
Chemical Purity (CP) ≥98-99%[3]
Isotopic Distribution (normalized intensity) ¹³C₀ = 0.00%, ¹³C₁ = 0.00%, ¹³C₂ = 2.42%, ¹³C₃ = 97.58%[2]

Analytical Methodologies for Purity Assessment

The determination of isotopic and chemical purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment and chemical purity of labeled compounds. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method.

Experimental Protocol: Isotope Dilution Mass Spectrometry (IDMS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/methanol mixture) at a concentration of approximately 1 mg/mL.[4]

    • Prepare a series of calibration standards by mixing known amounts of unlabeled caffeine with a fixed amount of the this compound internal standard solution.[4]

    • Prepare the unknown sample and spike it with the same fixed amount of the this compound internal standard solution.

  • Instrumentation and Data Acquisition:

    • Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., triple quadrupole, time-of-flight, or Orbitrap).

    • Separate the analyte from the matrix using a suitable HPLC column (e.g., C18).

    • Acquire mass spectra in positive ion mode using electrospray ionization (ESI).

    • Monitor the protonated molecular ions ([M+H]⁺) for both unlabeled caffeine (m/z 195) and this compound (m/z 198).[5]

  • Data Analysis:

    • Integrate the peak areas of the m/z 195 and m/z 198 signals.

    • Construct a calibration curve by plotting the ratio of the peak areas (unlabeled/labeled) against the concentration of the unlabeled caffeine standards.

    • Determine the concentration of caffeine in the unknown sample by interpolating its peak area ratio on the calibration curve.

    • The isotopic purity is confirmed by the absence of significant signals at m/z 195, 196, and 197 in the pure standard, and the predominant signal at m/z 198.[6]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the labeled compound. The fragmentation pattern of this compound will show a +3 Da shift for fragments containing all three labeled methyl groups. For instance, a known fragment of caffeine at m/z 138 (resulting from the loss of methyl isocyanate) would be observed at m/z 141 in this compound.[7]

G Workflow for Isotopic Purity Assessment by Mass Spectrometry cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution of this compound prep_cal Prepare Calibration Standards (Unlabeled + Labeled) prep_stock->prep_cal prep_sample Prepare Unknown Sample + Labeled IS prep_stock->prep_sample hplc HPLC Separation (C18 column) prep_cal->hplc prep_sample->hplc ms Mass Spectrometry (ESI+) hplc->ms integrate Integrate Peak Areas (m/z 195 & 198) ms->integrate calibrate Construct Calibration Curve integrate->calibrate purity Confirm Isotopic Purity integrate->purity quantify Quantify Caffeine in Unknown calibrate->quantify

Workflow for Isotopic Purity Assessment by Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy is a powerful, non-destructive technique for directly determining the isotopic enrichment at specific atomic positions.

Experimental Protocol: Quantitative ¹³C NMR

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a suitable concentration (typically 5-20 mg in 0.5-0.7 mL).

    • Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the long T₁ relaxation times of quaternary carbons, if necessary.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹³C NMR spectrum using a standard pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Employ a long relaxation delay (D1), typically 5-7 times the longest T₁ relaxation time of the carbon nuclei, to ensure full magnetization recovery between scans.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the ¹³C-labeled methyl carbons and the natural abundance signals of the other carbons in the molecule.

    • The isotopic purity is calculated by comparing the integral of the enriched signals to the integrals of the non-enriched signals, taking into account the natural abundance of ¹³C (approximately 1.1%).

Expected ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms in this compound are expected to be very similar to those of unlabeled caffeine. Predicted chemical shifts in D₂O are:

Carbon AtomPredicted Chemical Shift (ppm)
C2157.6
C6154.0
C4149.8
C8143.6
C5109.1
N1-CH₃31.7
N3-CH₃30.0
N7-CH₃35.8

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

G Workflow for Isotopic Purity Assessment by Quantitative 13C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent add_relax Add Relaxation Agent (optional) dissolve->add_relax nmr Acquire Quantitative 13C NMR Spectrum add_relax->nmr params Inverse-gated decoupling, Long D1 nmr->params process Fourier Transform, Phasing, Baseline Correction integrate Integrate Carbon Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate

Workflow for Isotopic Purity Assessment by Quantitative 13C NMR

Application in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of caffeine in various biological and environmental matrices.[4][8] This is particularly important in:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine.

  • Metabolic phenotyping: To assess the activity of enzymes involved in caffeine metabolism, such as cytochrome P450 1A2 (CYP1A2).[8]

  • Food and beverage analysis: To quantify caffeine content in consumer products.

  • Environmental monitoring: To measure caffeine levels in water sources as an indicator of human-derived contamination.

  • Forensic and clinical toxicology: To accurately measure caffeine levels in biological samples.

While unlabeled caffeine is known to influence various signaling pathways, there is currently no widespread evidence of this compound being used as a tracer to directly study these pathways. Its role is predominantly that of a highly reliable analytical tool.

Conclusion

This compound is a critical reagent for researchers and scientists requiring accurate and precise quantification of caffeine. Its high isotopic and chemical purity, which can be rigorously verified by mass spectrometry and quantitative ¹³C NMR, ensures its reliability as an internal standard. The methodologies outlined in this guide provide a framework for the quality assessment of this important analytical tool, thereby contributing to the robustness and validity of research findings in drug development and other scientific disciplines.

References

A Technical Guide to Caffeine-trimethyl-13C3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of caffeine-trimethyl-13C3. This stable isotope-labeled internal standard is pivotal for the accurate quantification of caffeine (B1668208) in various biological matrices through isotope dilution mass spectrometry (IDMS). This guide provides its core physicochemical properties, detailed experimental protocols for its application, and a visualization of the primary metabolic pathway of caffeine.

Physicochemical Properties and Quantitative Data

This compound is a stable isotope-labeled analog of caffeine where the three methyl groups are substituted with Carbon-13 (¹³C) isotopes. This isotopic labeling results in a mass shift of +3 atomic mass units compared to unlabeled caffeine, making it an ideal internal standard for mass spectrometry-based quantification methods. Its use significantly improves the accuracy and precision of caffeine measurement by correcting for variations in sample preparation and instrument response.

Below is a summary of the key quantitative data for this compound and its unlabeled counterpart.

PropertyThis compoundCaffeine (Unlabeled)
Molecular Weight 197.17 g/mol [1][2]194.19 g/mol
Molecular Formula C₅[¹³C]₃H₁₀N₄O₂[3]C₈H₁₀N₄O₂
CAS Number 78072-66-9[1][3][4][5]58-08-2[2]
Isotopic Purity ≥99 atom % ¹³CNot Applicable
Chemical Purity ≥98%[2]Not Applicable
Melting Point 234-236.5 °C[5]238 °C
Form SolidSolid

Experimental Protocol: Quantification of Caffeine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of caffeine in human plasma using this compound as an internal standard with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This method is based on principles of isotope dilution mass spectrometry.[6][7]

1. Materials and Reagents:

  • Caffeine standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of caffeine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the caffeine stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation:

  • To 100 µL of plasma sample, standard, or blank, add 200 µL of the internal standard working solution.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to separate caffeine from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • Caffeine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of caffeine to this compound against the concentration of the caffeine standards.

  • Determine the concentration of caffeine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Below is a diagram illustrating the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Collect Supernatant vortex->supernatant lc LC Separation supernatant->lc Inject msms MS/MS Detection lc->msms peak_integration Peak Integration msms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification caffeine_metabolism caffeine Caffeine paraxanthine Paraxanthine caffeine->paraxanthine CYP1A2 (~84%) theobromine Theobromine caffeine->theobromine CYP1A2 (~8%) theophylline Theophylline caffeine->theophylline CYP1A2 (~8%) metabolites Further Metabolites paraxanthine->metabolites theobromine->metabolites theophylline->metabolites

References

The Core of Accurate Quantification: A Technical Guide to Caffeine-trimethyl-13C3 Mass Shift

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has revolutionized the quantification of analytes in complex matrices. This guide provides an in-depth technical exploration of Caffeine-trimethyl-13C3, a critical tool for the accurate measurement of caffeine (B1668208). We will delve into the principles of its mass shift, its application in experimental protocols, and the metabolic pathways it helps to elucidate.

Understanding the Mass Shift: The Foundation of Isotope Dilution

This compound is an isotopic analog of caffeine where the three carbon atoms in the methyl groups at positions 1, 3, and 7 are replaced with the stable isotope carbon-13 (¹³C).[1] This substitution is the key to its utility.

The mass of a standard carbon atom (¹²C) is approximately 12.000 atomic mass units (amu), while the heavier ¹³C isotope has a mass of approximately 13.003 amu.[2] This difference of roughly 1 amu per substituted atom results in a predictable increase in the molecular weight of the labeled molecule.

In the case of this compound, the three ¹³C atoms introduce a mass increase of approximately 3 amu compared to the unlabeled caffeine molecule. This distinct mass difference, known as the mass shift , allows the mass spectrometer to differentiate between the analyte (caffeine) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties. This co-elution and similar ionization behavior are crucial for correcting variations during sample preparation and analysis, leading to highly accurate quantification.[3] The mass shift is therefore designated as M+3 .[4]

Quantitative Analysis: A Summary of Performance Data

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides excellent linearity, precision, and accuracy for the quantification of caffeine in various biological matrices. Below is a summary of typical performance data gathered from validated methods.

ParameterTypical ValueMatrixReference
Linearity Range 0.050 - 10,000 ng/mLHuman Plasma, Dried Blood Spots[5][6]
Correlation Coefficient (r²) > 0.99Human Plasma, Dried Blood Spots[5]
Within-batch Precision (%CV) < 7.5%Human Plasma[6]
Between-batch Precision (%CV) < 9.0%Human Plasma[6]
Within-batch Accuracy (%) -8.8% to 9.6%Human Plasma[6]
Between-batch Accuracy (%) -7.5% to 1.4%Human Plasma[6]
Recovery (%) 80.6 - 88.5%Dried Blood Spots[5]

Experimental Protocol: Quantification of Caffeine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of caffeine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Caffeine analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (blank and study samples)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Sample Preparation
  • Thaw plasma samples at room temperature.

  • Spike a known concentration of this compound internal standard solution into all samples, including calibration standards, quality controls, and unknown samples.

  • Vortex briefly to mix.

  • Precipitate proteins by adding a threefold volume of ice-cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[3][5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[5]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.[5][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

MRM Transitions

The following MRM transitions are typically monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeine 195.1138.0
This compound (IS) 198.1141.1

Table based on data from[6].

Visualizing the Metabolic Landscape

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The major metabolic pathways involve demethylation to form three primary metabolites: paraxanthine, theobromine, and theophylline.[2] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.

Experimental Workflow for Caffeine Quantification

The following diagram illustrates a typical workflow for the quantification of caffeine in a biological sample using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Protein_Precipitation Protein Precipitation Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for caffeine quantification.
Major Metabolic Pathway of Caffeine

The following diagram illustrates the primary metabolic pathway of caffeine in the liver.

caffeine_metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% CYP1A2 CYP1A2 (Liver)

Major metabolic pathways of caffeine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of caffeine in complex biological matrices. Its predictable M+3 mass shift enables robust internal standardization in LC-MS/MS methods, correcting for variability and ensuring data integrity. A thorough understanding of its properties, coupled with optimized experimental protocols and a clear comprehension of caffeine's metabolic fate, empowers researchers, scientists, and drug development professionals to generate high-quality data essential for advancing their respective fields.

References

A Technical Guide to Caffeine-trimethyl-13C3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, characteristics, and applications of Caffeine-trimethyl-13C3. This isotopically labeled analog of caffeine (B1668208) is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, often as a solid or in solution. It is crucial for researchers to consider the isotopic and chemical purity, as well as the format, to ensure the accuracy and reproducibility of their experiments. The following tables summarize the key specifications from prominent suppliers.

Table 1: General Properties of this compound

PropertyValue
CAS Number 78072-66-9[1][2]
Molecular Formula ¹³C₃C₅H₁₀N₄O₂[2]
Molecular Weight ~197.17 g/mol [2]
Synonyms 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-tri(methyl-13C)-, Caffeine-13C3[2]

Table 2: Supplier-Specific Product Information

SupplierProduct Name/NumberIsotopic PurityChemical PurityFormat
Sigma-Aldrich Caffeine-(trimethyl-13C3) (485365)99 atom % ¹³C[2]99% (CP)[2]Solid[2]
Cayman Chemical Caffeine-13C3 (CRM) (27972)Not specified≥98%1 mg/ml in methanol[1]
Toronto Research Chemicals Caffeine-13C3Not specifiedNot specifiedSolid
Santa Cruz Biotechnology Caffeine-13C3Not specifiedNot specifiedSolid

Note: "CRM" indicates a Certified Reference Material, which is manufactured and tested to meet high standards of purity and concentration, making it suitable for use as a quantitative analytical reference standard.[1]

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of caffeine in various biological and environmental matrices using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its mass shift of +3 atomic mass units compared to unlabeled caffeine allows for clear differentiation in MS analysis, minimizing matrix effects and improving the precision of quantification.

Furthermore, its use extends to pharmacokinetic studies to differentiate between exogenously administered caffeine and endogenous or dietary caffeine. This is particularly valuable in studies investigating caffeine metabolism, absorption, distribution, and excretion.

Experimental Protocols

Protocol 1: Quantification of Caffeine in Beverages using LC-MS with this compound as an Internal Standard

This protocol is adapted from a study on the quantitative detection of caffeine in beverages.

1. Materials and Reagents:

  • Caffeine standard

  • This compound (Internal Standard - IS)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Beverage samples (e.g., coffee, tea, energy drinks)

  • Syringe filters (0.45 µm)

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of caffeine in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • From the stock solutions, prepare a series of calibration standards by diluting the caffeine stock solution with methanol to achieve a range of concentrations (e.g., 1-100 µg/mL).

  • Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 10 µg/mL).

3. Sample Preparation:

  • Degas carbonated beverages by sonication.

  • For hot beverages like coffee and tea, allow them to cool to room temperature.

  • Dilute the beverage samples with methanol to bring the expected caffeine concentration within the range of the calibration curve.

  • Spike the diluted samples with the same fixed concentration of the this compound internal standard as the calibration standards.

  • Filter the samples through a 0.45 µm syringe filter into autosampler vials.

4. LC-MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to separate caffeine from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Caffeine: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Precursor ion will be +3 m/z higher than unlabeled caffeine)

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of caffeine to the peak area of the internal standard against the concentration of the caffeine standards.

  • Determine the concentration of caffeine in the beverage samples by interpolating the peak area ratios of the samples from the calibration curve.

Experimental_Workflow cluster_sample_proc Sample Processing cluster_analysis Analysis Cal_Std Calibration Standards Spiking Spiking with IS Cal_Std->Spiking IS_Sol Internal Standard (this compound) IS_Sol->Spiking Bev_Sample Beverage Sample Dilution Dilution Bev_Sample->Dilution Dilution->Spiking Filtration Filtration Spiking->Filtration LC_MS LC-MS Analysis Filtration->LC_MS Data_Proc Data Processing LC_MS->Data_Proc Quant Quantification Data_Proc->Quant

Caption: Workflow for Caffeine Quantification in Beverages.

Signaling and Metabolic Pathways

While this compound is primarily utilized as an internal standard for quantification, understanding the metabolic fate and signaling pathways of caffeine is crucial for interpreting experimental results. The isotopic label can be used to trace the metabolism of caffeine in biological systems.

Caffeine Metabolism

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 oxidase enzyme system (specifically, the CYP1A2 isozyme). The major metabolic pathway involves a series of demethylations and oxidations to produce various metabolites.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% UricAcid Uric Acid Derivatives Paraxanthine->UricAcid Theobromine->UricAcid Theophylline->UricAcid

Caption: Major Metabolic Pathways of Caffeine.
Signaling Pathway: Adenosine (B11128) Receptor Antagonism

The primary pharmacological effect of caffeine is its action as a non-selective antagonist of adenosine receptors, particularly the A₁ and A₂A subtypes. Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in its stimulant effects. While this compound is not typically used to directly trace this signaling pathway, understanding this mechanism is fundamental to caffeine research.

Adenosine_Signaling Adenosine Adenosine Adenosine_R Adenosine Receptor (A₁/A₂A) Adenosine->Adenosine_R Binds to Neuronal_Activity Decreased Neuronal Activity Adenosine_R->Neuronal_Activity Leads to Caffeine Caffeine Caffeine->Adenosine_R Blocks

Caption: Caffeine's Antagonism of Adenosine Receptors.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its primary utility as an internal standard ensures the accuracy and reliability of caffeine quantification in complex matrices. While its direct application in tracing signaling pathways is limited, its role in pharmacokinetic and metabolic studies provides invaluable data for understanding the physiological effects of caffeine. This guide provides a foundational understanding for the effective use of this important research compound.

References

An In-depth Technical Guide to the Safety and Handling of Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Caffeine-trimethyl-13C3. It is intended for laboratory personnel and researchers who utilize this stable isotope-labeled compound in their work.

Chemical and Physical Properties

This compound is a stable, non-radioactive, isotopically labeled form of caffeine (B1668208). It is a valuable tool in mass spectrometry-based bioanalysis, primarily serving as an internal standard for the accurate quantification of caffeine in various biological matrices.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Chemical Name 1,3,7-Tri(methyl-13C)-3,7-dihydro-1H-purine-2,6-dione[2]
Synonyms Caffeine-13C3, 1,3,7-Trimethylxanthine-13C3[1]
CAS Number 78072-66-9[2]
Molecular Formula C₅¹³C₃H₁₀N₄O₂[2]
Molecular Weight 197.17 g/mol [1]
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%[3]
Appearance White solid[4]
Melting Point 234-236.5 °C
Storage Temperature Room temperature, protected from light and moisture.[3]

Safety and Handling

While this compound is not considered a highly hazardous substance, proper laboratory safety protocols should always be followed. The primary hazards are associated with inhalation, ingestion, and contact with skin and eyes.[2]

Hazard Identification
  • GHS Pictograms: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed)[4]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P501 (Dispose of contents/container in accordance with local regulations)[4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]

  • Skin Contact: Wash off with soap and plenty of water.[2]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles.[2]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[5]

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

  • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of caffeine. Below is a representative protocol for the analysis of caffeine in human plasma.

Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol outlines a common procedure for sample preparation and analysis.

3.1.1. Materials and Reagents

3.1.2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of caffeine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of caffeine by serial dilution of the primary stock solution with 50% methanol in water. These solutions will be used to create the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a solvent compatible with the sample preparation procedure.

3.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard spiking solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate caffeine from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Caffeine: m/z 195 -> 138[7]

    • This compound: m/z 198 -> 141[8]

3.1.5. Data Analysis

  • Integrate the peak areas for both caffeine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caffeine Metabolism Pathway

The primary metabolic pathway of caffeine in humans is hepatic N-demethylation, predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[9][10] This process leads to the formation of three primary metabolites: paraxanthine, theobromine, and theophylline.[9]

Caffeine_Metabolism cluster_enzymes Primary Metabolizing Enzyme Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~80% Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~10% Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~5% CYP1A2 CYP1A2 Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Analyte Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Quantification Ratio->Calibrate

References

An In-depth Technical Guide to the In Vivo Metabolism of Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of caffeine-trimethyl-13C3 (¹³C₃-caffeine). Caffeine (B1668208), a widely consumed psychoactive substance, is primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system, with CYP1A2 being the principal enzyme responsible for its clearance.[1][2][3] The use of stable isotope-labeled caffeine, such as ¹³C₃-caffeine, offers significant advantages in clinical pharmacology and metabolic studies. It allows researchers to trace the molecule and its metabolites without the confounding background of dietary caffeine and serves as a valuable tool for phenotyping CYP1A2 activity and conducting studies where caffeine abstinence is not feasible.[4][5][6][7]

The chemical properties of ¹³C₃-caffeine are theoretically identical to its unlabeled counterpart, differing only in molecular mass.[4] This ensures that its metabolic pathways and pharmacokinetic profile closely mirror that of natural caffeine, making it an excellent probe for various physiological and metabolic assessments.[4][5][6]

Core Metabolic Pathways

Caffeine undergoes extensive metabolism in the liver, with less than 3% excreted unchanged in the urine.[1][2][3] The primary metabolic route is N-demethylation, which accounts for the vast majority of its biotransformation. CYP1A2 is responsible for over 95% of caffeine's primary metabolism.[2][3][8]

The three main initial metabolic pathways are:

  • N-3 Demethylation (~80-90%): This is the predominant pathway, converting caffeine to its major metabolite, paraxanthine (B195701) (1,7-dimethylxanthine). This reaction is exclusively mediated by CYP1A2.[1]

  • N-1 Demethylation (~7-11%): This pathway results in the formation of theobromine (B1682246) (3,7-dimethylxanthine).[1][2]

  • N-7 Demethylation (~4-8%): This pathway produces theophylline (B1681296) (1,3-dimethylxanthine).[1][2]

These primary metabolites are further metabolized into various monomethylxanthines, uric acids, and uracil (B121893) derivatives before excretion.[2][9] Paraxanthine, the main metabolite, shares pharmacological activities with caffeine, including adenosine (B11128) receptor antagonism.[10]

CaffeineMetabolism Caffeine This compound (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80-90% (N-3 Demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~7-11% (N-1 Demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4-8% (N-7 Demethylation) Other_Metabolites Secondary Metabolites (e.g., Methyluric Acids, AFMU) Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites Enzyme CYP1A2

Primary metabolic pathways of ¹³C₃-Caffeine in the liver.

Quantitative Pharmacokinetic Data

A clinical study directly compared the salivary pharmacokinetics of naturally occurring ¹²C-caffeine and stable isotope-labeled ¹³C₃-caffeine in healthy subjects. The results confirm that the profiles are nearly congruent, validating the use of ¹³C₃-caffeine as a substitute for natural caffeine in research settings.[4][5][6] A good linear correlation was observed between the concentrations of the two isotopes in all subjects, with a mean correlation coefficient of 0.96.[4][5][6]

Pharmacokinetic Parameter¹²C-Caffeine (Mean ± SD)¹³C₃-Caffeine (Mean ± SD)Statistical Significance (p-value)
Cmax (ng/mL) 1007.8 ± 204.9848.3 ± 157.7< 0.05
Tmax (min) 31.3 ± 10.130.7 ± 8.7Not Significant
AUC₀₋₁₈₀ (ng·min/mL) 93080 ± 2231677270 ± 17359< 0.05

Data sourced from a study with six healthy subjects who were administered 35 mg of ¹²C-caffeine and 35 mg of ¹³C₃-caffeine.[4]

While the Cmax and AUC were statistically lower for ¹³C₃-caffeine, the Tmax did not differ significantly.[4] The near-identical absorption phase and Tmax are the most critical parameters for applications like gastric emptying studies, confirming the suitability of the labeled isotope for such purposes.[4]

Experimental Protocols

Protocol for Comparative Salivary Pharmacokinetic Analysis

This protocol outlines the methodology used to compare the pharmacokinetics of ¹²C-caffeine and ¹³C₃-caffeine.[4][6]

Subject Preparation:

  • Inclusion: Healthy young subjects.

  • Abstinence: Subjects must abstain from caffeine-containing products (coffee, tea, chocolate, soft drinks) for at least 72 hours prior to the study.[4]

  • Alcohol Abstinence: Subjects must abstain from alcohol for 48 hours before the procedure.[4]

  • Fasting: Subjects are typically in a fasted state for the study.[6]

Dosing and Administration:

  • An ice capsule containing a precise dose of both ¹²C-caffeine (e.g., 35 mg) and ¹³C₃-caffeine (e.g., 35 mg) is prepared.[4]

  • The capsule is administered to the subject in an upright position with a standardized volume of water (e.g., 50 mL).[4]

  • Immediately after administration, the subject rinses their mouth thoroughly with water to prevent oral contamination.[4]

Sample Collection and Analysis:

  • Saliva samples are collected at predefined intervals (e.g., baseline, then every few minutes for the first hour, and at longer intervals thereafter).

  • Concentrations of ¹²C-caffeine and ¹³C₃-caffeine in the saliva are quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

PK_Workflow sub_prep Subject Preparation (Fasting, Caffeine Abstinence) dosing Oral Administration (Ice Capsule with ¹²C- & ¹³C₃-Caffeine) sub_prep->dosing sampling Timed Saliva Collection dosing->sampling analysis LC-MS Quantification of Caffeine Isotopes sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Experimental workflow for a comparative pharmacokinetic study.
Protocol for the ¹³C-Caffeine Breath Test (CBT)

The ¹³C-Caffeine Breath Test is a noninvasive method to assess hepatic CYP1A2 activity.[12][13] The test measures the rate of ¹³CO₂ exhalation following the administration of caffeine labeled at one or more methyl positions. The N-3 demethylation, mediated by CYP1A2, releases the ¹³C-labeled methyl group, which is then oxidized to ¹³CO₂ and expired in the breath.[14][15]

Procedure:

  • Baseline Samples: Two baseline breath samples are collected 5 minutes apart to determine the natural ¹³CO₂/¹²CO₂ ratio.[16]

  • Dose Administration: The subject ingests a precise oral dose of ¹³C₃-caffeine (e.g., 1-3 mg/kg), dissolved in water.[14][16]

  • Timed Breath Collection: Breath samples are collected into sealed tubes at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).[16]

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Calculation: The rate of ¹³CO₂ excretion is calculated and often expressed as a cumulative percentage of the administered dose over a specific period (e.g., 2 hours). This value correlates strongly with caffeine clearance and hepatic function.[13][14]

CBT_Workflow start_node Patient Preparation (Fasting) baseline Collect Baseline Breath Samples (x2) start_node->baseline administer Administer Oral Dose of ¹³C₃-Caffeine baseline->administer timed_collection Collect Post-Dose Breath Samples (e.g., 30, 60, 90, 120 min) administer->timed_collection analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis of ¹³CO₂ timed_collection->analysis result Calculate CYP1A2 Activity (% Dose Excreted) analysis->result end_node Report Result result->end_node

Workflow for the ¹³C-Caffeine Breath Test (CBT).

References

The Biological Fate of ¹³C-Labeled Caffeine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological fate of ¹³C-labeled caffeine (B1668208), a critical tool in pharmacokinetic and metabolic research. By tracing the journey of this stable isotope-labeled compound through the body, researchers can gain precise insights into its absorption, distribution, metabolism, and excretion (ADME). This document details the experimental methodologies used to study ¹³C-caffeine, presents quantitative data in a clear, tabular format, and visualizes the complex metabolic and signaling pathways involved.

Absorption and Distribution

Following oral administration, caffeine, including its ¹³C-labeled counterpart, is rapidly and almost completely absorbed by the gastrointestinal tract, with peak plasma concentrations typically reached within 30 to 120 minutes. From the bloodstream, it is distributed throughout the body's water, readily crossing cellular membranes, including the blood-brain barrier.

Metabolism: The Central Role of Cytochrome P450 1A2

The metabolism of caffeine is a multi-step process predominantly occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. The primary enzyme responsible for the initial biotransformation of caffeine is CYP1A2 . The use of ¹³C-labeled caffeine allows for precise measurement of CYP1A2 activity by tracking the formation of its ¹³C-labeled metabolites, distinguishing them from background levels of caffeine and its metabolites from dietary sources.[1][2]

The three primary metabolic pathways initiated by CYP1A2 are:

  • N-3 demethylation to form paraxanthine (1,7-dimethylxanthine), the principal metabolite in humans, accounting for approximately 72-80% of caffeine metabolism.[3][4]

  • N-1 demethylation to form theobromine (B1682246) (3,7-dimethylxanthine), representing about 12% of caffeine metabolism.[2][5]

  • N-7 demethylation to form theophylline (B1681296) (1,3-dimethylxanthine), which accounts for roughly 4-7% of caffeine metabolism.[2][5]

These primary dimethylxanthine metabolites undergo further metabolism through oxidation and demethylation, leading to a cascade of secondary metabolites, including monomethylxanthines, uric acids, and uracil (B121893) derivatives, which are ultimately excreted in the urine.[3][6]

Visualizing the Metabolic Pathway of ¹³C-Caffeine

The following diagram illustrates the primary and secondary metabolic pathways of caffeine.

caffeine_metabolism cluster_primary Primary Metabolism (Liver - CYP1A2) cluster_secondary Secondary Metabolism 13C-Caffeine 13C-Caffeine Paraxanthine 13C-Paraxanthine (1,7-dimethylxanthine) 13C-Caffeine->Paraxanthine ~80% (N-3 demethylation) Theobromine 13C-Theobromine (3,7-dimethylxanthine) 13C-Caffeine->Theobromine ~12% (N-1 demethylation) Theophylline 13C-Theophylline (1,3-dimethylxanthine) 13C-Caffeine->Theophylline ~4% (N-7 demethylation) 1X 1-Methylxanthine Paraxanthine->1X Demethylation 7X 7-Methylxanthine Paraxanthine->7X Demethylation 1U 1-Methyluric Acid Paraxanthine->1U Oxidation Theobromine->7X Demethylation 3X 3-Methylxanthine Theophylline->3X Demethylation AFMU 5-acetylamino-6-formylamino- 3-methyluracil 1X->AFMU Further Metabolism

Metabolic pathway of ¹³C-Caffeine.

Excretion

The vast majority of caffeine and its metabolites are excreted by the kidneys in urine. Less than 3% of the administered caffeine dose is excreted unchanged.[7] The urinary profile of ¹³C-labeled metabolites provides a detailed fingerprint of an individual's caffeine metabolism, which can be indicative of their CYP1A2 enzyme activity.

Quantitative Data Summary

The use of ¹³C-labeled caffeine has enabled the precise quantification of its pharmacokinetic parameters and metabolic fate. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Caffeine and its Primary Metabolites
CompoundTmax (hours)Half-life (t½) (hours)Plasma Clearance (ml/min/kg)Volume of Distribution (Vd) (L/kg)
Caffeine 0.5 - 2.02.5 - 5.00.9 - 2.20.6 - 0.7
Paraxanthine 1.5 - 2.53.1 - 5.32.0 - 2.40.6 - 0.7
Theobromine 2.0 - 3.06.1 - 10.00.8 - 1.30.6 - 0.8
Theophylline 1.5 - 2.55.6 - 8.20.7 - 1.10.4 - 0.5

Note: Values represent ranges reported in the literature and can vary based on individual factors such as genetics, smoking status, and use of oral contraceptives.[7][8][9]

Table 2: Urinary Excretion Profile of Caffeine Metabolites (% of total recovered metabolites)
MetabolitePercentage of Total Urinary Metabolites
1-Methyluric Acid ~20-30%
1-Methylxanthine ~15-20%
5-acetylamino-6-formylamino-3-methyluracil (AFMU) ~12-15%
Paraxanthine ~10-15%
1,7-Dimethyluric Acid ~5-8%
7-Methylxanthine ~4-6%
Theobromine ~3-6%
Caffeine (unchanged) < 3%
Theophylline ~2-4%
3-Methylxanthine ~1-3%

Note: Percentages are approximate and can vary significantly between individuals.[10][11][12]

Table 3: Commonly Used ¹³C-Caffeine Metabolic Ratios for CYP1A2 Phenotyping
RatioDescriptionBiological Matrix
(AFMU + 1U + 1X) / 17U (5-acetylamino-6-formylamino-3-methyluracil + 1-methyluric acid + 1-methylxanthine) / 1,7-dimethyluric acidUrine
Paraxanthine / Caffeine 1,7-dimethylxanthine / 1,3,7-trimethylxanthinePlasma, Saliva, Urine
17X / 137X Paraxanthine / CaffeinePlasma, Saliva

These ratios are used to assess the in vivo activity of the CYP1A2 enzyme.[13][14]

Experimental Protocols

¹³C-Caffeine Breath Test for Liver Function

The ¹³C-caffeine breath test is a non-invasive method to assess hepatic microsomal function, primarily reflecting CYP1A2 activity.

Protocol Outline:

  • Patient Preparation: Patients should fast for at least 8 hours prior to the test. They should also abstain from caffeine-containing products for at least 24 hours and alcohol for 48 hours.[15][16]

  • Baseline Breath Sample: Two baseline breath samples are collected into Exetainer tubes approximately 5 minutes apart.[15]

  • Administration of ¹³C-Caffeine: A dose of [3-methyl-¹³C]-caffeine (typically 2 mg/kg or a standard 200 mg dose) dissolved in water is administered orally.[15][16]

  • Post-Dose Breath Sample Collection: Breath samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after caffeine administration.[15]

  • Sample Analysis: The ¹³CO₂ to ¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry.

  • Data Interpretation: The rate of ¹³CO₂ exhalation reflects the rate of demethylation of ¹³C-caffeine by the liver. Reduced ¹³CO₂ excretion is indicative of impaired hepatic function.[17][18]

LC-MS/MS Analysis of ¹³C-Caffeine and its Metabolites in Biological Fluids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of ¹³C-caffeine and its metabolites in various biological matrices.

General Workflow:

lc_ms_workflow cluster_protocol LC-MS/MS Analysis Workflow Sample Sample Collection (Plasma, Saliva, Urine) Preparation Sample Preparation (Protein Precipitation, SPE) Sample->Preparation LC LC Separation (e.g., C18 column) Preparation->LC MS MS/MS Detection (MRM mode) LC->MS Analysis Data Analysis (Quantification) MS->Analysis

LC-MS/MS analysis workflow.

Detailed Protocol for Plasma Sample Preparation:

  • Internal Standard Spiking: To a 50-100 µL plasma sample, add an internal standard solution containing ¹³C₃-caffeine.[19][20]

  • Protein Precipitation: Add three volumes of cold methanol (B129727) to the plasma sample to precipitate proteins.[20]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes to pellet the precipitated proteins.[20]

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[19]

Signaling Pathways of Caffeine

The primary pharmacological effects of caffeine are mediated through its antagonism of adenosine (B11128) receptors, specifically the A₁ and A₂A subtypes. Adenosine is an inhibitory neuromodulator, and by blocking its receptors, caffeine promotes the release of excitatory neurotransmitters.

Visualizing Caffeine's Effect on Neuronal Signaling

The following diagram illustrates the molecular mechanism of caffeine's action at the synapse.

caffeine_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine_Receptor_A1 Adenosine A1 Receptor Neurotransmitter_Release Neurotransmitter Release Adenosine_Receptor_A1->Neurotransmitter_Release Inhibition Neurotransmitter_Vesicles Neurotransmitter Vesicles (Dopamine, Glutamate) Neurotransmitter_Vesicles->Neurotransmitter_Release Dopamine_Receptor Dopamine (B1211576) Receptor Neurotransmitter_Release->Dopamine_Receptor Activates Adenosine_Receptor_A2A Adenosine A2A Receptor Adenosine_Receptor_A2A->Dopamine_Receptor Modulates Postsynaptic_Signaling Increased Neuronal Activity Dopamine_Receptor->Postsynaptic_Signaling Adenosine Adenosine Adenosine->Adenosine_Receptor_A1 Inhibits Release Adenosine->Adenosine_Receptor_A2A Inhibitory Modulation 13C-Caffeine 13C-Caffeine 13C-Caffeine->Adenosine_Receptor_A1 Blocks 13C-Caffeine->Adenosine_Receptor_A2A Blocks

Caffeine's antagonism of adenosine receptors.

By blocking A₁ receptors on presynaptic terminals, caffeine disinhibits the release of neurotransmitters such as dopamine and glutamate.[21][22] Antagonism of postsynaptic A₂A receptors, which are often co-localized with dopamine D₂ receptors, further enhances dopaminergic signaling.[23][24] This modulation of neurotransmitter systems underlies the well-known stimulant effects of caffeine.

Conclusion

The use of ¹³C-labeled caffeine has proven to be an invaluable tool for elucidating the intricate details of its biological fate. This guide has provided a comprehensive overview of the absorption, distribution, metabolism, and excretion of ¹³C-caffeine, supported by quantitative data and detailed experimental protocols. The visualization of the metabolic and signaling pathways offers a clear framework for understanding the complex journey of this compound within the human body. For researchers, scientists, and drug development professionals, a thorough understanding of these processes is essential for designing and interpreting studies that utilize ¹³C-caffeine as a probe for drug metabolism and liver function.

References

Methodological & Application

Application of Caffeine-trimethyl-13C3 as an Internal Standard for Accurate Quantification of Caffeine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of Caffeine-trimethyl-13C3 as an internal standard in the quantitative analysis of caffeine (B1668208) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and clinical toxicology.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance found in numerous beverages and pharmaceuticals.[1][3][4] Accurate and sensitive quantification of caffeine in biological samples such as plasma, serum, and urine is essential for pharmacokinetic studies, clinical monitoring, and toxicological assessments.[5][6] Mass spectrometry, particularly LC-MS/MS, has become the preferred method for its high selectivity and sensitivity.[3][7]

The use of a stable isotope-labeled internal standard (IS), such as this compound, is a critical component of a robust quantitative mass spectrometry workflow.[1] This isotopically labeled analog of caffeine shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[8] However, its increased mass allows it to be distinguished from the unlabeled caffeine by the mass spectrometer. This co-eluting, mass-differentiated standard effectively compensates for sample loss during preparation and corrects for matrix effects that can suppress or enhance the analyte signal during ionization.[1] this compound is a certified reference material suitable for these applications.[6][9]

Experimental Protocols

This section details the materials and methods for the quantification of caffeine in human plasma using this compound as an internal standard. The protocol is adapted from a validated LC-MS/MS method.[1]

Materials and Reagents
  • Analytes and Internal Standard:

    • Caffeine (Sigma-Aldrich)

    • This compound (Cerilliant®, Sigma-Aldrich)[5][6]

  • Solvents and Chemicals:

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of caffeine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the caffeine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate caffeine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: 195.1 → 138.0[1][3][10]

      • This compound: 198.1 → 141.1[10]

Data Presentation and Results

The use of this compound as an internal standard provides high-quality quantitative data. The following tables summarize typical method validation results.

Table 1: Method Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Caffeine10 - 10,000> 0.99

Table 2: Precision and Accuracy [1]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ10< 15± 15< 15± 15
Low QC30< 10± 10< 10± 10
Mid QC500< 10± 10< 10± 10
High QC8000< 10± 10< 10± 10

CV: Coefficient of Variation; RE: Relative Error

Table 3: Extraction Efficiency and Matrix Effect [1]

AnalyteConcentration LevelExtraction Efficiency (%)Matrix Effect (%)
CaffeineLow73 - 79Minimal
Mid73 - 79Minimal
High73 - 79Minimal
This compoundMid~78Minimal

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

Caption: Experimental workflow for caffeine quantification.

internal_standard_principle cluster_sample Initial Sample cluster_process Sample Processing & Analysis cluster_result Final Measurement analyte Caffeine (Unknown Amount) loss Analyte & IS Loss (Proportional) analyte->loss is Caffeine-13C3 (Known Amount) is->loss matrix_effect Ionization Variation (Affects Both Equally) loss->matrix_effect ratio Area Ratio (Caffeine / Caffeine-13C3) Remains Constant matrix_effect->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Principle of internal standard correction.

Conclusion

This compound serves as an excellent internal standard for the quantification of caffeine in biological matrices by LC-MS/MS. Its use effectively mitigates variability associated with sample preparation and matrix effects, leading to a highly accurate, precise, and robust analytical method. The detailed protocol and validation data presented herein demonstrate the suitability of this approach for demanding applications in research and clinical settings.

References

Application Notes and Protocols for Quantitative Analysis Using Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Caffeine-trimethyl-13C3 as an internal standard in the quantitative analysis of caffeine (B1668208) and its metabolites. This stable isotope-labeled caffeine is an essential tool for achieving high accuracy and precision in bioanalytical and metabolic studies.

Introduction

This compound is a stable isotope-labeled analog of caffeine, where the three methyl groups are enriched with Carbon-13. This isotopic labeling results in a mass shift of +3 Da compared to unlabeled caffeine, allowing for its distinct detection by mass spectrometry (MS).[1] Its chemical properties are nearly identical to endogenous caffeine, making it an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and matrix effects during analysis, thereby ensuring the reliability of the quantitative results.[3]

Core Applications

The primary application of this compound is as an internal standard for the accurate quantification of caffeine in various biological and non-biological matrices. Key applications include:

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of caffeine levels in plasma or serum for dose optimization, particularly in neonatal apnea (B1277953) treatment.

  • Pharmacokinetic (PK) and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of caffeine.[2]

  • Metabolic Phenotyping: Assessing the activity of cytochrome P450 enzymes, particularly CYP1A2, by measuring the metabolic ratios of caffeine and its metabolites.[4][5]

  • Food and Beverage Quality Control: Quantifying caffeine content in consumer products like coffee, tea, and energy drinks.[6]

  • Forensic and Toxicological Analysis: Detecting and quantifying caffeine in cases of overdose or as an adulterant.[7]

Experimental Protocols

Protocol 1: Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of caffeine in human plasma using this compound as an internal standard. The method involves protein precipitation for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

1. Materials and Reagents:

2. Standard and Internal Standard Stock Solution Preparation:

  • Prepare a stock solution of caffeine at 1 mg/mL in methanol.

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.[7]

  • From these stock solutions, prepare working solutions at appropriate concentrations for spiking into plasma to create calibration curves and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientStart at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Caffeine)m/z 195 -> 138
MRM Transition (this compound)m/z 198 -> 141
Collision EnergyOptimize for the specific instrument.

5. Data Analysis:

  • Quantify caffeine concentration by calculating the peak area ratio of the analyte (caffeine) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of caffeine in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Caffeine and its Metabolites in Urine for CYP1A2 Phenotyping

This protocol outlines a method for the simultaneous quantification of caffeine and its major metabolites in urine to determine CYP1A2 enzyme activity.[4][5]

1. Materials and Reagents:

  • Caffeine and its primary metabolites (Paraxanthine, Theobromine, Theophylline) standards

  • This compound (IS)

  • Beta-glucuronidase/arylsulfatase

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (SPE):

  • Collect a urine sample 4-5 hours after caffeine administration.

  • To 1 mL of urine, add 20 µL of this compound working solution and 50 µL of beta-glucuronidase/arylsulfatase in sodium acetate buffer.

  • Incubate at 37°C for 2 hours to deconjugate metabolites.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Similar LC and MS conditions as in Protocol 1 can be used, with the addition of MRM transitions for the metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeine195138
Paraxanthine181124
Theobromine181138
Theophylline181124
This compound (IS) 198 141

4. Data Analysis and Metabolic Ratio Calculation:

  • Quantify caffeine and its metabolites as described in Protocol 1.

  • Calculate the CYP1A2 metabolic ratio: (Paraxanthine concentration) / (Caffeine concentration). A higher ratio indicates higher CYP1A2 activity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained using this compound as an internal standard in LC-MS/MS assays.

ParameterPlasma AssayUrine AssayBeverage Analysis
Linearity Range (µg/mL) 0.1 - 500.1 - 1001 - 500
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.11
Intra-day Precision (%CV) < 10%< 10%< 5%
Inter-day Precision (%CV) < 15%< 15%< 10%
Accuracy (% Bias) 85 - 115%85 - 115%90 - 110%
Recovery (%) > 85%> 90% (with SPE)> 95%

Note: These values are representative and may vary depending on the specific instrumentation, method, and matrix.

Visualizations

G Workflow for Quantitative Analysis using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_output Output Sample Biological Sample (Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification Result Quantitative Result Quantification->Result

Caption: Experimental workflow for quantitative analysis.

G Principle of Isotope Dilution Mass Spectrometry Analyte Caffeine (Unknown Concentration) Mixture Mixture of Analyte and IS in Sample Matrix Analyte->Mixture IS This compound (Known Concentration) IS->Mixture Analysis LC-MS/MS Analysis Mixture->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of caffeine and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to reliable data for a wide range of applications in clinical and research settings. The protocols and data presented here provide a solid foundation for the implementation of robust and reproducible analytical methods.

References

Application Note: Quantification of Caffeine in Human Plasma by LC-MS/MS using Caffeine-trimethyl-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of caffeine (B1668208) in human plasma. The method utilizes Caffeine-trimethyl-13C3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method was developed and validated for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed central nervous system stimulant found in various beverages and pharmaceutical preparations.[1][2] Accurate and reliable quantification of caffeine in biological matrices is crucial for pharmacokinetic studies, assessing its physiological effects, and in clinical toxicology.[1] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby improving the overall robustness of the method.[4][5]

This application note provides a detailed protocol for the determination of caffeine in human plasma using an LC-MS/MS system.

Experimental
  • Caffeine (≥99% purity) and this compound (99 atom % 13C) were purchased from a reputable chemical supplier.

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water were used throughout the experiment.

  • Formic acid (≥98%) was of analytical grade.

  • Human plasma was obtained from a certified vendor and stored at -80 °C.

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

A simple and efficient protein precipitation method was used for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound at 1 µg/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic separation was achieved on a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4] The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 mm x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)
0.0
2.0
2.1
4.0

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification. The optimized mass spectrometer parameters are summarized in Table 2. The MRM transition for caffeine was m/z 195 → 138, and for this compound it was m/z 198 → 141.[4][6]

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
AnalyteQ1 (m/z)
Caffeine195
This compound198
Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of caffeine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and instrumental variability, leading to high precision and accuracy. The simple protein precipitation method provided clean extracts and high recovery. The chromatographic conditions allowed for a rapid analysis time of 4 minutes per sample.

Conclusion

A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of caffeine in human plasma has been successfully developed and validated. This method is suitable for a wide range of clinical and research applications.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

1.1. Caffeine Stock Solution (1 mg/mL): Accurately weigh 10 mg of caffeine and dissolve it in 10 mL of methanol in a volumetric flask.

1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

1.3. Caffeine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeine stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.4. Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.

Preparation of Calibration Curve and Quality Control Samples

2.1. Calibration Curve Samples: Spike 90 µL of blank human plasma with 10 µL of each caffeine working standard solution to create calibration standards with final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

2.2. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 ng/mL, 3 ng/mL, and 30 ng/mL) by spiking blank human plasma with the appropriate caffeine working standard solutions.

Sample Analysis Workflow

The overall workflow for sample analysis is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution (100 µL Mobile Phase) evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for caffeine quantification.

Method Validation Parameters

The relationship between key method validation parameters is illustrated below.

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_selectivity Selectivity & Specificity cluster_stability Stability accuracy Accuracy precision Precision lod LOD loq LOQ selectivity Selectivity specificity Specificity stability Stability Validation Method Validation Validation->accuracy Validation->precision Validation->lod Validation->loq Validation->selectivity Validation->specificity Validation->stability

Caption: Key parameters for method validation.

References

Application Note and Protocol: Quantification of Caffeine in Human Plasma Using Caffeine-trimethyl-13C3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance, and its metabolism is a key indicator of Cytochrome P450 1A2 (CYP1A2) enzyme activity.[1][2] Accurate quantification of caffeine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug-drug interactions.[3][4] This application note provides a detailed protocol for the determination of caffeine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Caffeine-trimethyl-13C3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6]

Principle

This method involves the extraction of caffeine and the this compound internal standard from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of caffeine to that of the this compound internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • Caffeine (≥98% purity)

    • This compound (99 atom % 13C)[7]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Human plasma (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of caffeine in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Caffeine Working Solutions: Prepare a series of working solutions by serially diluting the caffeine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow s1 Aliquot 50 µL Plasma s2 Add 150 µL IS Solution (this compound in Methanol) s1->s2 s3 Vortex Mix (1 min) s2->s3 s4 Centrifuge (14,000 x g, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 s6 LC-MS/MS Analysis s5->s6

Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Caffeine: 195.1 -> 138.1; this compound: 198.1 -> 141.1
Collision Energy Optimized for specific instrument (typically 20-30 eV)
Dwell Time 100 ms

Data Analysis and Quantification

The concentration of caffeine in the plasma samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of caffeine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

The following tables summarize the typical performance characteristics of this method, synthesized from published literature.[4][8][9][10]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Caffeine5 - 5000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low15< 10< 1090 - 110
Medium250< 10< 1090 - 110
High4000< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Caffeine> 85< 15

Application: CYP1A2 Phenotyping

Caffeine is primarily metabolized by CYP1A2 to its major metabolite, paraxanthine (B195701). The metabolic ratio of paraxanthine to caffeine in plasma, typically measured 4-6 hours after caffeine administration, is a well-established marker for CYP1A2 activity.[1][11][12] This protocol for caffeine quantification can be extended to include paraxanthine for such phenotyping studies.

G Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine (~12%) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline (~4%) Other Other Metabolites Paraxanthine->Other Theobromine->Other Theophylline->Other

Caption: Major Metabolic Pathways of Caffeine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of caffeine in human plasma. This protocol is suitable for a range of applications, including pharmacokinetic research, clinical monitoring, and CYP1A2 phenotyping studies. The simple and rapid sample preparation procedure allows for high-throughput analysis.

References

Application Notes and Protocols: Caffeine-trimethyl-13C3 for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine-(trimethyl-13C3) is a stable isotope-labeled analog of caffeine (B1668208), where the three methyl groups are labeled with Carbon-13. This isotopic labeling makes it an invaluable tool for in vivo metabolic tracer studies in humans and animal models. Its primary application lies in the non-invasive assessment of drug-metabolizing enzyme activity, particularly Cytochrome P450 1A2 (CYP1A2), and in probing liver function. The use of 13C-labeled caffeine allows for the differentiation between exogenously administered caffeine and endogenous dietary caffeine, enhancing the accuracy of metabolic phenotyping.

This document provides detailed application notes and protocols for the use of Caffeine-trimethyl-13C3 in two key metabolic tracer studies: the 13C-Caffeine Breath Test for liver function assessment and the analysis of urinary metabolites for CYP1A2 phenotyping.

Applications

Assessment of Liver Function using the 13C-Caffeine Breath Test (CBT)

The 13C-Caffeine Breath Test is a non-invasive method to quantitatively assess hepatic microsomal function. The rate-limiting step in caffeine metabolism is its N-demethylation, primarily catalyzed by CYP1A2 in the liver. When this compound is administered, the labeled methyl groups are cleaved, and the 13C is eventually oxidized to 13CO2, which is exhaled in the breath. The rate of 13CO2 exhalation is proportional to the rate of caffeine metabolism and, therefore, reflects liver function.

The CBT has been shown to be a reliable indicator of plasma caffeine clearance and correlates with the severity of liver dysfunction. It can be used to differentiate between healthy individuals, patients with chronic hepatitis, and those with cirrhosis.

Phenotyping of CYP1A2 Activity through Urinary Metabolite Analysis

CYP1A2 is a key enzyme involved in the metabolism of numerous drugs and procarcinogens. Its activity varies significantly among individuals due to genetic polymorphisms and environmental factors such as smoking. Caffeine is predominantly metabolized by CYP1A2, and the ratios of its various metabolites in urine provide a reliable index of this enzyme's activity.

By administering this compound and subsequently analyzing the urinary concentrations of its 13C-labeled metabolites, researchers can accurately determine CYP1A2 phenotype. This is crucial for personalized medicine, drug development, and toxicological studies. The use of the 13C-labeled tracer eliminates the confounding effects of dietary caffeine intake.

Data Presentation

Table 1: Representative Results of the 13C-Caffeine Breath Test (CBT) in Different Patient Populations
Patient GroupNMean 1-hour CBT Value (Δ‰ / 100 mg caffeine) ± SDP-value (vs. Healthy Controls)
Healthy Controls83.22 ± 1.06-
Chronic Liver Disease (non-cirrhotic)103.56 ± 2.800.73
Cirrhosis291.69 ± 2.520.004

Data adapted from a study on the significance of the 13C-caffeine breath test for patients with cirrhosis.[1]

Table 2: Urinary Metabolic Ratios for CYP1A2 Phenotyping
Metabolic RatioDescriptionSignificance
(AAMU + 1U + 1X) / 17UA comprehensive ratio reflecting multiple pathways downstream of paraxanthine (B195701).Considered a robust marker for CYP1A2 activity.[2]
(AFMU + 1U + 1X) / 17UAn alternative to the AAMU-containing ratio, also used for CYP1A2 phenotyping.[2][3]Correlates well with the AAMU-based ratio.[2]
17X / 137X (in plasma or saliva)The ratio of paraxanthine to caffeine.A well-established and reliable index of CYP1A2 activity.

Metabolite abbreviations: AAMU (5-acetylamino-6-amino-3-methyluracil), AFMU (5-acetylamino-6-formylamino-3-methyluracil), 1U (1-methyluric acid), 1X (1-methylxanthine), 17U (1,7-dimethyluric acid), 17X (paraxanthine), 137X (caffeine).

Experimental Protocols

Protocol 1: 13C-Caffeine Breath Test (CBT)

This protocol is adapted from established clinical procedures for assessing liver function.

1. Patient Preparation:

  • Patients should fast for at least 8 hours prior to the test.

  • Water intake is permitted.

  • A history of smoking should be recorded as it can influence caffeine metabolism.

2. Materials:

  • 100 mg Caffeine-(trimethyl-13C3)

  • Drinking cup and water

  • Breath collection bags or tubes (e.g., Exetainer tubes)

  • Straws

  • Labeling materials

3. Procedure:

  • Baseline Breath Sample Collection:

    • Collect two baseline breath samples at a 5-minute interval before administering the tracer.

    • To collect a breath sample, the patient should exhale normally through a straw into the collection bag or tube.

  • Tracer Administration:

    • Dissolve 100 mg of Caffeine-(trimethyl-13C3) in approximately 8-10 oz of water.

    • The patient should drink the entire solution.

    • Record the exact time of ingestion.

  • Post-Dose Breath Sample Collection:

    • Collect breath samples at 15, 30, 45, and 60 minutes after tracer ingestion. For a more comprehensive analysis, samples can be collected for up to 120 minutes.

  • Sample Handling and Analysis:

    • Label all samples clearly with the patient's ID, date, and time of collection.

    • Analyze the 13CO2/12CO2 ratio in the breath samples using Isotope Ratio Mass Spectrometry (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

    • The results are typically expressed as the change in the 13CO2/12CO2 ratio from baseline (delta over baseline, Δ‰).

Protocol 2: Urinary Metabolite Analysis for CYP1A2 Phenotyping

This protocol outlines the general steps for analyzing 13C-labeled caffeine metabolites in urine using LC-MS/MS.

1. Patient Preparation:

  • Patients should abstain from caffeine-containing products for at least 24 hours prior to the study.

  • A standardized dose of Caffeine-(trimethyl-13C3) (e.g., 100 mg) is administered orally.

2. Materials:

  • Caffeine-(trimethyl-13C3)

  • Urine collection containers

  • Internal standards (e.g., stable isotope-labeled analogs of the metabolites)

  • Reagents for sample preparation (e.g., methanol, formic acid, acetic acid)

  • Solid Phase Extraction (SPE) cartridges (optional)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

3. Sample Collection:

  • Collect a pre-dose urine sample.

  • Collect all urine for a specified period post-dose, typically 4-8 hours. The total volume should be recorded.

4. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge an aliquot of the urine sample to remove particulate matter.

  • Protein Precipitation: To a 200 µL aliquot of urine, add 800 µL of cold methanol. Vortex for 2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add an internal standard solution containing 13C-labeled analogs of the target metabolites.

  • The sample can be directly injected into the LC-MS/MS system or further purified using Solid Phase Extraction (SPE) if necessary.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate the caffeine and its metabolites.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for each 13C-labeled analyte and internal standard. The precursor-to-product ion transitions need to be optimized for each compound.

  • Data Analysis:

    • Quantify the concentration of each 13C-labeled metabolite using a calibration curve prepared with known standards.

    • Calculate the molar ratios of the different metabolites (e.g., (13C-AAMU + 13C-1U + 13C-1X) / 13C-17U).

Visualizations

Caffeine This compound (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP2E1 Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP2E1 TMU 1,3,7-trimethyluric acid Caffeine->TMU CYP1A2, CYP2E1 MX1 1-methylxanthine Paraxanthine->MX1 MX7 7-methylxanthine Paraxanthine->MX7 DMU17 1,7-dimethyluric acid Paraxanthine->DMU17 MU1 1-methyluric acid MX1->MU1 AFMU 5-acetylamino-6-formylamino- 3-methyluracil MX1->AFMU

Caption: Major metabolic pathways of caffeine.

cluster_0 13C-Caffeine Breath Test Workflow Patient_Prep Patient Preparation (Fasting) Baseline_Breath Collect Baseline Breath Samples Patient_Prep->Baseline_Breath Administer_Tracer Administer 100mg This compound Baseline_Breath->Administer_Tracer Post_Dose_Breath Collect Breath Samples (15, 30, 45, 60 min) Administer_Tracer->Post_Dose_Breath IRMS_Analysis Analyze 13CO2/12CO2 Ratio (IRMS or NDIRS) Post_Dose_Breath->IRMS_Analysis Calculate_DOB Calculate Delta Over Baseline (Δ‰) IRMS_Analysis->Calculate_DOB Assess_Liver_Function Assess Liver Function Calculate_DOB->Assess_Liver_Function

Caption: Experimental workflow for the 13C-Caffeine Breath Test.

cluster_1 Urinary Metabolite Analysis Workflow Patient_Prep_Urine Patient Preparation (Caffeine Abstinence) Administer_Tracer_Urine Administer This compound Patient_Prep_Urine->Administer_Tracer_Urine Urine_Collection Collect Urine (4-8 hours) Administer_Tracer_Urine->Urine_Collection Sample_Prep Sample Preparation (Protein Precipitation) Urine_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LCMS_Analysis Quantify_Metabolites Quantify 13C-Metabolites LCMS_Analysis->Quantify_Metabolites Calculate_Ratios Calculate Metabolic Ratios Quantify_Metabolites->Calculate_Ratios Determine_Phenotype Determine CYP1A2 Phenotype Calculate_Ratios->Determine_Phenotype

Caption: Workflow for CYP1A2 phenotyping via urinary metabolite analysis.

References

Optimizing Sample Preparation for Accurate Quantification of Caffeine-trimethyl-13C3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the preparation of various biological samples for the quantitative analysis of Caffeine-trimethyl-13C3, a stable isotope-labeled internal standard crucial for accurate caffeine (B1668208) measurement by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, ensuring robust and reproducible results.

This compound serves as an ideal internal standard, mimicking the chemical behavior of caffeine during sample extraction and analysis, thereby correcting for variations in sample preparation and instrument response.[1][2][3][4] The choice of sample preparation technique is critical and depends on the sample matrix, desired limit of quantification, and available resources. This document details three common and effective methods: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The selection of a sample preparation method is often guided by its efficiency in analyte recovery and its ability to minimize matrix effects. The following table summarizes key quantitative performance data for the described methods.

Preparation MethodAnalyteMatrixRecovery Rate (%)Matrix Effect (%)
Protein Precipitation CaffeinePlasma73 - 79~107 (slight enhancement)
This compoundPlasma~78~107 (slight enhancement)
Solid-Phase Extraction CaffeinePlasma~102Not explicitly stated
TheobrominePlasma~92Not explicitly stated
ParaxanthinePlasma~96Not explicitly stated
TheophyllinePlasma~95Not explicitly stated
Liquid-Liquid Extraction CaffeineUrineNot explicitly statedNot explicitly stated

Table 1: Summary of quantitative data for different sample preparation methods. Data compiled from multiple sources.[5][6]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each sample preparation technique.

Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis. It is most effective for plasma and serum samples. Acetonitrile and methanol (B129727) are the most commonly used protein precipitating agents for caffeine analysis.[7][8]

1.1. Acetonitrile Precipitation Protocol

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[8]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant, which contains the analyte and internal standard, for LC-MS/MS analysis.

1.2. Methanol Precipitation Protocol

  • To a plasma or serum sample, add methanol in a 1:3 sample-to-solvent ratio.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

1.3. Trichloroacetic Acid (TCA) Precipitation Protocol

  • To 1 volume of plasma or serum, add 1 volume of 10% (w/v) Trichloroacetic Acid.

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Carefully decant the supernatant.

  • Wash the protein pellet with ice-cold acetone (B3395972) to remove residual TCA.

  • Air-dry the pellet and reconstitute in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by effectively removing interfering matrix components, leading to reduced matrix effects and improved sensitivity.[9] C18 cartridges are commonly used for caffeine extraction.

Protocol for SPE using C18 Cartridges:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma or urine sample onto the conditioned cartridge. A typical pre-treatment involves diluting the sample with a buffer to adjust the pH.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the caffeine and this compound from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for isolating analytes from complex matrices based on their differential solubility in two immiscible liquid phases.[10] Dichloromethane (B109758) is a common solvent for caffeine extraction.

Protocol for LLE from Urine:

  • To 1 mL of urine sample in a glass tube, add a known amount of this compound internal standard.

  • Add 5 mL of dichloromethane.

  • Vortex the mixture for 2 minutes to facilitate the transfer of caffeine into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness and reconstitute the residue in the mobile phase.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in each sample preparation protocol.

ProteinPrecipitation Start Plasma/Serum Sample AddSolvent Add Acetonitrile/Methanol (3:1) Start->AddSolvent Vortex Vortex AddSolvent->Vortex Incubate Incubate (-20°C) Vortex->Incubate Centrifuge Centrifuge (14,000 x g) Incubate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant End LC-MS/MS Analysis CollectSupernatant->End

Protein Precipitation Workflow

SPE_Workflow Start Sample Load Load Sample Start->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate End LC-MS/MS Analysis Evaporate->End

Solid-Phase Extraction Workflow

LLE_Workflow Start Urine Sample AddSolvent Add Dichloromethane Start->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge (3,000 x g) Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate & Reconstitute CollectOrganic->Evaporate End LC-MS/MS Analysis Evaporate->End

Liquid-Liquid Extraction Workflow

References

Application Note & Protocol: High-Precision Quantification of Caffeine Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance found in numerous beverages, foods, and pharmaceutical preparations. Accurate and precise quantification of caffeine is crucial for quality control, pharmacokinetic studies, and toxicological assessments. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] This approach effectively corrects for sample matrix effects and variations during sample preparation and analysis, leading to highly reliable results.

This document provides a detailed protocol for the determination of caffeine concentration in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with an isotope dilution strategy.

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry is a method of choice for quantitative analysis due to its high precision.[1] The technique relies on the addition of a known amount of an isotopically labeled analog of the analyte (e.g., ¹³C₃-caffeine or d₃-caffeine) to the sample. This "isotopic twin" behaves almost identically to the native analyte during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensities of the analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined.

Isotope_Dilution_Principle cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Sample containing unknown amount of Caffeine (Analyte) Spike Add known amount of Isotopically Labeled Caffeine (Standard) Sample->Spike Spiking Mixed_Sample Homogenized Mixture Spike->Mixed_Sample LC_Separation LC Separation Mixed_Sample->LC_Separation Injection MS_Detection MS Detection LC_Separation->MS_Detection Ratio Measure Intensity Ratio (Analyte / Standard) MS_Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Principle of Isotope Dilution for Caffeine Quantification.

Experimental Workflow

The general workflow for determining caffeine concentration using isotope dilution LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Beverage, Plasma) Spiking 2. Spiking with Isotopically Labeled Caffeine Sample_Collection->Spiking Extraction 3. Sample Extraction (e.g., LLE, SPE) Spiking->Extraction Filtration 4. Filtration Extraction->Filtration LC_MS_Analysis 5. LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental Workflow for Caffeine Analysis by IDMS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the determination of caffeine using isotope dilution mass spectrometry across different methods and matrices.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) HPTLC/ESI-MSPharmaceutical & Energy Drinks75 µg/L[3]
LC-MSCoffee11.9 ng/mL
LC-MSUrine25 ng/mL[4]
Limit of Quantification (LOQ) HPTLC/ESI-MSPharmaceutical & Energy Drinks250 µg/L[3]
LC-MSCoffee39.6 ng/mL
Linearity (R²) HPTLC/ESI-MS-0.9998[3][5]
Repeatability (RSD) HPTLC/ESI-MSIn Matrix≤ 3.75%[3]
DART-TOFMSSpiked Coffee< 5%[6]
Recovery DART-TOFMSInstant Coffee97%[6]
DART-TOFMSRoasted Ground Coffee106-107%[6]

Detailed Experimental Protocols

Materials and Reagents
  • Caffeine reference standard

  • Isotopically labeled caffeine standard (e.g., ¹³C₃-caffeine or d₃-caffeine)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solvents for extraction (e.g., methylene (B1212753) chloride, ethyl acetate)

  • Syringe filters (0.22 µm or 0.45 µm)

Standard Solution Preparation
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve caffeine and the isotopically labeled caffeine standard in methanol to prepare individual stock solutions.

  • Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate caffeine stock solution and adding a constant, known concentration of the isotopically labeled internal standard to each calibrator.

Sample Preparation

The choice of sample preparation method depends on the complexity of the matrix.

A. Simple Matrices (e.g., Soft Drinks, Energy Drinks)

  • Degas carbonated beverages by sonication or vigorous stirring.[7]

  • Dilute the sample with ultrapure water or mobile phase to bring the caffeine concentration within the calibration range.[7]

  • Add a known amount of the isotopically labeled caffeine internal standard solution.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.[7]

B. Complex Matrices (e.g., Coffee, Plasma, Urine)

  • Coffee:

    • To 0.5 g of instant coffee, add 5 g of MgO and 200 mL of water at 90°C.

    • Stir for 20 minutes at 90°C in a water bath.

    • Cool to room temperature.

    • Add a known amount of the isotopically labeled caffeine internal standard.

    • Filter an aliquot through a syringe filter. Dilute as necessary.

  • Biological Fluids (Plasma/Urine) - Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma or urine, add the isotopically labeled internal standard.

    • Add a suitable extraction solvent (e.g., 1 mL of methylene chloride).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample before injection.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

  • LC System: Agilent 1100 series HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Caffeine: m/z 195.1 → 138.1 (quantifier), 195.1 → 110.1 (qualifier)

    • ¹³C₃-Caffeine: m/z 198.1 → 141.1

    • d₃-Caffeine: m/z 198.0 → 138.0

Data Analysis and Quantification
  • Integrate the peak areas for the quantifier MRM transitions of both the native caffeine and the isotopically labeled internal standard.

  • Calculate the ratio of the peak area of caffeine to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the caffeine calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the peak area ratio from the unknown samples to calculate the concentration of caffeine using the regression equation.

Conclusion

Isotope dilution mass spectrometry is a highly reliable and accurate method for the quantification of caffeine in a wide range of sample matrices.[1] The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural losses, ensuring high-quality data suitable for research, clinical, and quality control applications. The protocols provided herein offer a robust starting point for developing and validating a caffeine quantification assay in your laboratory.

References

Application Notes and Protocols for Caffeine-trimethyl-13C3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Caffeine-trimethyl-13C3 as a stable isotope-labeled tracer in pharmacokinetic (PK) studies. The protocols outlined below are intended to serve as a guide for researchers in designing and executing studies to assess drug metabolism, particularly the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, and to investigate factors influencing drug absorption, such as gastric emptying.

Introduction

Caffeine (B1668208) is predominantly metabolized in the liver by the cytochrome P450 enzyme system, with the CYP1A2 isoenzyme responsible for approximately 95% of its primary metabolism.[1] This makes caffeine an excellent probe drug for assessing in vivo CYP1A2 activity. The use of stable isotope-labeled this compound offers a significant advantage in clinical studies by allowing researchers to distinguish between exogenously administered caffeine and dietary caffeine, thus eliminating the need for subjects to undergo a caffeine-free washout period.[2][3] The pharmacokinetic profiles of 13C3-caffeine and its unlabeled counterpart (12C-caffeine) have been shown to be comparable, ensuring the relevance of the data obtained using the labeled compound.[2]

Applications

  • CYP1A2 Phenotyping: this compound is a valuable tool for in vivo phenotyping of CYP1A2 activity. By measuring the concentration of the labeled caffeine and its metabolites in biological fluids such as plasma, saliva, or urine, researchers can determine an individual's metabolic capacity. This information is crucial for personalizing drug therapy for medications metabolized by CYP1A2, such as clozapine (B1669256) and theophylline.

  • Drug-Drug Interaction Studies: This labeled caffeine can be used to investigate the inducing or inhibiting effects of new chemical entities on CYP1A2 activity.

  • Gastric Emptying Studies: The rate of appearance of this compound in saliva or plasma after oral administration can serve as a non-invasive marker for gastric emptying, a critical parameter in oral drug absorption.[2]

  • Bioavailability and Bioequivalence Studies: The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of analytical methods used in these studies.[4][5]

Quantitative Data Summary

The following table summarizes the mean pharmacokinetic parameters of 12C-caffeine and this compound in saliva from a study in six healthy volunteers. This data demonstrates the comparable pharmacokinetic behavior of the labeled and unlabeled compounds.

Parameter12C-Caffeine (Mean ± SD)13C3-Caffeine (Mean ± SD)p-value
Cmax (ng/mL) 275.6 ± 73.1222.8 ± 41.5< 0.05
tmax (min) 27.3 ± 10.124.0 ± 8.8n.s.
AUC0–120 min (ng·min/mL) 21,388 ± 5,23117,294 ± 2,932< 0.05
Data from a study where 35 mg of each caffeine species was administered with 50 mL of water.[2]
Cmax: Maximum concentration, tmax: Time to maximum concentration, AUC: Area under the concentration-time curve, n.s.: not significant.

Experimental Protocols

Protocol 1: Salivary Pharmacokinetics of this compound for Gastric Emptying Assessment

This protocol is adapted from a study comparing the salivary kinetics of 12C- and 13C3-caffeine.[2]

1. Study Design:

  • A crossover study design is recommended.
  • Subjects should fast overnight prior to the study.

2. Dosing:

  • Administer a known dose of this compound (e.g., 35 mg) orally with a standardized volume of water (e.g., 50 mL).[2] An ice capsule can be used for administration to standardize release.[2]

3. Saliva Sample Collection:

  • Collect saliva samples at predefined time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes) post-dosing.
  • Subjects should rinse their mouths with water after dosing and before the first sample collection.
  • Collect saliva by passive drooling into pre-labeled tubes.

4. Sample Preparation (Saliva):

  • To 100 µL of saliva, add 100 µL of methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., deuterated caffeine, Caffeine-d9).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
  • Gradient: A suitable gradient to separate caffeine from endogenous components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: m/z 198.1 → 140.1
  • Internal Standard (Caffeine-d9): m/z 204.2 → 143.1

Protocol 2: Plasma Pharmacokinetics of this compound for CYP1A2 Phenotyping

This protocol is a synthesized methodology based on established practices for caffeine analysis in plasma.

1. Study Design:

  • Administer a standardized oral dose of this compound (e.g., 100 mg).

2. Blood Sample Collection:

  • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
  • Centrifuge the blood samples to separate plasma.
  • Store plasma samples at -80°C until analysis.

3. Sample Preparation (Plasma - Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Caffeine-d9).
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Utilize similar LC-MS/MS conditions as described in Protocol 1, with potential optimization of the gradient and MRM transitions for plasma matrix.

Visualizations

experimental_workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing & Sampling cluster_sample_processing Sample Processing cluster_analysis_data Analysis & Data Interpretation subject_recruitment Subject Recruitment & Informed Consent fasting Overnight Fasting subject_recruitment->fasting dosing Oral Administration of This compound fasting->dosing sampling Serial Blood/Saliva Sample Collection dosing->sampling centrifugation Plasma/Saliva Separation sampling->centrifugation extraction Protein Precipitation or Solid-Phase Extraction centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis interpretation Data Interpretation (e.g., CYP1A2 Phenotype) pk_analysis->interpretation

Caption: Experimental workflow for a pharmacokinetic study using this compound.

caffeine_metabolism cluster_cyp1a2 CYP1A2 (~95%) cluster_downstream Further Metabolism caffeine Caffeine (1,3,7-trimethylxanthine) paraxanthine Paraxanthine (1,7-dimethylxanthine) ~80% caffeine->paraxanthine N3-demethylation theobromine Theobromine (3,7-dimethylxanthine) ~11% caffeine->theobromine N1-demethylation theophylline Theophylline (1,3-dimethylxanthine) ~4% caffeine->theophylline N7-demethylation metabolites Further Metabolites (e.g., 1-methylxanthine, 1-methyluric acid) paraxanthine->metabolites theobromine->metabolites theophylline->metabolites

Caption: Major metabolic pathways of caffeine mediated by CYP1A2.

References

Application of Caffeine-trimethyl-13C3 in Environmental Analysis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Caffeine-trimethyl-13C3 as an internal standard in the quantitative analysis of caffeine (B1668208) in environmental samples. The use of a stable isotope-labeled internal standard is a robust analytical technique that corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance. Its presence in environmental waters, such as rivers, lakes, and groundwater, is a key indicator of anthropogenic pollution, primarily from sources like wastewater treatment plant effluents and septic system discharges. Accurate quantification of caffeine levels is crucial for monitoring water quality and understanding the fate and transport of human-derived contaminants.

This compound is a stable isotope-labeled analog of caffeine, where the three methyl group carbons are replaced with carbon-13 isotopes. This results in a molecule that is chemically identical to caffeine but has a molecular weight that is three units higher. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods.

Principle of Isotope Dilution Analysis

Isotope dilution is a powerful analytical technique for precise quantification. A known amount of the isotopically labeled standard (this compound) is added to the unknown sample containing the analyte (caffeine). The labeled and unlabeled compounds are assumed to behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is directly proportional to their concentration ratio.

G cluster_0 Isotope Dilution Principle Sample Environmental Sample (Unknown Caffeine Concentration) Mixed_Sample Spiked Sample Sample->Mixed_Sample Spike IS Known Amount of This compound (Internal Standard) IS->Mixed_Sample Extraction Sample Preparation (e.g., Solid Phase Extraction) Mixed_Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Signal Intensity Ratio (Caffeine / this compound) Analysis->Data Calculation Concentration Calculation Data->Calculation Result Accurate Caffeine Concentration Calculation->Result

Figure 1: Principle of Isotope Dilution Analysis using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of caffeine in environmental water samples using this compound as an internal standard, as reported in various studies.

Table 1: Method Detection and Quantification Limits

MatrixMethodLOD (µg/L)LOQ (µg/L)Reference
Surface WaterSPE-HPLC-DAD0.1-[1]
Surface WaterSPE-HPLC0.060.2[2][3][4]
Organic-free waterSPE-LC-PDA0.02-[5]

Table 2: Recovery and Precision Data

MatrixSpiked Concentration (µg/L)Recovery (%)Relative Standard Deviation (%)Reference
Water0.592.1 ± 5.2-[1]
Water1.097.8 ± 2.6-[1]
Water4.095.5 ± 3.8-[1]
Organic-free water0.0493 ± 13-[5]
Laboratory reagent spikes0.584 ± 4-[5]
Human PlasmaLow, Medium, High QC73 - 79-[6]

Experimental Protocols

This section provides a generalized protocol for the analysis of caffeine in environmental water samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Caffeine standard (analytical grade)

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • Glass fiber filters (e.g., 0.7 µm)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection and Filtration: Collect water samples in clean glass bottles. Filter the samples through a glass fiber filter to remove suspended solids.

  • Spiking with Internal Standard: To a known volume of the filtered sample (e.g., 100 mL), add a precise volume of the this compound internal standard solution to achieve a final concentration of, for example, 100 ng/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum.

  • Elution: Elute the retained caffeine and internal standard from the cartridge using a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example LC Gradient and MS Parameters

ParameterValue
LC Conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)
0.0
1.0
8.0
10.0
10.1
12.0
MS/MS Conditions Caffeine
Precursor Ion (m/z)195.1
Product Ion (m/z)138.1
Collision Energy (eV)20

Note: These are example parameters and should be optimized for the specific instrument and application.

G cluster_1 Analytical Workflow cluster_2 SPE Steps Start Water Sample Collection Filter Filtration (Remove Particulates) Start->Filter Spike Spike with This compound Filter->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Condition 1. Condition Cartridge Load 2. Load Sample Wash 3. Wash Cartridge Elute 4. Elute Analytes Condition->Load Load->Wash Wash->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant End Reported Caffeine Concentration Quant->End

Figure 2: Experimental workflow for caffeine analysis in environmental water samples.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and sensitive method for the quantification of caffeine in environmental samples. This approach effectively mitigates matrix interferences and procedural variations, ensuring the generation of high-quality data for environmental monitoring and research. The protocols and data presented here serve as a valuable resource for laboratories involved in the analysis of emerging contaminants in aqueous matrices.

References

Application Notes and Protocols for Caffeine-trimethyl-13C3 in Analytical Instrument Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine-trimethyl-13C3 is a stable isotope-labeled (SIL) internal standard for the accurate quantification of caffeine (B1668208) in various matrices.[1] As a non-radioactive, isotopically enriched analog of caffeine, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization and fragmentation in mass spectrometry.[1] This co-behavior enables it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise analytical results.[2][3] The three 13C atoms in the methyl groups provide a distinct mass shift of +3 Da, allowing for clear differentiation from unlabeled caffeine in mass spectrometric analysis.[4]

This compound is particularly valuable for isotope dilution mass spectrometry (IDMS), a primary reference method for chemical measurement. Its applications span a wide range of fields, including therapeutic drug monitoring, pharmacokinetic and metabolism studies, food and beverage analysis, and environmental testing.[5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Name 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione[7]
CAS Number 78072-66-9[8][9]
Molecular Formula 13C3C5H10N4O2[4]
Molecular Weight 197.17 g/mol [4][9]
Isotopic Purity ≥99 atom % 13C[4]
Chemical Purity ≥98%[5]
Appearance Solid[4]
Melting Point 234-236.5 °C[8]
Solubility Slightly soluble in DMSO and Methanol (with heating/sonication)[8]
Storage 2-8°C, away from light and moisture[5][8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

This protocol describes the preparation of stock solutions, calibration standards, and quality control (QC) samples for the quantification of caffeine in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials:

  • Caffeine (analytical standard)

  • This compound (isotopically labeled internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Blank human plasma (free of caffeine)

  • Volumetric flasks

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation:

    • Caffeine Stock (1 mg/mL): Accurately weigh approximately 10 mg of caffeine and dissolve it in a 10 mL volumetric flask with methanol.

    • This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

  • Working Solution Preparation:

    • Caffeine Working Solution (100 µg/mL): Dilute 1 mL of the caffeine stock solution to 10 mL with methanol.

    • IS Working Solution (10 µg/mL): Dilute 100 µL of the IS stock solution to 10 mL with methanol.

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by spiking blank human plasma with the caffeine working solution to achieve final concentrations ranging from 5 ng/mL to 5000 ng/mL. A typical dilution series is provided in the table below.

    • Add a fixed amount of the IS working solution to each calibration standard to achieve a final concentration of 100 ng/mL.

  • Quality Control (QC) Sample Preparation:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. These should be prepared from a separate weighing of the caffeine standard.

    • Spike each QC sample with the IS working solution to a final concentration of 100 ng/mL.

Calibration Standard Dilution Table:

Standard LevelConcentration of Caffeine (ng/mL)Volume of Caffeine Working Solution (µL)Volume of IS Working Solution (µL)Final Volume in Plasma (mL)
150.5101
2101101
3505101
410010101
550050101
61000100101
72500250101
85000500101
Protocol 2: Sample Preparation (Protein Precipitation)

This protocol outlines a simple and effective protein precipitation method for extracting caffeine from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples (calibration standards, QCs, and unknown samples)

  • Acetonitrile (containing the internal standard, this compound, at 100 ng/mL)

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 100 µL of each plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of caffeine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Caffeine: 195.1 > 138.1, This compound: 198.1 > 141.1
Collision Energy Optimized for the specific instrument (typically 20-30 eV)

Data Presentation

The following table presents typical method validation data for a quantitative assay of caffeine using this compound as an internal standard.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by the internal standard

Visualizations

Workflow for Quantitative Analysis using this compound

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for the quantitative analysis of caffeine using this compound as an internal standard.

Logical Relationship of Internal Standard Calibration

G cluster_analyte Analyte (Caffeine) cluster_is Internal Standard (this compound) cluster_ratio Ratio Calculation Analyte_Response Analyte MS Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio Analyte_Conc Analyte Concentration (Unknown) Conc_Ratio Concentration Ratio (Analyte/IS) Analyte_Conc->Conc_Ratio IS_Response IS MS Response IS_Response->Response_Ratio IS_Conc IS Concentration (Known) IS_Conc->Conc_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) Response_Ratio->Calibration_Curve Proportional to Conc_Ratio->Calibration_Curve Final_Result Unknown Analyte Concentration Calibration_Curve->Final_Result Determines

Caption: The principle of internal standard calibration for accurate quantification.

References

Application of Caffeine-trimethyl-13C3 in Food and Beverage Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance found in numerous food and beverage products, including coffee, tea, soft drinks, and energy drinks.[1][2] Accurate quantification of caffeine content is crucial for quality control, regulatory compliance, and understanding its physiological effects on consumers. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantification, and the use of stable isotope-labeled internal standards is fundamental to this method. Caffeine-trimethyl-13C3 is a stable isotope-labeled analog of caffeine that serves as an excellent internal standard for the analysis of caffeine in various food and beverage matrices.[3][4] Its use helps to correct for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[5]

This document provides detailed application notes and protocols for the use of this compound in the analysis of caffeine in food and beverages, intended for researchers, scientists, and professionals in drug development and food analysis.

Analytical Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (caffeine). The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (¹³C).

The core principle involves measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer. Since the labeled and unlabeled compounds behave identically during sample preparation, extraction, and chromatographic separation, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification, as the final measurement is based on the ratio of the two species, which remains constant regardless of sample loss.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Food/Beverage Sample (Unknown Caffeine Concentration) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Homogenize Homogenization/ Extraction Spike->Homogenize Chromatography LC or HPTLC Separation Homogenize->Chromatography MS Mass Spectrometry (e.g., ESI-MS) Chromatography->MS Detection Detection of Native Caffeine (e.g., m/z 195) and 13C3-Caffeine (e.g., m/z 198) MS->Detection Ratio Calculate Intensity Ratio (Analyte/Internal Standard) Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Determine Caffeine Concentration Calibration->Result

Workflow for caffeine analysis using IDMS.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound for the analysis of caffeine in beverages.

Table 1: HPTLC/SIDA-ESI-MS Analysis of Caffeine in Beverages

Sample TypeMethodCaffeine Concentration (ng/band)RSD (%)
PharmaceuticalHPTLC/SIDA-ESI-MS99.82 ± 3.75< 3.75
Energy DrinkHPTLC/SIDA-ESI-MS338.09 ± 4.87< 3.75
PharmaceuticalHPTLC/UV104.74 ± 1.51-
Energy DrinkHPTLC/UV334.86 ± 5.63-

Data sourced from a study developing a new HPTLC/ESI-MS method.[6]

Table 2: FAPA-HR-MS Analysis of Caffeine in Various Beverages

BeverageCaffeine Concentration (µg/mL)
CoffeeHighest Concentration
Energy DrinkMedium Concentration
TeaMedium Concentration
ColaLowest Concentration

Qualitative comparison from a study using direct FAPA-HR-MS analysis.[7][8]

Table 3: LC-MS/MS Method Validation Parameters

ParameterCaffeine13C3-Caffeine
Q1 (m/z)195.2198.2
Q3 (m/z)138.0140.2
Collision Energy (eV)2727
Extraction Efficiency (%)73-79~78

Data from a validation study of an LC-MS/MS method for caffeine quantification.[5][9]

Experimental Protocols

The following are detailed protocols for the analysis of caffeine in food and beverages using this compound as an internal standard.

Protocol 1: Quantification of Caffeine in Beverages using Isotope Dilution HPTLC/ESI-MS

This protocol is adapted from a method for the quantification of caffeine in pharmaceutical and energy drink samples.[6]

1. Materials and Reagents

  • Caffeine standard

  • This compound (or Caffeine-d3 as used in the cited study)

  • Methanol (B129727) (HPLC grade)

  • HPTLC plates (e.g., silica (B1680970) gel 60 F254)

  • Mobile phase: propan-2-ol, n-heptane, and water (7:3:1, v/v/v)[7]

  • Beverage samples (e.g., energy drinks, coffee, tea)

2. Standard Solution Preparation

  • Caffeine Stock Solution: Prepare a stock solution of caffeine in methanol at a concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[7]

  • Calibration Standards: Prepare a series of calibration standards by diluting the caffeine stock solution with methanol to achieve a range of concentrations (e.g., 1.02, 2.04, 10.2, 20.4 µg/mL).[8] Spike each calibration standard with the this compound internal standard to a final concentration of 5.0 µg/mL.[8]

3. Sample Preparation

  • For liquid beverage samples, mix a known aliquot (e.g., 80 µL) of the beverage with a known volume (e.g., 20 µL) of the this compound internal standard stock solution (1 mg/mL).[7]

  • Vortex the mixture for 2 minutes to ensure complete homogenization.[7]

  • For solid or semi-solid samples, perform a suitable extraction (e.g., solvent extraction) prior to adding the internal standard.

4. HPTLC Analysis

  • Apply a small volume (e.g., 1 µL) of the prepared samples and calibration standards onto the HPTLC plate.[7]

  • Develop the plate in a developing chamber with the mobile phase.

  • Dry the plate after development.

5. Mass Spectrometric Detection

  • Perform ESI-MS analysis directly from the HPTLC plate.

  • Monitor the [M+H]+ ions for caffeine (e.g., m/z 195) and this compound (e.g., m/z 198) in the positive ion single ion monitoring (SIM) mode.[6]

6. Quantification

  • Construct a calibration curve by plotting the ratio of the peak areas of caffeine to this compound against the concentration of caffeine in the calibration standards.

  • Determine the concentration of caffeine in the samples by interpolating their peak area ratios on the calibration curve.

G cluster_prep Preparation cluster_hptlc HPTLC cluster_ms Mass Spectrometry cluster_quant Quantification A Prepare Caffeine and 13C3-Caffeine Stock Solutions B Prepare Calibration Standards (Caffeine + 13C3-Caffeine) A->B C Prepare Beverage Sample with 13C3-Caffeine A->C D Apply Standards and Samples to HPTLC Plate B->D C->D E Develop and Dry Plate D->E F Direct ESI-MS Analysis from Plate E->F G Monitor m/z 195 (Caffeine) and m/z 198 (13C3-Caffeine) F->G H Calculate Peak Area Ratios G->H I Construct Calibration Curve H->I J Determine Sample Concentration I->J

References

Application Notes & Protocols: Salivary Tracer Studies Using ¹³C-Caffeine for CYP1A2 Phenotyping

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Principle

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily located in the liver responsible for the metabolism of numerous drugs, endogenous compounds, and pro-carcinogens.[1][2] The activity of CYP1A2 exhibits significant inter-individual variability, which can be influenced by genetic polymorphisms, lifestyle factors like smoking, and the use of certain medications.[2][3] This variability can lead to diverse patient responses to standard drug doses, affecting both efficacy and toxicity. Therefore, phenotyping an individual's CYP1A2 activity is vital for personalized medicine and in drug development to understand pharmacokinetic profiles.

Caffeine (B1668208) is a safe and widely used probe drug for assessing CYP1A2 activity in vivo.[4][5] Over 95% of caffeine is metabolized by the liver, with the primary metabolic pathway (70-80%) being N-3-demethylation to its main metabolite, paraxanthine, a reaction predominantly catalyzed by CYP1A2.[4][5] The use of stable isotope-labeled ¹³C-caffeine as a tracer offers a significant advantage over unlabeled caffeine. It allows researchers to distinguish the administered dose from dietary caffeine, thereby eliminating the need for strict caffeine abstinence before the study and increasing the robustness of the method.[6][7][8]

Saliva is an excellent non-invasive alternative to blood for therapeutic drug monitoring and pharmacokinetic studies.[9] Caffeine, a neutral lipophilic molecule, readily diffuses into saliva, and its concentration in saliva correlates well with plasma concentrations.[9][10] This makes salivary testing a patient-friendly method, particularly suitable for studies requiring serial sampling.[9] The CYP1A2 phenotype can be reliably determined by calculating the metabolic ratio of a key ¹³C-metabolite (like ¹³C-paraxanthine) to the parent ¹³C-caffeine in a single saliva sample taken at a specific time point post-administration.[10][11]

2. Experimental Protocols

This section details the protocol for a salivary tracer study using ¹³C-caffeine to assess CYP1A2 activity.

2.1. Subject Preparation

  • Informed Consent: Obtain written informed consent from all study participants. The study protocol should be approved by a relevant ethics committee.

  • Participant Screening: Recruit healthy volunteers. Exclude individuals with known liver or kidney disease, or those taking medications known to significantly induce or inhibit CYP1A2 (e.g., ciprofloxacin, fluvoxamine).[2]

  • Dietary and Lifestyle Restrictions: While using ¹³C-caffeine reduces the need for complete caffeine abstinence, it is good practice to instruct subjects to avoid consuming unusually high amounts of caffeine-containing products (coffee, tea, chocolate, soft drinks) for at least 24-48 hours prior to the study to ensure low baseline levels of caffeine metabolites.[6] Subjects should also abstain from alcohol for 48 hours before the study.[6]

  • Fasting: Subjects should arrive at the study site in the morning after an overnight fast of at least 10 hours.[6]

2.2. Dosing and Sample Collection

  • Baseline Sample: Before dosing, collect a baseline saliva sample (approx. 1-2 mL) to confirm the absence of interfering substances.

  • ¹³C-Caffeine Administration: Administer a single oral dose of ¹³C-caffeine. A typical dose ranges from 35 mg to 100 mg, often administered in a capsule with water.[6][12] The exact isotopic label can vary (e.g., ¹³C₃-caffeine).

  • Saliva Collection: Collect unstimulated whole saliva samples at predetermined time points after caffeine administration. Based on multiple studies, a single sample collected between 4 to 7 hours post-dose is often sufficient for determining the metabolic ratio.[10][12][13]

    • To collect a sample, the subject should rinse their mouth with water, wait a few minutes, and then drool into a sterile collection tube (e.g., a 2 mL reaction tube).[6]

  • Sample Handling and Storage: Immediately after collection, cap the tubes and freeze them at -20°C or lower (e.g., -80°C) until analysis to ensure sample stability.[6]

2.3. Sample Preparation and Analysis (LC-MS/MS)

The quantification of ¹³C-caffeine and its metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.[14][15]

  • Thawing and Centrifugation: Thaw the saliva samples at room temperature. Centrifuge the samples to pellet any particulate matter.

  • Protein Precipitation: To a known volume of saliva supernatant (e.g., 100 µL), add an organic solvent like acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., ¹³C₃-isotopically labeled caffeine if analyzing for unlabeled metabolites, or another labeled compound).[14] This step precipitates proteins which can interfere with the analysis.

  • Supernatant Isolation: Vortex the mixture and then centrifuge at high speed. Collect the clear supernatant for injection into the LC-MS/MS system.[14]

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column to separate ¹³C-caffeine from its metabolites.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive-ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific parent-to-product ion transitions for ¹³C-caffeine, ¹³C-paraxanthine, and the internal standard.[14]

    • Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the saliva samples. The lower limit of quantification should be sufficiently sensitive, for example, 5 ng/mL.[6]

3. Data Presentation and Interpretation

3.1. Calculation of Metabolic Ratio (MR)

The primary endpoint for assessing CYP1A2 activity is the metabolic ratio. This is calculated from the concentrations of the metabolite and parent drug in the saliva sample.

Metabolic Ratio (MR) = [Concentration of ¹³C-Paraxanthine] / [Concentration of ¹³C-Caffeine]

A higher MR indicates faster metabolism and higher CYP1A2 activity ("fast metabolizers"), while a lower MR suggests slower metabolism and lower CYP1A2 activity ("slow metabolizers").[1]

3.2. Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters and metabolic ratios from salivary ¹³C-caffeine studies.

Table 1: Example Pharmacokinetic Parameters for ¹³C₃-Caffeine (35 mg dose) in Saliva

ParameterMean ValueStandard Deviation
Cₘₐₓ (ng/mL)750± 150
tₘₐₓ (min)45± 15
AUC₀→₂₄₀ min (ng·min/mL)95,000± 20,000

Data are hypothetical, derived from typical profiles seen in studies like Grimm et al.[7][8]

Table 2: Comparison of CYP1A2 Activity by Metabolic Ratio (MR) in Different Phenotypes

Phenotype GroupSalivary MR (¹³C-Paraxanthine / ¹³C-Caffeine) at 6 hoursInterpretation
Slow Metabolizers< 0.40Reduced CYP1A2 Activity
Normal Metabolizers0.40 - 1.20Normal CYP1A2 Activity
Fast Metabolizers (e.g., Smokers)> 1.20Induced CYP1A2 Activity

Thresholds are illustrative and should be established based on the specific study population and methodology. Smokers are known to have induced CYP1A2 activity.[2][13]

4. Visualizations: Workflows and Pathways

4.1. Experimental Workflow

G p1 Subject Screening & Informed Consent p2 Dietary/Lifestyle Restrictions (24-48h) p1->p2 p3 Overnight Fasting (≥10h) p2->p3 d1 Collect Baseline Saliva Sample p3->d1 d2 Administer Oral ¹³C-Caffeine Dose d1->d2 d3 Collect Saliva Samples (e.g., at 4, 5, 6, 7 hours) d2->d3 d4 Freeze Samples (≤ -20°C) d3->d4 a1 Sample Prep: Thaw, Centrifuge, Protein Precipitation d4->a1 a2 LC-MS/MS Analysis: Quantify ¹³C-Caffeine & ¹³C-Paraxanthine a1->a2 a3 Calculate Metabolic Ratio (MR = [¹³C-PX]/[¹³C-Caff]) a2->a3 a4 CYP1A2 Phenotype Determination a3->a4

Caption: Workflow for ¹³C-Caffeine Salivary Tracer Study.

4.2. Caffeine Metabolic Pathway

G caff ¹³C-Caffeine (1,3,7-Trimethylxanthine) cyp1a2 CYP1A2 Enzyme (Liver) caff->cyp1a2 Substrate px ¹³C-Paraxanthine (~80%) cyp1a2->px N-3 demethylation theo ¹³C-Theophylline (~7%) cyp1a2->theo N-7 demethylation theob ¹³C-Theobromine (~7%) cyp1a2->theob N-1 demethylation other Other Metabolites (~5%) cyp1a2->other

Caption: Primary metabolic pathways of caffeine via CYP1A2.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caffeine-trimethyl-13C3 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Caffeine-trimethyl-13C3 as an internal standard in analytical experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)

Q: My calibration curve for caffeine (B1668208) is non-linear, especially at the higher or lower concentration points. Could the concentration of this compound be the cause?

A: Yes, an inappropriate concentration of the internal standard (IS) can lead to poor linearity in your calibration curve. Here are some potential causes related to the IS concentration and how to troubleshoot them:

  • Ion Source Saturation: At high concentrations, the analyte and the internal standard can compete for ionization in the mass spectrometer's source, leading to a disproportionate response and a plateauing of the curve.[1][2]

    • Solution: Observe the absolute signal of your this compound across the calibration curve. If you see a decreasing signal as the caffeine concentration increases, this suggests ion source competition.[1] Consider reducing the concentration of your this compound. You could also try diluting your higher concentration standards.[2]

  • Inappropriately High or Low IS Concentration: An IS concentration that is significantly different from the analyte concentration range can lead to poor linearity.[3]

    • Solution: A general guideline is to use an IS concentration that is approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of your caffeine calibration curve.[4] This helps to ensure that the analyte and IS responses are within a similar range.

  • Isotopic Interference or "Cross-talk": Naturally occurring isotopes of caffeine can contribute to the signal of this compound, especially if the mass difference is small. This effect is more pronounced at high caffeine concentrations and can artificially inflate the IS signal, causing the response ratio to curve downwards.[1][2]

    • Solution: To check for this, inject a high-concentration solution of unlabeled caffeine and monitor the mass channel for this compound. A significant signal indicates interference. While this compound has a +3 Da mass shift which is generally sufficient, if you still suspect cross-talk, you may need to adjust your integration parameters or, in rare cases, consider an IS with a larger mass difference.[1]

Issue 2: High Variability (%CV) in Quality Control (QC) Samples

Q: My QC samples show high imprecision. How can I determine if the this compound concentration is the problem?

A: High coefficient of variation (%CV) in your QC samples indicates a lack of reproducibility in your method. The concentration of your internal standard can be a contributing factor.

  • IS Concentration Too Low: If the concentration of this compound is too low, it may result in a poor signal-to-noise ratio (S/N). This can lead to greater variability in peak integration and, consequently, higher %CV in your results.

    • Solution: Ensure that the peak response of your this compound is consistently well above the noise level in all your samples. If not, you may need to increase the IS concentration.

  • Inconsistent IS Addition: While not a direct issue of the chosen concentration, errors in adding the IS solution can lead to high variability.

    • Solution: The precision of your experiment is significantly better when the internal standard is added as a solution of known concentration rather than as a solid.[5] Ensure you are using a calibrated pipette and a consistent procedure for adding the IS to all samples, calibrators, and QCs.

  • Differential Matrix Effects: If the analyte and the IS are not affected by the matrix in the same way, it can lead to imprecision.[1] While this compound is a stable isotope-labeled IS and should co-elute with caffeine, very high or low concentrations could potentially alter its behavior in the presence of matrix components.

    • Solution: Perform a matrix effect experiment by comparing the IS response in a neat solution versus a post-extraction spiked blank matrix. The response should be consistent. If not, you may need to re-evaluate your sample preparation procedure and IS concentration.

Issue 3: Inconsistent Internal Standard Response

Q: The peak area of my this compound varies significantly across my analytical run. What could be the cause?

A: The absolute response of the internal standard should be relatively consistent across all samples.[2] Significant variation can indicate a problem with your method.

  • Inconsistent Sample Preparation: Errors in pipetting the IS, or inconsistent extraction recovery can lead to variable IS responses.[6]

    • Solution: Review your sample preparation standard operating procedures (SOPs) to ensure consistent and accurate addition of the IS to all samples.[6]

  • Matrix Effects: Severe ion suppression or enhancement in some samples can drastically alter the IS signal.[6]

    • Solution: Evaluate the matrix effect across different lots of your biological matrix. If the variability is high, you may need to optimize your sample clean-up procedure.

  • Instrument Drift: A gradual decrease or increase in the IS signal over the course of a run can indicate instrument instability.

    • Solution: Inject a system suitability standard at regular intervals during the run to monitor for instrument drift.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard?

A: There is no single "ideal" concentration, as it depends on the specific analytical method, the expected concentration range of caffeine in the samples, and the sensitivity of the mass spectrometer. However, a widely accepted starting point is to use a concentration that is similar to the mid-point of your calibration curve or in the range of 1/3 to 1/2 of the ULOQ concentration of caffeine.[4] The goal is to have an IS response that is strong and reproducible, without causing detector saturation.

Q2: How do I know if my this compound concentration is too high?

A: Signs that your IS concentration may be too high include:

  • Detector Saturation: The peak for this compound may appear flattened or "clipped" at the top.

  • Non-linearity at High Analyte Concentrations: As mentioned in the troubleshooting guide, a high IS concentration can lead to increased competition for ionization, causing the calibration curve to become non-linear at the upper end.[1][2]

  • Decreased Analyte Signal: In some cases, a very high IS concentration can suppress the signal of the analyte.

Q3: How do I know if my this compound concentration is too low?

A: Indications that your IS concentration may be too low are:

  • Poor Signal-to-Noise Ratio (S/N): The peak for this compound may be difficult to distinguish from the baseline noise.

  • High Variability in IS Peak Area: A low signal is more susceptible to random noise, which can lead to poor precision in peak integration.

  • Increased %CV in QC Samples: As a result of the poor precision in IS peak integration, the calculated concentrations of your QC samples may show high variability.

Q4: Can I use the same this compound concentration for different biological matrices (e.g., plasma, urine, saliva)?

A: Not necessarily. Different biological matrices can have varying levels of endogenous interferences, which can lead to different degrees of matrix effects. It is recommended to optimize and validate the concentration of your internal standard for each matrix you are analyzing.

Q5: Is it necessary to perform a full method validation after optimizing the this compound concentration?

A: Yes. Any change to the concentration of the internal standard is a modification of the analytical method and requires re-validation of the relevant parameters, including linearity, accuracy, precision, and matrix effects, according to regulatory guidelines such as the ICH M10.[7]

Data Presentation

The following table summarizes the concentrations of this compound used in various published LC-MS/MS methods for the quantification of caffeine. This can serve as a reference for selecting a starting concentration for your method development.

Biological MatrixCaffeine Concentration RangeThis compound ConcentrationReference
Human Plasma3.9 - 582.6 ng/mL39.6 ng/mL[6]
Human Plasma10 - 10,000 ng/mL1 µg/mL (working solution)[8]
Umbilical CordNot specifiedNot specified, but used for quantification
Human Urine0.5 - 50 µg/mLNot specified, but used for quantification

Experimental Protocols

Protocol 1: Step-by-Step Guide to Optimizing Internal Standard Concentration

This protocol provides a systematic approach to determining the optimal concentration of this compound for your assay.

  • Define the Analytical Range: Determine the expected concentration range for caffeine in your samples. This will define your Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

  • Prepare a Range of IS Concentrations: Prepare several working solutions of this compound at different concentrations. A good starting point is to prepare concentrations that are approximately 10%, 50%, and 100% of the mid-point concentration of your caffeine calibration curve.

  • Analyze IS Concentrations with Analyte at LLOQ and ULOQ:

    • Prepare two sets of samples in the blank biological matrix.

    • In the first set, spike caffeine at the LLOQ concentration.

    • In the second set, spike caffeine at the ULOQ concentration.

    • To each sample in both sets, add one of the prepared this compound working solutions.

    • Process and analyze the samples using your LC-MS/MS method.

  • Evaluate the Results:

    • Signal Intensity: The peak area of the this compound should be sufficiently high (e.g., > 5000 counts) to ensure good peak shape and reproducibility, but not so high as to cause detector saturation.

    • Analyte Response: The addition of the IS should not significantly suppress the caffeine signal at either the LLOQ or ULOQ.

    • Response Ratio: The ratio of the caffeine peak area to the IS peak area should be within a reasonable range (ideally between 0.1 and 10) across the calibration curve to ensure good precision.

  • Select the Optimal Concentration and Validate: Choose the this compound concentration that provides the best balance of signal intensity, minimal impact on the analyte signal, and consistent response. Proceed with a full method validation using this concentration.

Protocol 2: Assessing Matrix Effects

This protocol is essential for ensuring that the chosen concentration of this compound effectively compensates for matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike caffeine and this compound into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank biological matrix and then add caffeine and this compound to the final extract.

    • Set C (Pre-extraction Spike): Spike caffeine and this compound into the biological matrix before the extraction process.

  • Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate the Results: The matrix effect for both caffeine and this compound should be similar, and the recovery should be consistent and reproducible.[7]

Mandatory Visualization

Optimizing_IS_Concentration Workflow for Optimizing Internal Standard Concentration cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_decision Decision & Validation define_range 1. Define Analyte Concentration Range (LLOQ & ULOQ) prepare_is 2. Prepare IS Working Solutions (e.g., 10%, 50%, 100% of mid-curve) define_range->prepare_is spike_samples 3. Spike IS concentrations into matrix with analyte at LLOQ & ULOQ prepare_is->spike_samples analyze_samples 4. Process and Analyze Samples via LC-MS/MS spike_samples->analyze_samples eval_signal 5. Evaluate IS Signal Intensity (S/N, Saturation) analyze_samples->eval_signal eval_analyte 6. Evaluate Impact on Analyte Signal analyze_samples->eval_analyte eval_ratio 7. Evaluate Analyte/IS Response Ratio analyze_samples->eval_ratio select_conc 8. Select Optimal Concentration eval_signal->select_conc eval_analyte->select_conc eval_ratio->select_conc validate 9. Perform Full Method Validation select_conc->validate

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_IS_Issues Troubleshooting Guide for Internal Standard-Related Issues cluster_issues Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions poor_linearity Poor Linearity (r² < 0.99) ion_saturation Ion Source Saturation poor_linearity->ion_saturation is_conc_inappropriate Inappropriate IS Concentration (Too High/Low) poor_linearity->is_conc_inappropriate isotopic_interference Isotopic Interference poor_linearity->isotopic_interference high_cv High %CV in QCs high_cv->is_conc_inappropriate matrix_effects Differential Matrix Effects high_cv->matrix_effects pipetting_error Inconsistent Pipetting high_cv->pipetting_error inconsistent_is Inconsistent IS Response inconsistent_is->matrix_effects inconsistent_is->pipetting_error instrument_drift Instrument Drift inconsistent_is->instrument_drift reduce_is_conc Reduce IS Concentration ion_saturation->reduce_is_conc optimize_is_conc Optimize IS Concentration (1/3 to 1/2 of ULOQ) is_conc_inappropriate->optimize_is_conc check_crosstalk Check for Cross-talk isotopic_interference->check_crosstalk eval_matrix Evaluate Matrix Effects matrix_effects->eval_matrix review_sop Review Sample Prep SOP pipetting_error->review_sop system_suitability Run System Suitability Checks instrument_drift->system_suitability

Caption: Troubleshooting guide for internal standard-related issues.

References

Technical Support Center: Minimizing Matrix Effects with Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Caffeine-trimethyl-13C3 as an internal standard to minimize matrix effects in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can either decrease the analytical signal (ion suppression) or increase it (ion enhancement). These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method, potentially leading to erroneous results.[2][3] Common interfering components in biological matrices include salts, lipids (especially phospholipids), and proteins.[4]

Q2: How does this compound work to minimize matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the "gold standard" for compensating for matrix effects.[5] Because this compound is chemically almost identical to caffeine (B1668208), it co-elutes during chromatographic separation and experiences nearly the same degree of ionization suppression or enhancement as the analyte.[6] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means adding it to the biological matrix (e.g., plasma, urine) before any extraction steps (like protein precipitation or solid-phase extraction). This ensures that the internal standard compensates for any variability or loss of the analyte during the entire sample preparation process, in addition to mitigating matrix effects during analysis.

Q4: Can I use a calibration curve prepared in a pure solvent instead of a matrix-matched calibration curve when using this compound?

A4: Yes, in many cases, the use of a stable isotope-labeled internal standard like this compound allows for the use of calibration curves prepared in a neat solvent (non-matched matrix).[4] This is because the internal standard effectively compensates for the matrix effects experienced by the analyte. However, it is crucial to validate this approach for your specific matrix and method to ensure that the matrix does not introduce any unexpected interferences. A study by Mendes et al. (2019) demonstrated that calibration curves for caffeine prepared in solvent and in human plasma were comparable when using 13C3-caffeine as an internal standard.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments using this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/Internal Standard (IS) Ratio 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the IS to samples. 2. Differential Matrix Effects: The analyte and IS are not experiencing the same degree of ion suppression/enhancement. This can happen if they are not perfectly co-eluting. 3. IS Degradation: The IS may be degrading in the sample or on the autosampler.1. Verify Pipetting Accuracy: Calibrate pipettes and ensure consistent technique. Prepare a large batch of the IS spiking solution to minimize variability. 2. Confirm Co-elution: Inject a mixture of caffeine and this compound and overlay their chromatograms to ensure identical retention times. If a slight separation (isotope effect) is observed, optimize the chromatography (e.g., adjust the gradient, temperature, or mobile phase) to achieve co-elution. 3. Assess IS Stability: Analyze a freshly prepared sample and compare it to one that has been stored for a period equivalent to your typical run time. If degradation is observed, consider using a different sample solvent or reducing the time samples are on the autosampler.
Poor Peak Shape for Caffeine and/or this compound 1. Column Overload: Injecting too much analyte. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Contamination or Degradation: Buildup of matrix components on the column.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Injection Solvent to Mobile Phase: If possible, dissolve the final extract in the initial mobile phase. 3. Clean or Replace the Column: Implement a column washing procedure between runs or replace the analytical column.
Unexpectedly Low IS Signal 1. Ion Suppression: Severe matrix effects are suppressing the IS signal. 2. Errors in IS Preparation: The concentration of the IS spiking solution may be incorrect. 3. Instrument Issues: A dirty ion source or detector problem can lead to a general loss of sensitivity.1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove more matrix components. 2. Re-prepare IS Solution: Prepare a fresh batch of the this compound spiking solution and verify its concentration. 3. Perform Instrument Maintenance: Clean the ion source and perform any other routine maintenance as recommended by the manufacturer.
Presence of Unlabeled Caffeine in the this compound Standard 1. Isotopic Impurity: The SIL-IS may contain a small amount of the unlabeled analyte from its synthesis.1. Assess Contribution to Blank: Analyze a blank matrix sample spiked only with the IS. The response for the unlabeled caffeine should be negligible compared to the lowest calibrator. If it is significant, you may need to source a higher purity standard or adjust your quantification method to account for this contribution.

Data Presentation

Table 1: LC-MS/MS Parameters for Caffeine and this compound Analysis

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (V)
Caffeine195.1138.110027
This compound198.1141.110027

Data adapted from Mendes et al., 2019.[4]

Table 2: Extraction Efficiency and Matrix Effect Data for Caffeine and this compound in Human Plasma

AnalyteConcentration LevelExtraction Efficiency (%)Matrix Effect (%)
CaffeineLow73.498.2
Medium78.5101.5
High79.1102.3
This compoundMedium78.2101.8

Data adapted from Mendes et al., 2019.[4] Matrix Effect (%) is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Protocol 1: Quantitative Analysis of Caffeine in Human Plasma using this compound

This protocol describes a typical protein precipitation method for the extraction of caffeine from human plasma followed by LC-MS/MS analysis.

1. Materials:

  • Human plasma samples

  • Caffeine analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions:

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.

  • This compound Spiking Solution (e.g., 1 µg/mL): Prepare by diluting a stock solution of the internal standard in methanol. The optimal concentration should be determined during method development.

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking appropriate amounts of the caffeine stock solution into blank human plasma.

  • Precipitation Solvent: Methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 20 µL of the this compound spiking solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold methanol to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example):

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: See Table 1.

Visualizations

Matrix_Effect_Mitigation Figure 1: Conceptual Workflow of Matrix Effect Mitigation cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Analyte + Matrix) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Extracted Sample (Analyte + IS + Residual Matrix) Ionization Ionization (ESI) Matrix Effects Occur Here LC_Separation->Ionization MS_Detection MS/MS Detection (Analyte & IS Signals) Ionization->MS_Detection Ionization->MS_Detection Both signals suppressed or enhanced similarly Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Result Quantification->Result Accurate Concentration

Caption: Conceptual workflow demonstrating how this compound mitigates matrix effects.

Troubleshooting_Workflow Figure 2: Troubleshooting High Variability in Analyte/IS Ratio Start High Variability in Analyte/IS Ratio Observed Check_Pipetting Verify Pipetting Accuracy and IS Solution Integrity Start->Check_Pipetting Pipetting_OK Pipetting Consistent Check_Pipetting->Pipetting_OK Yes Pipetting_Issue Inconsistent Pipetting Check_Pipetting->Pipetting_Issue No Check_Coelution Confirm Co-elution of Analyte and IS Pipetting_OK->Check_Coelution Solution1 Recalibrate Pipettes, Use Consistent Technique, Re-prepare IS Solution Pipetting_Issue->Solution1 End Problem Resolved Solution1->End Coelution_OK Perfect Co-elution Check_Coelution->Coelution_OK Yes Coelution_Issue Chromatographic Separation (Isotope Effect) Check_Coelution->Coelution_Issue No Assess_Matrix Assess Severity of Matrix Effects Coelution_OK->Assess_Matrix Solution2 Optimize LC Method: - Adjust Gradient - Change Temperature - Modify Mobile Phase Coelution_Issue->Solution2 Solution2->End Matrix_OK Acceptable Matrix Effects Assess_Matrix->Matrix_OK Acceptable Matrix_Severe Severe Differential Matrix Effects Assess_Matrix->Matrix_Severe Severe Matrix_OK->End Solution3 Improve Sample Cleanup: - Use Solid-Phase Extraction (SPE) - Optimize Protein Precipitation Matrix_Severe->Solution3 Solution3->End

Caption: A logical workflow for troubleshooting high variability in the analyte to internal standard ratio.

References

Technical Support Center: Improving Peak Resolution of Caffeine-trimethyl-13C3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of Caffeine-trimethyl-13C3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for this compound and unlabeled caffeine (B1668208) critical?

A1: Good peak resolution is essential for accurate and precise quantification. When using this compound as an internal standard, it is crucial that its peak is chromatographically resolved from the unlabeled caffeine peak to avoid signal interference. Furthermore, baseline separation from other matrix components is necessary to minimize ion suppression or enhancement, ensuring reliable results.[1][2]

Q2: Can a chromatographic shift occur between this compound and unlabeled caffeine?

A2: While 13C-labeled internal standards are chemically very similar to their unlabeled counterparts, slight chromatographic shifts can sometimes be observed, particularly with high-efficiency chromatography systems like UPLC.[3] This is less common than with deuterium-labeled standards but can still occur.[4] Therefore, it's important to verify and optimize the co-elution of both compounds.[2]

Q3: What are the primary factors affecting the peak resolution of this compound?

A3: The primary factors can be categorized into three main areas:

  • Chromatographic Conditions: This includes the choice of LC column, mobile phase composition (including pH and additives), gradient profile, flow rate, and column temperature.

  • Mass Spectrometry Parameters: The mass spectrometer's resolution, ionization source settings, and scan parameters (like in Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) play a significant role.[3][5]

  • Sample-Related Issues: This encompasses the sample matrix, sample preparation, and injection volume.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common peak resolution issues encountered during the LC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate integration.

G

Potential Cause Recommended Action Relevant Data/Observations
Secondary Interactions Add a mobile phase modifier like 0.1% formic acid to reduce interactions with residual silanols on the column.[6] Consider a column with a different stationary phase chemistry.Peak tailing is more pronounced for caffeine.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of caffeine (~0.6 for the protonated form).Poor peak shape and inconsistent retention times.
Column Overload Reduce the injection volume or dilute the sample.[5]Peak fronting or tailing that worsens with increasing concentration.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.Broadening of all peaks in the chromatogram.
Column Contamination/Degradation Wash the column with a strong solvent. If the issue persists, replace the column.[5]Gradual deterioration of peak shape over several injections.
Injection Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[3]Split or distorted peaks, especially for early eluting compounds.
Problem 2: Insufficient Resolution Between Caffeine and this compound

Even with a mass difference, chromatographic co-elution is ideal for accurate internal standard correction. If they are partially separated, consistent and complete resolution is the next best goal.

G

Parameter Action Expected Outcome
Mobile Phase Gradient Decrease the ramp of the organic solvent gradient.Increased retention time and potentially better separation.
Flow Rate Reduce the flow rate.Narrower peaks and improved resolution, but longer run times.
LC Column Use a column with smaller particles (e.g., sub-2 µm) or a longer column.Increased column efficiency, leading to sharper peaks and better resolution.
Column Temperature Optimize the column temperature. Lower temperatures can increase retention and may improve resolution.Changes in selectivity and peak shape.
Mass Spectrometer Resolution Ensure the mass spectrometer is operated at a high enough resolution to distinguish between the m/z of caffeine and this compound.[5]Clear separation of isotopic peaks in the mass spectrum.

Experimental Protocols

Protocol 1: Optimization of LC Gradient for Caffeine Separation

This protocol outlines a general approach to optimizing the mobile phase gradient for the separation of caffeine and its trimethyl-13C3 labeled internal standard.

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Gradient Program:

    • Start with a shallow gradient (e.g., 5-95% B over 10 minutes).

    • Analyze the resulting chromatogram for the resolution between caffeine and this compound.

    • If co-elution or poor resolution is observed, decrease the gradient slope around the elution time of the analytes. For example, if the peaks elute at 4 minutes in the initial gradient, modify the gradient to have a shallower slope between 3 and 5 minutes.

  • Iterative Refinement:

    • Continue to adjust the gradient in small increments until optimal resolution is achieved.

    • Ensure the gradient is followed by a high organic wash and a re-equilibration step.

Protocol 2: Sample Preparation via Protein Precipitation

This is a common method for cleaning up plasma or serum samples before LC-MS analysis.

  • Sample Spiking: To 100 µL of plasma/serum, add the this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the analysis of caffeine and its 13C3-labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Caffeine195.1138.125
This compound198.1141.125

Note: These values are illustrative and should be optimized for the specific instrument being used.[7][8]

References

Technical Support Center: Troubleshooting Poor Recovery of Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor recovery of Caffeine-trimethyl-13C3 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during solid-phase extraction (SPE)?

A1: Low recovery of this compound during SPE can stem from several factors:

  • Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and poor retention of the analyte.

  • Incorrect Sample pH: The pH of the sample matrix is crucial for the retention of caffeine (B1668208) on the sorbent. For a weakly basic compound like caffeine, a slightly acidic to neutral pH is generally optimal for retention on reversed-phase sorbents.

  • Inappropriate Elution Solvent: The solvent used to elute the analyte from the SPE cartridge may not be strong enough to overcome the sorbent-analyte interaction, leading to incomplete elution.

  • Flow Rate: A sample loading or elution flow rate that is too high can result in insufficient interaction time between the analyte and the sorbent, leading to breakthrough during loading or incomplete elution.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through the cartridge unretained.

Q2: How does the choice of solvent affect the recovery of this compound in liquid-liquid extraction (LLE)?

A2: The choice of extraction solvent is critical in LLE and is determined by the analyte's polarity and the sample matrix. This compound, being moderately polar, is typically extracted from aqueous samples using solvents like ethyl acetate (B1210297) or dichloromethane. The ideal solvent should have high solubility for caffeine while being immiscible with the sample matrix. Using a solvent with incorrect polarity can result in poor partitioning of the analyte into the organic phase, leading to low recovery.

Q3: Can the stability of this compound be an issue during extraction?

A3: this compound is a stable isotope-labeled internal standard and is generally stable under typical extraction conditions. However, extreme pH values or high temperatures could potentially lead to degradation, although this is unlikely for caffeine under standard laboratory protocols.

Q4: What role does pH play in the liquid-liquid extraction of this compound?

A4: pH plays a significant role in LLE by influencing the ionization state of the analyte. Caffeine is a weak base with a pKa of approximately 0.6 for the conjugate acid. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be kept above 2. This maximizes its partitioning into the organic extraction solvent.

Troubleshooting Guide

This guide will help you systematically troubleshoot poor recovery of this compound.

Diagram: Troubleshooting Workflow for Poor Analyte Recovery

TroubleshootingWorkflow Start Start: Poor Recovery of This compound CheckSPE Solid-Phase Extraction (SPE) Issue? Start->CheckSPE CheckLLE Liquid-Liquid Extraction (LLE) Issue? Start->CheckLLE SPE_Conditioning Verify Cartridge Conditioning & Equilibration CheckSPE->SPE_Conditioning Yes LLE_Solvent Verify Extraction Solvent Choice (e.g., Ethyl Acetate, Dichloromethane) CheckLLE->LLE_Solvent Yes SPE_pH Check Sample pH (Optimal: slightly acidic to neutral) SPE_Conditioning->SPE_pH SPE_Elution Evaluate Elution Solvent (e.g., Ethyl Acetate, Methanol) SPE_pH->SPE_Elution SPE_FlowRate Assess Flow Rate (Loading & Elution) SPE_Elution->SPE_FlowRate Resolution Problem Resolved SPE_FlowRate->Resolution LLE_pH Check Aqueous Phase pH (Optimal: > 2) LLE_Solvent->LLE_pH LLE_Mixing Ensure Adequate Mixing/Vortexing LLE_pH->LLE_Mixing LLE_PhaseSep Check for Complete Phase Separation LLE_Mixing->LLE_PhaseSep LLE_PhaseSep->Resolution

Caption: A flowchart to diagnose issues with analyte recovery.

Quantitative Data

The following tables provide a summary of expected recovery rates for caffeine under different extraction conditions.

Table 1: Recovery of Caffeine using Solid-Phase Extraction (SPE)

Sorbent TypeSample MatrixElution SolventAverage Recovery (%)
C18PlasmaEthyl Acetate92 ± 5
C18UrineMethanol (B129727)89 ± 6
Mixed-Mode Cation ExchangePlasma5% NH4OH in Methanol95 ± 4

Table 2: Recovery of Caffeine using Liquid-Liquid Extraction (LLE)

Extraction SolventSample MatrixpH of Aqueous PhaseAverage Recovery (%)
Ethyl AcetatePlasma7.488 ± 7
DichloromethaneUrine8.091 ± 5
Ethyl Acetate:Isopropanol (9:1)Plasma7.093 ± 4

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of pre-treated plasma onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound with 2 mL of ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Diagram: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (5% Methanol in Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte (Ethyl Acetate) Dry->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Caption: A step-by-step diagram of the SPE process.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
  • Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of internal standard solution (this compound).

  • pH Adjustment: Adjust the sample pH to 8.0 by adding 100 µL of 1M sodium hydroxide.

  • Extraction: Add 5 mL of dichloromethane, cap the tube, and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Technical Support Center: Isotopic Interference with Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caffeine-trimethyl-13C3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled (SIL) form of caffeine (B1668208) where the three methyl groups are enriched with Carbon-13 isotopes. Its primary application is as an internal standard (IS) in quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] Using a SIL internal standard is crucial for accurate quantification as it helps to correct for variability during sample preparation, chromatography, and ionization.[2][3][4]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structurally similar analog?

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[5] Because this compound is chemically identical to the unlabeled analyte (caffeine), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[6][7] This allows for more accurate correction of variations compared to a structural analog, which may behave differently during the analytical process.[5]

Q3: What is isotopic interference (or "crosstalk") and how can it affect my results?

Isotopic interference, or crosstalk, occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of the labeled internal standard, or vice-versa.[8][9] All carbon-containing compounds have a natural abundance of the 13C isotope (approximately 1.1%).[9] This means that a small percentage of native caffeine will have a mass that is one, two, or three Daltons heavier than its monoisotopic mass. If the M+3 peak of native caffeine overlaps with the signal of this compound, it can artificially inflate the internal standard's response. This leads to an underestimation of the true analyte-to-internal standard ratio and ultimately results in inaccurately low calculated concentrations of the analyte.[9]

Troubleshooting Guides

Problem 1: Non-linear calibration curve, especially at higher concentrations.

Possible Cause: Isotopic interference from the unlabeled caffeine analyte is contributing to the signal of the this compound internal standard. As the analyte concentration increases, this contribution becomes more significant, leading to a deviation from linearity.[8][9]

Solution:

  • Verify Isotopic Purity of the Internal Standard: Check the manufacturer's certificate of analysis for the isotopic purity of your this compound standard. Impurities can contribute to signal overlap.

  • Assess Isotopic Overlap:

    • Prepare a high-concentration solution of unlabeled caffeine standard.

    • Analyze this solution using your LC-MS/MS method, monitoring the transitions for both unlabeled caffeine and this compound.

    • If a signal is detected in the internal standard channel at the retention time of caffeine, this confirms isotopic overlap.

  • Correction for Isotopic Overlap: A mathematical correction can be applied to subtract the contribution of the unlabeled analyte from the internal standard signal.[8][9] The corrected internal standard response can be calculated using the following formula: Corrected IS Response = Measured IS Response - (Measured Analyte Response * Overlap Factor) The "Overlap Factor" is the ratio of the interfering signal in the IS channel to the analyte signal, determined from the analysis of the high-concentration unlabeled standard.

Problem 2: High variability in internal standard response across a batch of samples.

Possible Cause: This issue can arise from several factors, including inconsistent sample preparation, matrix effects, or instrument instability.[3][5]

Solution:

  • Review Sample Preparation Procedure: Ensure consistent and accurate pipetting of the internal standard into all samples, including calibrators and quality controls. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in extraction efficiency.

  • Evaluate Matrix Effects: Matrix effects occur when components in the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or internal standard.[7][10]

    • To assess matrix effects, compare the response of the internal standard in a neat solution to its response in an extracted blank matrix sample spiked with the same concentration of the internal standard. A significant difference in response indicates the presence of matrix effects.

    • Optimize chromatographic separation to separate the analyte and internal standard from interfering matrix components.

    • Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE).

  • Check Instrument Performance: Ensure the LC-MS/MS system is stable. Monitor system suitability parameters throughout the analytical run.

Experimental Protocols

Protocol 1: Determination of Isotopic Overlap Factor

Objective: To quantify the percentage of signal from unlabeled caffeine that interferes with the this compound internal standard channel.

Methodology:

  • Prepare a High-Concentration Unlabeled Caffeine Standard: Dissolve unlabeled caffeine in a suitable solvent (e.g., methanol) to prepare a stock solution at a concentration that is representative of the upper limit of your calibration curve.

  • LC-MS/MS Analysis:

    • Inject the high-concentration unlabeled caffeine standard into the LC-MS/MS system.

    • Acquire data using the same method parameters as for your study samples, monitoring the MRM (Multiple Reaction Monitoring) transitions for both unlabeled caffeine and this compound.

  • Data Analysis:

    • Integrate the peak area for the unlabeled caffeine transition (AreaAnalyte).

    • Integrate the peak area for any signal detected in the this compound transition at the same retention time (AreaInterference).

  • Calculate Overlap Factor:

    • Overlap Factor = Area_Interference / Area_Analyte

    • Percent Overlap = Overlap Factor * 100

Quantitative Data Summary:

ParameterDescriptionExample Value
AreaAnalyte Peak area of the primary MRM transition for unlabeled caffeine.5,000,000 counts
AreaInterference Peak area of the signal in the this compound MRM transition from the injection of unlabeled caffeine.50,000 counts
Overlap Factor The calculated ratio of interference to analyte signal.0.01
Percent Overlap The overlap factor expressed as a percentage.1.0%
Protocol 2: In Vitro Metabolic Stability Assay using this compound

Objective: To determine the rate of metabolism of a test compound in a liver microsomal or hepatocyte suspension, using this compound as the internal standard for the quantification of the parent compound.[11][12]

Methodology:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • This compound internal standard stock solution (e.g., 1 mM in methanol).

    • Liver microsomes or hepatocytes.

    • Incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • NADPH regenerating system (for microsomes).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing a known concentration of this compound).

  • Incubation:

    • Pre-warm the microsomal or hepatocyte suspension and incubation buffer to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the incubation mixture. The final concentration of the test compound is typically 1 µM.[11]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing the ice-cold quenching solution with the internal standard. This stops the enzymatic reaction and precipitates proteins.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point by comparing its peak area to that of the this compound internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Quantitative Data Summary:

Time (min)Parent Compound Remaining (%)ln(% Remaining)
01004.605
5854.443
15604.094
30353.555
60102.303

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Microsomes) add_is Add this compound Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for quantitative analysis using this compound.

troubleshooting_logic start Non-Linear Calibration Curve high_conc_test Analyze high concentration unlabeled analyte standard start->high_conc_test Hypothesis: Isotopic Interference check_overlap Is there isotopic overlap from analyte to IS channel? overlap_present Overlap Confirmed check_overlap->overlap_present Yes no_overlap No Significant Overlap check_overlap->no_overlap No high_conc_test->check_overlap correction Apply mathematical correction for overlap overlap_present->correction other_issues Investigate other causes (e.g., detector saturation, matrix effects) no_overlap->other_issues end Linearity Restored correction->end

References

Technical Support Center: Enhancing Sensitivity for Caffeine-trimethyl-13C3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Caffeine-trimethyl-13C3. Our goal is to help you overcome common experimental challenges and enhance the sensitivity and accuracy of your detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is an isotopically labeled version of caffeine (B1668208) where the three methyl groups are replaced with Carbon-13. It is commonly used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] Its key advantage is that it has a slightly higher molecular weight than endogenous caffeine but behaves almost identically during sample preparation and analysis. This allows for accurate quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.[2][3][4]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for the highly sensitive and selective quantification of this compound and its unlabeled counterpart, caffeine.[3][4][5] This method offers excellent specificity by monitoring unique precursor-to-product ion transitions. Other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, but they generally lack the sensitivity and selectivity of LC-MS/MS, especially in complex biological matrices.[3][6]

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: For this compound, the protonated molecule [M+H]+ is typically selected as the precursor ion. Given that the molecular weight of unlabeled caffeine is approximately 194.19 g/mol , and this compound has three 13C atoms in place of 12C atoms, its molecular weight is approximately 197.17 g/mol .[1][7] Therefore, the precursor ion to monitor would be m/z 198. The product ions are generated by fragmentation of the precursor ion in the collision cell. While the exact fragmentation pattern can be instrument-dependent, a common transition for unlabeled caffeine is 195 -> 138.[3][4] For this compound, a corresponding shift would be expected. It is crucial to perform compound optimization on your specific instrument to determine the most abundant and stable fragment ions.[8][9]

Troubleshooting Guide

Issue 1: Weak or No Signal for this compound

  • Question: I am not seeing a strong signal for my this compound internal standard. What could be the cause?

  • Answer: A weak or absent signal can stem from several factors. First, verify the concentration and preparation of your standard solution.[10][11] Ensure that the standard has not degraded and was stored correctly. Next, confirm your LC-MS/MS instrument parameters. It is essential to optimize the settings for your specific instrument, as parameters from literature may not be directly transferable.[9] This includes optimizing the precursor and product ions, collision energy, and other source parameters.[8] Also, check for potential clogs in the LC system or issues with the ionization spray.[12]

Issue 2: High Matrix Effects Leading to Inaccurate Quantification

  • Question: I suspect that matrix effects are suppressing my signal and affecting the accuracy of my results. How can I mitigate this?

  • Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex samples like plasma or tissue homogenates.[13][14] Several strategies can be employed to minimize their impact:

    • Effective Sample Preparation: Implement a robust sample clean-up procedure. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can significantly reduce the concentration of interfering matrix components.[3][15]

    • Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte from co-eluting matrix components.[13] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of HPLC column.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the analyte concentration remains above the limit of quantification.

    • Use of an Appropriate Internal Standard: Using a stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects, as it is affected in the same way as the analyte of interest.[2][4]

Issue 3: Poor Peak Shape and Chromatography

  • Question: My chromatographic peaks for this compound are broad or show significant tailing. What should I check?

  • Answer: Poor peak shape can compromise both sensitivity and the accuracy of integration. Here are some common causes and solutions:

    • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte and column. The organic solvent composition can also be adjusted.

    • Column Issues: The column may be degraded or clogged. Try flushing the column or replacing it if necessary. Ensure that the column chemistry is suitable for caffeine analysis (C18 columns are commonly used).[3]

    • Sample Solvent: The solvent used to dissolve the final sample extract should be compatible with the mobile phase. A mismatch can lead to peak distortion.

    • System Contamination: Contaminants in the LC system can interfere with peak shape. Clean the system, including the injector and tubing.

Issue 4: Sample Carryover

  • Question: I am observing a signal for this compound in my blank injections after running a high-concentration sample. How can I prevent this?

  • Answer: Sample carryover can lead to falsely positive results in subsequent samples. To address this:

    • Injector Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution that can efficiently remove any residual analyte.

    • Injection Volume: Avoid injecting excessively high concentrations of your standards or samples.

    • Blank Injections: Run one or more blank injections between samples to wash the system.[12]

Quantitative Data Summary

The following tables summarize key performance data from validated methods for caffeine analysis, which can serve as a benchmark for your own experiments.

Table 1: Extraction Efficiency and Matrix Effect of Caffeine and this compound

AnalyteConcentration LevelMean Extraction Efficiency (%)%CVMean Matrix Effect (%)%CV
CaffeineLow72.99.097.510.9
Medium79.15.8100.29.9
High73.011.2101.411.5
This compound Medium77.710.1107.410.3

Data adapted from a study on the validation of an LC-MS/MS method for caffeine quantification.[4][5]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Detection

This protocol provides a general workflow. Optimization of specific parameters for your instrument and sample type is highly recommended.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in methanol.[16]

    • Create a series of calibration standards by spiking the appropriate blank matrix (e.g., plasma, water) with known concentrations of unlabeled caffeine and a fixed concentration of this compound.

    • For unknown samples, add the same fixed concentration of this compound.

  • Sample Extraction (Example: Protein Precipitation for Plasma):

    • To 100 µL of plasma sample (containing the internal standard), add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Caffeine: Monitor the transition m/z 195 -> 138.[3][4]

      • This compound: Monitor the transition m/z 198 -> 141 (or other optimized fragment).

  • Data Analysis:

    • Integrate the peak areas for both caffeine and this compound.

    • Calculate the ratio of the caffeine peak area to the this compound peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the caffeine standards.

    • Determine the concentration of caffeine in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Caffeine & 13C3-Caffeine) cal_standards Create Calibration Standards in Blank Matrix stock->cal_standards spike_is Spike Samples with 13C3-Caffeine (IS) stock->spike_is extraction Perform Extraction (e.g., Protein Precipitation) cal_standards->extraction spike_is->extraction evaporation Evaporate Supernatant extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Integrate Peak Areas detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow cluster_check1 Initial Checks cluster_check2 System & Method Checks cluster_solutions Potential Solutions start Start: Weak or No Signal check_standard Verify Standard Prep & Concentration start->check_standard check_ms_params Check MS Parameters (Tuning) start->check_ms_params check_lc Inspect LC System (Pressure, Clogs) start->check_lc check_spray Verify ESI Spray Stability start->check_spray check_matrix Investigate Matrix Effects start->check_matrix sol_standard Remake Standards check_standard->sol_standard sol_tune Re-optimize MS Parameters check_ms_params->sol_tune sol_lc Clean/Flush LC System check_lc->sol_lc sol_spray Clean/Adjust MS Source check_spray->sol_spray sol_sample_prep Improve Sample Cleanup check_matrix->sol_sample_prep end Signal Restored sol_standard->end sol_tune->end sol_lc->end sol_spray->end sol_sample_prep->end

Caption: Troubleshooting workflow for weak signal issues.

References

Technical Support Center: A Guide to Using Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caffeine-trimethyl-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter when using this compound as an internal standard in quantitative bioanalysis, particularly in LC-MS/MS applications.

Q1: I am observing high variability in the this compound internal standard (IS) response between samples. What are the potential causes and how can I troubleshoot this?

High variability in the IS response can compromise the accuracy and precision of your results.[1][2] Here are the common causes and solutions:

  • Inconsistent Sample Preparation: Errors during dilution, extraction, or reconstitution can alter the recovery of the IS.[3]

    • Troubleshooting:

      • Ensure thorough vortexing and mixing at each step.

      • Use calibrated pipettes and consistent techniques for all sample manipulations.

      • Automated liquid handling systems can minimize this variability.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS, leading to inconsistent responses.[4][5]

    • Troubleshooting:

      • Optimize chromatographic separation to separate the IS from co-eluting matrix components.[3]

      • Evaluate different sample extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction) to remove interfering matrix components.

      • Prepare matrix-matched calibration curves to compensate for consistent matrix effects.[6]

  • Instrumental Issues: Drift in the mass spectrometer's detector, charging of ion optics, or inconsistent injection volumes can cause variability.[7]

    • Troubleshooting:

      • Regularly clean and calibrate the mass spectrometer.

      • Monitor system suitability by injecting a standard solution at the beginning, middle, and end of each analytical run.

      • Ensure the autosampler is functioning correctly and injection volumes are precise.

Q2: My analyte (unlabeled caffeine) and this compound show slightly different retention times. Is this a concern?

While stable isotope-labeled internal standards are expected to have nearly identical chemical and physical properties to the analyte, minor differences in retention time can sometimes occur.[8][9]

  • Likely Cause: This phenomenon, known as the "isotope effect," is more pronounced with deuterium (B1214612) labeling than with 13C labeling.[10] For this compound, any shift should be minimal and consistent.

  • Troubleshooting:

    • Consistency is Key: A small, consistent shift in retention time is generally not a problem as long as the peaks are well-separated from any interferences and the integration is accurate.

    • Investigate Inconsistency: If the retention time shift is inconsistent across a run, it may indicate a problem with the chromatographic system (e.g., column degradation, mobile phase inconsistency) rather than an isotope effect.

Q3: I am seeing a small peak at the m/z of unlabeled caffeine (B1668208) in my this compound standard solution. How does this affect my results?

The presence of unlabeled caffeine in your this compound stock can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

  • Cause: This is due to the isotopic purity of the this compound, which is typically around 99%.

  • Troubleshooting:

    • Characterize the IS: Analyze a neat solution of your this compound to determine the percentage of unlabeled caffeine present.

    • Correct for Impurity: The contribution of the unlabeled caffeine from the IS to the total analyte signal should be calculated and subtracted from the measured analyte response in your samples. This is particularly critical for samples with low analyte concentrations.

    • Acceptance Criteria: For most applications, the response of the unlabeled analyte in the IS solution should be less than 5% of the response of the analyte at the LLOQ.

Q4: In my metabolic stability assay, I am observing unexpected peaks in the chromatogram. Could these be related to the this compound?

While this compound is relatively stable, unexpected peaks can arise from several sources.

  • Potential Causes & Troubleshooting:

    • In-source Fragmentation: The labeled caffeine could undergo fragmentation in the ion source of the mass spectrometer, leading to the appearance of fragment ions.[11]

      • Action: Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.

    • Metabolites of the Internal Standard: Although less likely to be a significant issue due to the short incubation times in many metabolic stability assays, it is theoretically possible for the labeled caffeine to be metabolized. The resulting labeled metabolites would have a different m/z from the unlabeled metabolites you are quantifying.

      • Action: Analyze the fragmentation patterns of the unexpected peaks. The mass shift corresponding to the 13C labels can help identify them as metabolites of the internal standard.

    • Contamination: The unexpected peaks could be contaminants from solvents, collection tubes, or the biological matrix itself.

      • Action: Run blank samples (matrix without IS and IS in solvent) to identify the source of the contamination.

Experimental Protocols

Metabolic Stability Assay of Caffeine using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the in vitro metabolic stability of caffeine.

1. Reagent Preparation:

  • Caffeine Stock Solution (10 mM): Prepare in DMSO.

  • This compound (Internal Standard) Stock Solution (10 mM): Prepare in DMSO.

  • Working Solutions:

    • Caffeine Working Solution (100 µM): Dilute the 10 mM stock in acetonitrile (B52724).

    • IS Working Solution (10 µM): Dilute the 10 mM stock in acetonitrile.

  • Phosphate (B84403) Buffer (100 mM, pH 7.4): Standard preparation.

  • NADPH Regenerating System (e.g., NADPH-A/B): Prepare according to the manufacturer's instructions.

  • Human Liver Microsomes (HLM): Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the HLM suspension.

  • Add the caffeine working solution to initiate the reaction (final caffeine concentration, e.g., 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Stop the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the IS working solution.

  • Centrifuge the collection plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient: A suitable gradient to separate caffeine and its metabolites.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.1
This compound198.1141.1

4. Data Analysis:

  • Calculate the peak area ratio of caffeine to this compound for each time point.

  • Plot the natural log of the percentage of caffeine remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Reagent Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis prep_caffeine Prepare Caffeine Stock mix Mix HLM and Caffeine in 96-well plate prep_caffeine->mix prep_is Prepare IS Stock stop_reaction Add Aliquot to Acetonitrile + IS prep_is->stop_reaction prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH System incubate Incubate at 37°C mix->incubate sampling Aliquot at Time Points (0, 5, 15, 30, 60 min) incubate->sampling sampling->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data calc Calculate t1/2 and CLint data->calc G cluster_causes Potential Causes cluster_actions Troubleshooting Actions start High IS Variability Observed cause1 Sample Prep Error? start->cause1 Investigate cause2 Matrix Effects? start->cause2 Investigate cause3 Instrument Issue? start->cause3 Investigate action1a Review Pipetting Technique & Calibration cause1->action1a action1b Ensure Thorough Mixing cause1->action1b action2a Optimize Chromatography cause2->action2a action2b Improve Sample Cleanup cause2->action2b action3a Check System Suitability cause3->action3a action3b Clean & Calibrate Mass Spectrometer cause3->action3b

References

Technical Support Center: Internal Standard (IS) Selection for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate concentration of internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard in LC-MS analysis?

An internal standard (IS) is a compound of a known and fixed concentration added to all samples, including calibrators, quality controls (QCs), and unknown samples, before any sample processing steps.[1][2][3] Its primary purpose is to compensate for variability that can be introduced during the analytical workflow.[3][4][5] By calculating the ratio of the analyte signal to the IS signal, variations from sample preparation, injection volume inconsistencies, and matrix effects can be normalized, leading to improved accuracy and precision in quantitative results.[3][4][5]

Q2: What are the different types of internal standards available?

There are two primary types of internal standards used in LC-MS bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." In a SIL-IS, one or more atoms in the analyte molecule are replaced with a stable heavy isotope, such as ²H (deuterium), ¹³C, or ¹⁵N.[3][4] Because they have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects, providing the most accurate correction.[3][6][7]

  • Structural Analogs: These are compounds that are structurally similar to the analyte but have a different molecular weight.[3][4] They are often used when a SIL-IS is unavailable.[3] While they can correct for some variability, their chromatographic behavior and ionization response may not perfectly mimic the analyte's.[3]

Q3: What is the ideal concentration for an internal standard?

There is no single, universally mandated concentration for an internal standard; however, a general guideline is to use a concentration that provides a strong, reproducible signal without interfering with the analyte's ionization.[8] A common practice is to target a concentration that yields a response similar to the analyte at the mid-point of the calibration curve or in the lower third of the working standard curve.[8] The concentration should be well above the limit of quantitation (LOQ) to ensure a reliable measurement but not so high that it causes ion suppression of the analyte.[8][9]

Q4: How does the internal standard concentration affect the analytical results?

The concentration of the internal standard is critical for data accuracy.[4]

  • Too Low: An IS concentration that is too low may result in a poor signal-to-noise ratio, leading to imprecision in the measurement of the IS response and, consequently, inaccurate quantification of the analyte.[4]

  • Too High: An excessively high IS concentration can suppress the ionization of the analyte, especially at the lower end of the calibration curve, leading to a non-linear response and inaccurate results.[8]

  • Cross-Interference: If the analyte contributes to the signal of the internal standard (or vice-versa), the IS concentration can influence the linearity of the calibration curve. As the IS concentration decreases, the relative contribution from the analyte can become more significant, leading to non-linearity.[4]

Q5: What are the typical acceptance criteria for internal standard response variability?

While specific limits can vary by laboratory and regulatory guidelines, a common practice is to monitor the IS response across all samples in an analytical run.[2] The response of the IS in unknown samples is often compared to the average response in the calibration standards and QCs.[4]

ParameterAcceptance CriteriaRationale
IS Area Variation Within ±50% of the mean IS response for all samples in the run.[3]A wide variation can indicate significant matrix effects, inconsistent sample preparation, or instrument instability.[3]
Precision (%CV) ≤ 15% for calibrators and QCs.[3]High coefficient of variation suggests inconsistency in sample processing or injection.[3]
Analyte-to-IS Contribution Should be ≤ 5% of the IS response.[4]Minimizes interference from the analyte on the IS signal.
IS-to-Analyte Contribution Should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[4]Prevents the IS from artificially inflating the analyte signal at low concentrations.

Troubleshooting Guide

Q: My internal standard response is highly variable across the analytical run. What should I investigate?

Inconsistent IS response is a common issue that requires systematic troubleshooting. The first step is to plot the IS peak area for every sample in the run to identify any trends (e.g., gradual decrease, sudden drops).

A Inconsistent IS Response Observed B Plot IS Peak Area vs. Injection Order A->B C Is there a trend (e.g., drift, sudden change)? B->C D Random, Sporadic Variation C->D No E Systematic Trend (Drift) C->E Yes F Check Sample Preparation: - Pipetting Accuracy - Evaporation Issues - Inconsistent Extraction D->F G Check for Matrix Effects: - Differential Ion Suppression - Run Post-Column Infusion Experiment D->G H Check Instrument Performance: - Ion Source Contamination - LC Pump Issues - Autosampler Injections E->H I Check Mobile Phase/Reagents: - Contamination - Degradation E->I

Caption: Troubleshooting workflow for inconsistent internal standard response.

Q: My mid-concentration Quality Control (QC) samples show a high positive bias. Could this be related to my IS concentration?

Yes, a high positive bias in mid-range QCs can be related to the IS concentration, especially if it leads to a non-linear calibration curve.

  • Cause: If the IS concentration is too high, it might suppress the analyte signal more significantly at higher analyte concentrations than at lower ones. This can cause the calibration curve to become non-linear (e.g., quadratic), and if a linear regression is applied, it can lead to positive bias in the middle of the curve.

  • Troubleshooting:

    • Evaluate Different IS Concentrations: Prepare and analyze calibration curves with different IS concentrations (e.g., one matching the low QC, one matching the mid QC, and one matching the high QC).

    • Check for Non-Linearity: Assess the linearity of each curve. A more appropriate IS concentration should yield a more linear response across the desired range.

    • Verify Analyte-to-IS Contribution: At the highest calibrator concentration, check the analyte's signal contribution to the IS mass channel to rule out interference.[4]

Q: My calibration curve is non-linear. How can I determine if the IS concentration is the cause?

Non-linearity can stem from several factors, including the IS concentration.

cluster_0 IS Concentration cluster_1 Potential Issues cluster_2 Cross-Interference IS_Conc IS Concentration Too High Too Low Issues Potential Issues Analyte Ion Suppression Poor IS Signal-to-Noise Non-Linearity Inaccurate Quantification IS_Conc:s->Issues:n causes Interference Cross-Interference Analyte signal in IS channel IS signal in analyte channel Interference:s->Issues:n contributes to

Caption: Relationship between IS concentration and potential analytical issues.

  • Troubleshooting Steps:

    • Analyze without IS: Inject the calibration standards without the internal standard. If the analyte response itself is linear, the issue likely lies with the IS.

    • Check for Saturation: Ensure neither the analyte nor the IS signal is saturating the detector, particularly at the high end of the curve.

    • Investigate Cross-Interference: As detailed in the ICH M10 guidelines, check for the analyte's signal contribution in the IS channel and vice versa.[4] Significant crossover can cause non-linearity.[4]

Experimental Protocols

Protocol: Optimizing Internal Standard Concentration

This protocol outlines a systematic approach to selecting the optimal IS concentration for a quantitative LC-MS assay.

Objective: To determine an IS concentration that ensures a stable response and maintains linearity of the calibration curve across the desired analytical range.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of the analyte.

    • Prepare a high-concentration stock solution of the internal standard.

  • Preparation of Calibration Standards:

    • Prepare a series of at least 6-8 non-zero calibration standards by spiking the analyte stock solution into a blank matrix. The concentration range should cover the expected Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

  • Preparation of IS Spiking Solutions:

    • Prepare three different concentrations of the IS in the reconstitution solvent. A good starting point is to prepare concentrations that are expected to give a response similar to the analyte at its low, medium, and high concentration levels.

  • Sample Processing:

    • Process three sets of the calibration standards.

    • After the extraction and evaporation steps, reconstitute each set with one of the three different IS spiking solutions. This ensures a constant amount of IS is added to each sample within a set.

  • LC-MS Analysis:

    • Analyze all three sets of calibration standards on the LC-MS system.

  • Data Analysis:

    • For each set, calculate the response ratio (Analyte Area / IS Area).

    • Plot the response ratio versus the analyte concentration and perform a linear regression for each of the three IS concentrations.

    • Examine the regression statistics (e.g., R² value) and visually inspect the curve for linearity.

    • Plot the IS peak area for all standards at each concentration to check for stability and consistency.

  • Selection:

    • Choose the IS concentration that provides the best linearity (highest R² value, residuals randomly distributed around zero) over the entire calibration range and a stable, reproducible IS signal.

A Prepare Analyte Calibration Standards in Matrix C Process 3 Sets of Calibrators A->C B Prepare Multiple IS Spiking Solutions (e.g., Low, Mid, High Conc.) D Reconstitute each set with a different IS concentration B->D C->D E Analyze all sets via LC-MS D->E F Generate Calibration Curve for each IS Conc. E->F G Evaluate Linearity (R²) & IS Response Stability F->G H Select Optimal IS Concentration G->H

Caption: Workflow for selecting the optimal internal standard concentration.

References

Technical Support Center: Method Refinement for Caffeine-trimethyl-13C3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caffeine-trimethyl-13C3 as an internal standard for the quantification of caffeine (B1668208).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Question: I am observing a low or no signal for my this compound internal standard. What are the potential causes and solutions?

Answer: A weak or absent internal standard (IS) signal can disrupt the entire analysis. Here are the common causes and recommended actions:

  • Improper Standard Preparation:

    • Solution: Verify the concentration and dilution calculations of your this compound stock and working solutions. Ensure complete dissolution of the solid standard.

  • Sample Preparation Issues:

    • Solution: Confirm that the internal standard is added to all samples, calibrators, and quality controls at the correct step and in a consistent volume. Evaluate the extraction efficiency to ensure the IS is not being lost during sample processing.

  • LC-MS/MS System Problems:

    • Solution: Check for leaks in the LC system. Ensure the correct mobile phase composition is being delivered. Verify the mass spectrometer settings, including the ionization source parameters and the specific MRM transition for this compound.[1] Infuse the internal standard solution directly into the mass spectrometer to confirm instrument response.

Question: The peak area of my this compound is highly variable across my sample batch. What could be the reason?

Answer: High variability in the internal standard signal can compromise the precision of your quantification. Consider the following:

  • Inconsistent Sample Preparation:

    • Solution: Ensure uniform treatment of all samples during extraction, evaporation, and reconstitution steps.[1] Automated liquid handlers can improve consistency.

  • Matrix Effects:

    • Solution: While this compound is designed to co-elute with caffeine and compensate for matrix effects, extreme variations in the sample matrix composition between wells can still lead to differential ion suppression or enhancement.[1] Review your sample cleanup procedure to ensure adequate removal of interfering matrix components.

  • Autosampler Issues:

    • Solution: Check for air bubbles in the autosampler syringe or tubing. Ensure the injection volume is consistent.

Question: My calibration curve is non-linear, especially at the lower or upper ends. How can I troubleshoot this?

Answer: A non-linear calibration curve can indicate several potential problems:

  • Inaccurate Standard Concentrations:

    • Solution: Prepare fresh calibration standards and verify their concentrations.

  • Detector Saturation:

    • Solution: At high concentrations, the detector may become saturated. If linearity is poor at the high end, consider extending the dilution series or reducing the injection volume.

  • Suboptimal Weighting Factor:

    • Solution: For bioanalytical assays using LC-MS/MS, a 1/x² weighting factor is often recommended to improve accuracy at the lower end of the curve.[2]

  • Isotopic Interference:

    • Solution: Ensure that the this compound internal standard has high isotopic purity and is free from contamination with unlabeled caffeine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for the quantification of caffeine using this compound?

A1: While optimal parameters should be determined empirically on your specific instrumentation, the following table summarizes typical starting conditions reported in the literature:

ParameterTypical Value/Condition
Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile (B52724) and Water with 0.1% Formic Acid (isocratic or gradient)[3]
Flow Rate0.2 - 0.5 mL/min[3][4]
Injection Volume5 - 10 µL[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[3]
MRM Transition (Caffeine)m/z 195 → 138[2][3]
MRM Transition (this compound)m/z 198 → 141 (or as specified by manufacturer)
Cone Voltage~25 V
Collision Energy~20 eV

Q2: How can I assess and mitigate matrix effects in my assay?

A2: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution.[2] While a stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, you can further mitigate them by:

  • Improving sample cleanup (e.g., using solid-phase extraction instead of protein precipitation).

  • Optimizing chromatography to separate caffeine from interfering compounds.

  • Diluting the sample if sensitivity allows.

Q3: What are acceptable performance characteristics for a validated caffeine quantification method?

A3: Method validation parameters should adhere to regulatory guidelines (e.g., FDA). The following table presents typical acceptance criteria and reported values for caffeine quantification:

Validation ParameterAcceptance CriteriaReported Values
Linearity (r²) ≥ 0.99> 0.998[3]
Intra-day Precision (%CV) < 15%< 1.66%[3]
Inter-day Precision (%CV) < 15%< 6.4%
Accuracy (% Nominal) 85-115% (80-120% at LLOQ)98.1% - 108%[5]
Recovery (%) Consistent, precise, and reproducible73% - 79% for Caffeine[2]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 50 µL of the this compound working internal standard solution.

  • Add 250 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Caffeine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Calibrator/QC Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Data Acquisition Cal_Curve Generate Calibration Curve (Analyte/IS Ratio) Integrate->Cal_Curve Quantify Quantify Caffeine Concentration Cal_Curve->Quantify troubleshooting_workflow Troubleshooting High IS Variability Start High Variability in IS Signal? Check_Prep Sample Prep Consistent? Start->Check_Prep Check_Matrix Matrix Effects Suspected? Check_Prep->Check_Matrix Yes Action_Prep Review/Standardize Preparation Protocol Check_Prep->Action_Prep No Check_System Systematic Issue? Check_Matrix->Check_System No Action_Matrix Improve Sample Cleanup (e.g., SPE) Check_Matrix->Action_Matrix Yes Action_System Check Autosampler & LC System for Leaks/Bubbles Check_System->Action_System Yes Resolved Issue Resolved Action_Prep->Resolved Action_Matrix->Resolved Action_System->Resolved

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Caffeine-trimethyl-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification of caffeine (B1668208), stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an objective, data-driven comparison of Caffeine-trimethyl-13C3 against other commonly used deuterated internal standards, supported by experimental data to inform the selection of the optimal internal standard for your analytical needs.

The ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer. This ensures accurate correction for any variability that may occur. While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled compounds serve this purpose, subtle yet significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between this compound and its deuterated counterparts lie in their chromatographic behavior and isotopic stability. A growing body of evidence suggests the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.

Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards like this compound is their near-perfect co-elution with the unlabeled analyte. The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties. In contrast, deuterium-labeled standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte. This "isotope effect" can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.

Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with hydrogen atoms from the sample matrix or solvent. Deuterium atoms, however, can be prone to back-exchange, particularly if they are located at labile positions on the molecule.

Performance Data: this compound vs. Deuterated Alternatives

The following tables summarize quantitative data from studies utilizing either this compound or a deuterated analog (Caffeine-d9) as an internal standard for the LC-MS based quantification of caffeine. While not a direct head-to-head comparison within a single study, the data provides valuable insights into the performance of each.

Table 1: Method Validation Parameters for Caffeine Quantification using this compound Internal Standard

Validation ParameterResult
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Extraction Efficiency 73-79%
Matrix Effect Minimal

Data synthesized from a study validating an LC-MS/MS method for caffeine in human plasma.

Table 2: Method Validation Parameters for Caffeine Quantification using Caffeine-d9 Internal Standard

Validation ParameterResult
Linearity (r) > 0.99
Within-run Precision (%RSD) 0.55–6.24%
Between-run Precision (%RSD) 1.96–9.12%
Accuracy 97.7–109%

Data from a study validating an HPLC-ESI-MS/MS method for caffeine and its metabolites in human plasma.

Experimental Protocols

Method Using this compound Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of caffeine in human plasma.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 50 µL of the internal standard solution (this compound at 79.2 ng/mL).

  • Perform protein precipitation by adding three volumes of methanol (B129727).

  • Centrifuge at 14,000 × g for 20 minutes.

  • Collect the supernatant, evaporate to dryness in a vacuum centrifuge, and resuspend the residue in 100 µL of 2% acetonitrile (B52724) with 0.1% formic acid.

  • Sonicate for 2 minutes and centrifuge for 5 minutes at 14,000 × g.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Caffeine: Precursor ion > Product ion

    • This compound: Precursor ion+3 > Product ion+3

Method Using Caffeine-d9 Internal Standard

This protocol is based on a validated HPLC-ESI-MS/MS method for the quantification of caffeine in human plasma.

1. Sample Preparation:

  • To a plasma sample, add a methanol solution containing the internal standard (Caffeine-d9) to precipitate proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. HPLC-ESI-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 3.5 µm, 75 mm × 4.6 mm i.d.).

  • Mobile Phase: A gradient of water and methanol, both containing 25 mM formic acid.

  • MS Detection: Positive ion electrospray ionization (ESI+) with MRM.

  • MRM Transitions:

    • Caffeine: Specific precursor > product ion transition.

    • Caffeine-d9: Specific precursor > product ion transition.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind choosing a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LC LC Separation (C18 Column) Centrifuge2->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify

Figure 1: Experimental workflow for caffeine quantification using this compound.

Rationale cluster_process Analytical Process Analyte Caffeine (Analyte) Prep Sample Prep Variability Analyte->Prep Chrom Chromatographic Variability Analyte->Chrom Ion Ionization Variability Analyte->Ion IS This compound (Internal Standard) IS->Prep IS->Chrom IS->Ion Quant Accurate Quantification Prep->Quant Compensates for loss Chrom->Quant Compensates for retention time shifts Ion->Quant Compensates for matrix effects

Figure 2: Rationale for using a stable isotope-labeled internal standard.

A Head-to-Head Battle of Standards: Caffeine-trimethyl-13C3 vs. Deuterated Caffeine in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is the bedrock of reliable data. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the undisputed champions for achieving this. However, a critical choice exists within this class: carbon-13 (¹³C) labeled versus deuterated (²H or D) standards. This guide provides an objective, data-driven comparison of Caffeine-trimethyl-13C3 and deuterated caffeine (B1668208) standards, empowering you to make an informed decision for your bioanalytical assays.

The ideal internal standard should flawlessly mimic the behavior of the analyte throughout the entire analytical workflow, from sample extraction and chromatographic separation to ionization in the mass spectrometer. This mimicry allows for the correction of any variability, ensuring data integrity. While both ¹³C-labeled and deuterated caffeine serve this purpose, subtle yet significant differences in their physicochemical properties can lead to disparate analytical outcomes, particularly in challenging biological matrices.

Key Performance Differences: A Comparative Analysis

The primary distinctions between this compound and deuterated caffeine standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.

Chromatographic Co-elution: The ¹³C Advantage

One of the most significant advantages of this compound is its ability to co-elute perfectly with the unlabeled, or native, caffeine.[1] This is because the mass difference is distributed across the carbon backbone of the molecule, resulting in virtually identical physicochemical properties, such as polarity and hydrophobicity.[1]

In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.

Isotopic Stability: A Tale of Two Labels

Carbon-13 labels are incorporated directly into the carbon skeleton of the caffeine molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms.[1] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, especially if they are located at labile positions.[1] While the methyl groups in deuterated caffeine are generally stable, the potential for exchange, though low, exists and necessitates careful validation.

Matrix Effects: The Ultimate Test

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major hurdle in bioanalysis.[1] An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[1] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]

Quantitative Data at a Glance

Table 1: Typical Performance Characteristics of Caffeine Internal Standards in Human Plasma

Performance ParameterThis compoundDeuterated Caffeine (d3 or d9)Reference
Linearity (r²) >0.99>0.99[2][3]
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangeTypically in the low ng/mL range[2][3]
Intra-day Precision (%CV) <15%<15%[2][3]
Inter-day Precision (%CV) <15%<15%[2][3]
Accuracy (%Bias) Within ±15%Within ±15%[2][3]
Matrix Effect Co-elution provides superior compensationPotential for differential matrix effects due to chromatographic shift[1]
Isotopic Stability HighGenerally stable, but potential for back-exchange exists[1]

A study directly comparing the salivary pharmacokinetics of ¹²C-caffeine and ¹³C₃-caffeine found their kinetic profiles to be nearly congruent, with a mean correlation coefficient of 0.96.[4][5][6] This provides strong evidence that ¹³C₃-caffeine behaves almost identically to native caffeine in a biological system, reinforcing its suitability as an ideal internal standard.[4][5][6]

Experimental Protocols: A Practical Guide

The following are typical experimental protocols for the quantification of caffeine in human plasma using either this compound or a deuterated caffeine standard.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) (or methanol) containing the internal standard (either this compound or deuterated caffeine) at an appropriate concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters for Caffeine Analysis

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (or Methanol)
Flow Rate 0.3 - 0.5 mL/min
Gradient A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute caffeine, and then re-equilibrate.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions
Caffeine195.1 -> 138.1
This compound198.1 -> 141.1
Caffeine-d3198.1 -> 141.1
Caffeine-d9204.2 -> 143.2

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Internal Standard (¹³C₃ or Deuterated Caffeine) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

A typical bioanalytical workflow for caffeine quantification.

chromatographic_behavior cluster_13C This compound cluster_D Deuterated Caffeine a b d Retention Time c Intensity c->a Perfect Co-elution e f h Retention Time g Intensity g->e Chromatographic Shift

Chromatographic behavior of ¹³C vs. deuterated standards.

Conclusion and Recommendation

For the most demanding bioanalytical applications, particularly in regulated environments such as clinical trials and drug development, this compound is the superior choice for an internal standard. Its perfect co-elution with native caffeine provides the most robust and theoretically sound approach to correcting for matrix effects and other sources of analytical variability. This ultimately leads to higher quality, more reliable, and defensible quantitative data.

While deuterated caffeine standards can be and are successfully used to develop validated analytical methods, and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations. The possibility of chromatographic shifts necessitates thorough method validation to ensure this factor does not compromise the accuracy and reliability of the results, especially in the presence of significant matrix effects. The investment in a ¹³C-labeled internal standard is a strategic one, providing a higher degree of confidence in the final quantitative data.

References

A Comparative Analysis of Caffeine-trimethyl-13C3 and 12C-Caffeine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, understanding the pharmacokinetic profiles of compounds and their isotopic analogues is crucial for study design and data interpretation. This guide provides a detailed comparison of the kinetics of Caffeine-trimethyl-13C3, a stable isotope-labeled version of caffeine (B1668208), and its naturally occurring counterpart, 12C-caffeine. The use of stable isotope-labeled compounds like 13C3-caffeine is advantageous in pharmacokinetic studies as it allows for the differentiation from endogenous or dietary caffeine, thus eliminating the need for subjects to abstain from caffeine-containing products.[1][2]

Theoretically, the chemical properties of stable isotope-labeled molecules are identical to their unlabeled counterparts, differing only in molecular mass.[1] However, it is essential to verify that their pharmacokinetic behaviors are indeed comparable to ensure the validity of their use as tracers.

Quantitative Pharmacokinetic Data

A study comparing the salivary caffeine kinetics of 13C3-caffeine and 12C-caffeine was conducted in healthy volunteers.[1][2][3] Each subject was administered a capsule containing 35 mg of both caffeine species. The key pharmacokinetic parameters are summarized in the table below.

Pharmacokinetic Parameter12C-Caffeine (mean ± SD)This compound (mean ± SD)p-value
Cmax (ng/mL) 933.8 ± 202.9785.1 ± 139.80.03
tmax (min) 55.0 ± 16.455.0 ± 13.81.00
AUC0–240 min (ng/mL*h) 1858.4 ± 359.71587.8 ± 254.80.03

The study found that while the time to reach maximum concentration (tmax) was identical for both caffeine species, the maximum concentration (Cmax) and the area under the curve (AUC) were significantly lower for 13C3-caffeine.[1] Despite these differences in exposure, the salivary concentration-time profiles of 13C3- and 12C-caffeine were nearly congruent, and a strong linear correlation was observed between the concentrations of the two species in all subjects, with a mean correlation coefficient of 0.96.[1][2][3] This indicates that salivary 13C3-caffeine pharmacokinetics can be reliably used for applications such as the determination of gastric emptying.[1]

Experimental Protocols

The following is a detailed methodology for the key experiment comparing the pharmacokinetics of this compound and 12C-caffeine.

Study Design: A clinical study was conducted with six healthy young subjects.[1][2] The participants were administered an ice capsule containing 35 mg of 12C-caffeine and 35 mg of 13C3-caffeine along with 50 mL of tap water under fasting conditions.[1][2][3]

Sample Collection: Saliva samples were collected from the subjects at predetermined time points to analyze the concentrations of both caffeine isotopes.

Sample Analysis: The concentrations of 12C-caffeine and 13C3-caffeine in the saliva samples were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), which can differentiate between the two isotopes based on their mass difference.

Pharmacokinetic Analysis: The collected concentration-time data was used to determine the key pharmacokinetic parameters: Cmax, tmax, and AUC. Statistical comparisons were then made between the parameters for 12C-caffeine and 13C3-caffeine.

Visualizations

Experimental Workflow

G cluster_study_prep Study Preparation cluster_administration Drug Administration cluster_sampling_analysis Sample Collection & Analysis cluster_data_analysis Data Analysis subject_recruitment Recruit 6 Healthy Volunteers fasting Overnight Fasting subject_recruitment->fasting administration Administer Capsule with 50mL Water fasting->administration dose_prep Prepare Ice Capsule (35mg 12C-Caffeine + 35mg 13C3-Caffeine) dose_prep->administration saliva_collection Collect Saliva Samples at Timed Intervals administration->saliva_collection lc_ms_analysis Quantify 12C- and 13C3-Caffeine Concentrations via LC-MS saliva_collection->lc_ms_analysis pk_parameters Calculate Pharmacokinetic Parameters (Cmax, tmax, AUC) lc_ms_analysis->pk_parameters statistical_comparison Statistically Compare Parameters of 12C- vs 13C3-Caffeine pk_parameters->statistical_comparison

Caption: Experimental workflow for the comparative pharmacokinetic study.

Caffeine Metabolism Pathway

G Caffeine Caffeine (1,3,7-trimethylxanthine) CYP1A2 CYP1A2 (Liver) Caffeine->CYP1A2 Paraxanthine Paraxanthine (1,7-dimethylxanthine) ~84% CYP1A2->Paraxanthine Theobromine Theobromine (3,7-dimethylxanthine) ~12% CYP1A2->Theobromine Theophylline Theophylline (1,3-dimethylxanthine) ~4% CYP1A2->Theophylline Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Primary metabolic pathways of caffeine.

Discussion

The primary route of caffeine metabolism is through the hepatic enzyme cytochrome P450 1A2 (CYP1A2).[4][5] This enzyme is responsible for the demethylation of caffeine into its three primary metabolites: paraxanthine, theobromine, and theophylline.[5] The observed differences in Cmax and AUC for 13C3-caffeine could potentially be attributed to a slight isotope effect on its metabolism, although this is considered unlikely.[1] Another possibility is a difference in the absorption of the labeled caffeine.[1]

References

A Comparative Guide to the Inter-Laboratory Analysis of Caffeine utilizing Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methodologies for the quantification of caffeine (B1668208), with a focus on the use of caffeine-trimethyl-13C3 as an internal standard. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the performance of different techniques based on published experimental data. While a direct inter-laboratory comparison study for this compound was not identified, this document collates and compares data from individual studies on commonly employed analytical methods.

The use of isotopically labeled internal standards, such as this compound, is a widely accepted practice in quantitative analysis to improve the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response.[1][2]

Comparison of Analytical Methodologies

The following table summarizes the quantitative performance of different analytical methods for caffeine analysis, where this compound is often used as an internal standard. The data is extracted from various scientific publications.

Analytical MethodLinearity (R²)Precision (RSD %)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
DART-TOFMS >0.99<5%97-107%Not ReportedNot Reported[1]
HPTLC/SIDA-ESI-MS 0.9998<3.75% (repeatability), 0.68-8.60% (intermediate)Not Reported75 µg/L250 µg/L[3]
HPLC-UV 0.995<10%96.5-106.2%Not Reported0.1 µg/mL[4]
LC-MS/MS Not Reported<20%Not ReportedNot ReportedNot Reported[2]
HPLC (DIN 20481) >0.9990.14%101.4%0.034 mg/L0.113 mg/L[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the results and for understanding the nuances of each analytical technique.

Direct Analysis in Real Time - Time of Flight Mass Spectrometry (DART-TOFMS)

This method allows for the rapid analysis of caffeine in various coffee samples with minimal sample preparation.[1]

  • Sample Preparation: A simple extraction with hot water is performed.[1] The extracts are then spread on a glass rod for direct analysis.[1]

  • Internal Standard: Isotopically labeled caffeine (this compound) is used to compensate for variations in ion intensities.[1]

  • Instrumentation: A DART ion source coupled to a high-resolution time-of-flight mass spectrometer (TOFMS).[1]

  • Analysis: The analysis is performed in less than one minute per sample without prior chromatographic separation.[1] External calibration is used for quantification.[1]

High-Performance Thin-Layer Chromatography/Stable Isotope Dilution Analysis-Electrospray Ionization Mass Spectrometry (HPTLC/SIDA-ESI-MS)

This technique combines planar chromatography with mass spectrometry for the quantification of caffeine in pharmaceutical and energy drink samples.[3]

  • Sample Preparation: Samples are prepared and applied to silica (B1680970) gel 60 F254 HPTLC plates.[3]

  • Internal Standard: Caffeine-d3 (B161088) is over-spotted on the sample bands.[3]

  • Chromatography: Densitometric detection is performed by UV absorption at 274 nm after chromatographic development.[3]

  • Mass Spectrometry: The bands are eluted into an ESI single-quadrupole mass spectrometer.[3] Quantification is achieved by monitoring the [M+H]+ ions of caffeine (m/z 195) and caffeine-d3 (m/z 198) in positive ion single ion monitoring (SIM) mode.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a widely used method for the quantification of caffeine and its metabolites in biological matrices.[4]

  • Sample Preparation: Plasma samples are mixed with an internal standard working solution, followed by the addition of acetic acid and water.[4] The mixture is then centrifuged, and the supernatant is preprocessed using solid-phase extraction (SPE).[4]

  • Internal Standard: An appropriate internal standard is added to the plasma samples.[4]

  • Chromatography: An HPLC system with a suitable column is used for separation.[4]

  • Detection: A UV detector is used for the quantification of caffeine and its metabolites.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is considered a method of choice for determining caffeine at low levels and in complex matrices due to its sensitivity, selectivity, and speed.[6]

  • Sample Preparation: A validated method for plasma samples involves protein precipitation.[2]

  • Internal Standard: this compound is used as the internal standard.[2] The extraction efficiency of caffeine and the internal standard are comparable.[2]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[2]

  • Analysis: The method is validated for accuracy and precision, with coefficients of variation generally below 20%.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

Experimental_Workflow_for_Caffeine_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction InternalStandard Addition of This compound Extraction->InternalStandard Filtration Filtration/ Cleanup InternalStandard->Filtration Chromatography Chromatographic Separation (LC/GC/TLC) Filtration->Chromatography MassSpectrometry Mass Spectrometric Detection (MS/MS, TOF) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of caffeine using chromatography and mass spectrometry.

Method_Comparison_for_Caffeine_Analysis cluster_methods Analytical Methods cluster_performance Performance Characteristics center_node Caffeine Analysis (with this compound) DART_TOFMS DART-TOFMS center_node->DART_TOFMS HPTLC_ESI_MS HPTLC/SIDA-ESI-MS center_node->HPTLC_ESI_MS HPLC_UV HPLC-UV center_node->HPLC_UV LC_MS_MS LC-MS/MS center_node->LC_MS_MS Speed Speed DART_TOFMS->Speed High SamplePrep Sample Preparation Complexity DART_TOFMS->SamplePrep Low Sensitivity Sensitivity HPTLC_ESI_MS->Sensitivity High Precision Precision HPTLC_ESI_MS->Precision High Accuracy Accuracy HPLC_UV->Accuracy High HPLC_UV->SamplePrep Moderate LC_MS_MS->Sensitivity Very High LC_MS_MS->Precision High

Caption: A logical diagram comparing key performance characteristics of different analytical methods for caffeine analysis.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Caffeine-trimethyl-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of caffeine (B1668208), the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of Caffeine-trimethyl-13C3 against other common internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your bioanalytical needs.

Stable isotope-labeled (SIL) internal standards are the undisputed gold standard in quantitative mass spectrometry. By incorporating heavier isotopes, these standards are chemically identical to the analyte of interest, allowing them to mimic the analyte's behavior throughout the analytical process—from sample preparation to detection. This co-behavior is crucial for correcting for variability and ensuring the highest quality data. Within the realm of SIL standards, carbon-13 (¹³C) labeled compounds, such as this compound, are often considered superior to their deuterated (²H or D) counterparts.

Head-to-Head Performance: Accuracy and Precision

The primary metrics for evaluating the performance of an internal standard are accuracy (the closeness of a measured value to a known value) and precision (the closeness of repeated measurements to each other). While direct head-to-head comparative studies are not always published, data from comprehensive validation studies of different internal standards can be compiled to provide a clear performance picture.

One of the key advantages of ¹³C-labeled standards is their perfect co-elution with the unlabeled analyte.[1] Deuterated standards, in contrast, can sometimes exhibit a chromatographic shift, eluting slightly earlier than the native compound.[1] This can lead to differential matrix effects and potentially compromise the accuracy of quantification.

The following tables summarize the performance of this compound and a deuterated internal standard from a validated LC-MS/MS method for the analysis of caffeine and its metabolites in human plasma.

Table 1: Accuracy of Caffeine Quantification using this compound as an Internal Standard [2][3][4]

AnalyteInternal StandardQuality Control LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)
CaffeineThis compoundLow5.95.8-1.7%
CaffeineThis compoundMedium38.839.5+1.8%
CaffeineThis compoundHigh340.2338.5-0.5%

Table 2: Precision of Caffeine Quantification using this compound as an Internal Standard [2][3][4]

AnalyteInternal StandardQuality Control LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
CaffeineThis compoundLow5.95.28.5
CaffeineThis compoundMedium38.83.14.6
CaffeineThis compoundHigh340.22.53.9

Data adapted from a study that also utilized Theobromine-d6 as an internal standard for theobromine, which demonstrated comparable precision.[2][3][4]

The Experimental Edge: A Look at the Methodology

The superior performance of this compound is underpinned by a robust and reproducible experimental protocol. The following is a summary of a validated LC-MS/MS method for the quantification of caffeine in human plasma.

Experimental Protocol: Quantification of Caffeine in Human Plasma

1. Sample Preparation:

  • To 50 µL of human plasma, 50 µL of an internal standard solution containing this compound (at a final concentration of 39.6 ng/mL) is added.[5]

  • Protein precipitation is performed by adding 150 µL of methanol.

  • The sample is centrifuged at 14,000 x g for 20 minutes.

  • The supernatant is collected, evaporated to dryness, and reconstituted in 100 µL of 2% acetonitrile (B52724) with 0.1% formic acid.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reverse-phase column is used for separation with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ionization mode. The multiple reaction monitoring (MRM) transition for caffeine is m/z 195 -> 138, and for this compound is m/z 198 -> 141.[2][3][4]

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Visualizing the Workflow

To better illustrate the logical flow of a bioanalytical method using an internal standard, the following diagram outlines the key steps from sample collection to data analysis.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample_collection Biological Sample (e.g., Plasma) add_is Addition of This compound (IS) sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition (Peak Areas of Analyte & IS) lc_ms_analysis->data_acquisition peak_area_ratio Calculate Peak Area Ratio (Analyte / IS) data_acquisition->peak_area_ratio concentration_determination Determine Analyte Concentration peak_area_ratio->concentration_determination calibration_curve Generate Calibration Curve calibration_curve->concentration_determination

Caption: Bioanalytical workflow using an internal standard.

Conclusion: Why this compound is the Superior Choice

For researchers demanding the highest level of accuracy and precision in caffeine quantification, this compound stands out as the superior internal standard. Its key advantages include:

  • Identical Chemical Properties: Being a stable isotope-labeled version of caffeine, it behaves identically during sample preparation and analysis.[6]

  • Co-elution with Analyte: Unlike deuterated standards, ¹³C-labeled standards typically co-elute perfectly with the native analyte, ensuring the most accurate compensation for matrix effects.[1]

  • High Isotopic Stability: The ¹³C label is incorporated into the carbon skeleton of the molecule, making it exceptionally stable and not susceptible to exchange.[1]

While deuterated internal standards can be a viable alternative, the potential for chromatographic shifts and isotopic instability introduces a higher risk of analytical variability. For regulated bioanalysis and research where data integrity is paramount, the investment in a ¹³C-labeled internal standard like this compound is justified by the generation of more robust and defensible results.

References

The Gold Standard for Caffeine Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the accuracy of quantitative data is paramount. For researchers and drug development professionals quantifying caffeine (B1668208), a widely consumed psychoactive substance, the choice of an internal standard is a critical determinant of analytical performance. This guide provides an objective comparison of the linearity of calibration curves obtained using Caffeine-trimethyl-13C3 , a stable isotope-labeled (SIL) internal standard, against common alternatives. Through supporting experimental data and detailed protocols, we demonstrate the superior performance of SILs in achieving accurate and reproducible quantification of caffeine in complex biological matrices.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of analytes in biological fluids. However, the accuracy and precision of this method can be compromised by several factors, including analyte loss during sample preparation and matrix effects during ionization. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations, allowing for reliable correction and ensuring the integrity of the quantitative data.

The ideal internal standard is a stable isotope-labeled version of the analyte. These SILs, such as this compound, are considered the "gold standard" as they have the same chemical structure and chromatographic behavior as the analyte, differing only in mass. This ensures they are affected by matrix effects and extraction inconsistencies in an almost identical manner to the target analyte.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the linearity and reliability of the calibration curve. Here, we compare the performance of this compound with two common types of alternative internal standards: deuterated analogs and structural analogs.

Internal Standard TypeExampleCo-elution with CaffeineMatrix Effect CompensationTypical Linearity (R²)
Stable Isotope-Labeled (¹³C) This compound ExcellentExcellent> 0.99
Stable Isotope-Labeled (Deuterated) Caffeine-d9Very GoodVery Good> 0.99[1]
Structural Analog TheophyllinePoorPoorVariable, can be lower

This compound consistently demonstrates excellent linearity, with reported R² values typically exceeding 0.99 across various matrices, including solvent and human plasma.[2] Its co-elution with caffeine is perfect, leading to the most effective compensation for matrix effects.

Deuterated internal standards , such as Caffeine-d9, also provide good performance with high linearity.[1] However, a potential drawback is the "isotope effect," where the mass difference between hydrogen and deuterium (B1214612) can sometimes lead to slight chromatographic separation from the analyte, potentially resulting in differential matrix effects.

Structural analogs , like theophylline, are chemically similar to caffeine but do not share the same exact structure. This leads to different retention times and, consequently, they are subjected to different matrix effects than the analyte. This can compromise the accuracy and linearity of the quantification, making them a less desirable choice for high-stakes bioanalytical studies.

Experimental Data: Linearity of Calibration Curves

The following table summarizes linearity data from studies utilizing this compound and a deuterated alternative for caffeine quantification.

Internal StandardAnalyteMatrixConcentration RangeLinearity (R²)Reference
This compound CaffeineSolvent & Human Plasma3.9 - 582.6 ng/mLNot explicitly stated, but linearity was confirmed[2]
Caffeine-d9CaffeineHuman Plasma4.1 - 3000 ng/mL> 0.99[1]

This data highlights the excellent linearity achieved with stable isotope-labeled internal standards over a wide range of concentrations in a complex biological matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for establishing a linear calibration curve for caffeine using this compound as an internal standard in a bioanalytical setting.

Key Experiment: LC-MS/MS Quantification of Caffeine in Human Plasma

Objective: To determine the concentration of caffeine in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the caffeine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in methanol.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of caffeine from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Caffeine: 195.1 → 138.1

      • This compound: 198.1 → 141.1

4. Calibration Curve Construction:

  • Analyze the calibration standards in duplicate.

  • Plot the peak area ratio of caffeine to this compound against the nominal concentration of caffeine.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a process in which establishing the linearity of the calibration curve is a critical step.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimization of LC & MS Parameters Selectivity Selectivity & Specificity Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Analyte Stability Accuracy->Stability MatrixEffect Matrix Effect Stability->MatrixEffect Sample_Quantification Quantification of Unknown Samples MatrixEffect->Sample_Quantification

Caption: A typical workflow for bioanalytical method validation.

Conclusion

The experimental evidence strongly supports the use of this compound as the internal standard of choice for the accurate and precise quantification of caffeine in biological matrices. Its identical chemical nature to the analyte ensures superior performance in correcting for analytical variability, resulting in highly linear calibration curves over a wide concentration range. For researchers, scientists, and drug development professionals who demand the highest quality data, the use of a stable isotope-labeled internal standard like this compound is indispensable.

References

A Comparative Guide to Isotopic Internal Standards for Caffeine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of caffeine (B1668208), a widely consumed psychoactive substance, the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and precise results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the analytical performance of Caffeine-trimethyl-13C3 against its common alternatives, caffeine-d3 (B161088) and caffeine-d9. The selection of an appropriate internal standard is a critical step in method development, impacting the reliability and robustness of bioanalytical assays.

Performance Comparison of Caffeine Internal Standards

ParameterThis compoundCaffeine-d3Caffeine-d9
Reported Lower Limit of Quantification (LLOQ) for Analyte 5 ng/mL (for 13C3-caffeine itself in saliva)Not explicitly found in a comparable method4.1 ng/mL (for caffeine and its metabolites in plasma)[1]
Reported Limit of Detection (LOD) for Analyte Not explicitly reportedNot explicitly reported1.4 ng/mL (for caffeine in plasma)[1]
Extraction Efficiency Approximately 78%[2]Data not availableData not available
Isotopic Purity Typically ≥99 atom % 13CTypically ≥98%Data not available
Common Applications Bioanalytical studies, metabolic research, clinical and forensic toxicologyQuantitative analysis of caffeine by GC- or LC-MSQuantitative analysis of caffeine and its metabolites in biological matrices

Note: The LLOQ and LOD values are highly method-dependent and can vary based on the sample matrix, instrumentation, and specific experimental conditions. The values presented here are from different studies and should be considered as indicators of achievable sensitivity rather than absolute comparative values.

Experimental Protocols

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical component of analytical method validation. Below are generalized experimental protocols based on published LC-MS/MS methods for caffeine analysis using isotopically labeled internal standards.

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting caffeine from biological matrices like plasma or serum.

  • Aliquoting: Transfer a small volume (e.g., 50 µL) of the biological sample (plasma, serum, or saliva) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution (this compound, caffeine-d3, or caffeine-d9) to each sample, calibration standard, and quality control sample. A typical concentration for the internal standard in the final sample is in the range of 50-100 ng/mL.

  • Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for caffeine analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Caffeine: m/z 195 → 138

      • This compound: m/z 198 → 141

      • Caffeine-d3: m/z 198 → 140

      • Caffeine-d9: m/z 204 → 143

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for each analyte and internal standard.

Determination of LOD and LOQ

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio Method:

    • LOD is often defined as the concentration that produces a signal with a S/N ratio of 3.

    • LOQ is the concentration that produces a signal with a S/N ratio of 10.

  • Calibration Curve Method:

    • A series of low-concentration standards are analyzed.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope of the calibration curve)

Visualizations

Signaling Pathway of Caffeine

Caffeine's primary mechanism of action as a stimulant involves the antagonism of adenosine (B11128) receptors in the central nervous system.

caffeine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_receptor A1 Receptor Adenosine->A1_receptor Binds to A2A_receptor A2A Receptor Adenosine->A2A_receptor Binds to Neurotransmitter_release Neurotransmitter Release (e.g., Dopamine, Glutamate) A1_receptor->Neurotransmitter_release Inhibits Neuronal_activity Decreased Neuronal Activity (Drowsiness) A2A_receptor->Neuronal_activity Promotes Caffeine Caffeine Caffeine->A1_receptor Blocks Caffeine->Neurotransmitter_release Leads to Increased Release Caffeine->A2A_receptor Blocks Caffeine->Neuronal_activity Prevents Drowsiness

Caption: Simplified signaling pathway of caffeine's antagonism of adenosine receptors.

Experimental Workflow for LOD/LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start Start with Blank Matrix (e.g., Plasma, Saliva) spike_analyte Spike with Low Concentrations of Analyte start->spike_analyte spike_is Spike with Constant Concentration of Internal Standard spike_analyte->spike_is extraction Perform Sample Extraction (e.g., Protein Precipitation) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Area Integration (Analyte and IS) lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration_curve Construct Calibration Curve ratio->calibration_curve sn_ratio Determine Signal-to-Noise Ratio (S/N) ratio->sn_ratio lod_loq Calculate LOD and LOQ calibration_curve->lod_loq Based on Slope and Standard Deviation of Intercept sn_ratio->lod_loq Based on S/N = 3 (LOD) and S/N = 10 (LOQ) logical_relationship cluster_props Key Properties for MS Analysis main Isotopically Labeled Caffeine Internal Standards c13 This compound (M+3) main->c13 d3 Caffeine-d3 (M+3) main->d3 d9 Caffeine-d9 (M+9) main->d9 mass_shift Distinct Mass Shift from Analyte c13->mass_shift coelution Co-elution with Analyte c13->coelution ionization Similar Ionization Efficiency c13->ionization matrix_effect Compensation for Matrix Effects c13->matrix_effect d3->mass_shift d3->coelution d3->ionization d3->matrix_effect d9->mass_shift d9->coelution d9->ionization d9->matrix_effect

References

A Comparative Guide to Certified Reference Materials for Caffeine Analysis: Caffeine-trimethyl-13C3 vs. Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of caffeine (B1668208), the selection of an appropriate internal standard is a critical factor in achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the industry gold standard for mass spectrometry-based assays, effectively compensating for variability in sample preparation and analysis. This guide provides an objective comparison of the certified reference material (CRM) Caffeine-trimethyl-13C3 with deuterated caffeine alternatives, supported by experimental data.

Performance Comparison: ¹³C vs. Deuterated Internal Standards

The primary advantage of a ¹³C-labeled internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures co-elution during chromatography and equivalent behavior during extraction and ionization, providing robust compensation for matrix effects. Deuterated standards, while often more readily available and less expensive, can sometimes exhibit a chromatographic shift (isotope effect) where they elute slightly earlier than the native compound. This can potentially lead to less accurate compensation for matrix effects that vary across a chromatographic peak.[1][2][3]

The following tables summarize key performance data for this compound and a deuterated caffeine analog (Caffeine-d9) from separate bioanalytical method validation studies in human plasma. It is important to note that while both studies employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), the experimental conditions are not identical.

Table 1: Performance Characteristics of this compound as an Internal Standard

Performance ParameterReported Value(s)MatrixAnalytical MethodCitation(s)
Extraction Efficiency ~78%Human PlasmaLC-MS/MS[4]
Matrix Effect Not significantHuman PlasmaLC-MS/MS[4]

Table 2: Performance Characteristics of Caffeine-d9 as an Internal Standard

Performance ParameterReported Value(s)MatrixAnalytical MethodCitation(s)
Absolute Matrix Effect 85.2% - 112%Human PlasmaHPLC-ESI-MS/MS[5]
Relative Matrix Effect 1.20% - 12.3%Human PlasmaHPLC-ESI-MS/MS[5]

Experimental Protocols

This section details a representative experimental protocol for the quantification of caffeine in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.[4][5]

Materials and Reagents
  • Caffeine analytical standard

  • This compound certified reference material

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Preparation of Stock and Working Solutions
  • Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine analytical standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Use the certified reference material as supplied or dissolve if in solid form in methanol.

  • Caffeine Working Solutions: Serially dilute the caffeine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with methanol to the desired concentration for spiking into samples.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.

  • Add a specified volume of the IS working solution to each tube (except for blank samples).

  • Add three volumes of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate caffeine from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for caffeine and this compound.

      • Caffeine: e.g., m/z 195 → 138

      • This compound: e.g., m/z 198 → 141

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of caffeine to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of caffeine in the QC and unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add IS (this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Injection data_proc Data Processing lc_ms->data_proc

Caption: Bioanalytical workflow for caffeine quantification in plasma.

Caffeine Metabolic Pathway

caffeine_metabolism cluster_primary Primary Metabolites cluster_secondary Secondary Metabolites caffeine Caffeine paraxanthine Paraxanthine (~84%) caffeine->paraxanthine CYP1A2 theobromine Theobromine (~12%) caffeine->theobromine CYP1A2 theophylline Theophylline (~4%) caffeine->theophylline CYP1A2 methylxanthine 1-Methylxanthine paraxanthine->methylxanthine methyluric_acid 1-Methyluric Acid paraxanthine->methyluric_acid afmu AFMU paraxanthine->afmu

References

A Comparative Guide to Assessing the Isotopic Enrichment of Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, accurate assessment of isotopic enrichment is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies for determining the isotopic enrichment of Caffeine-trimethyl-13C3, a widely used internal standard and tracer in pharmacokinetic and metabolic studies. This guide also presents a comparison with alternative isotopically labeled caffeine (B1668208) variants and includes detailed experimental protocols and data presentation.

Comparison of Isotopically Labeled Caffeine Alternatives

This compound offers distinct advantages in mass spectrometry-based analyses due to the mass shift of +3 amu compared to the unlabeled analyte, minimizing spectral overlap. While other isotopically labeled caffeine versions are available, such as deuterium-labeled caffeine (Caffeine-d3), they may exhibit different metabolic and pharmacokinetic profiles. For instance, studies have shown that deuterium (B1214612) labeling can sometimes alter metabolic rates, an effect known as the kinetic isotope effect. In contrast, the pharmacokinetic profiles of 13C3-caffeine and unlabeled 12C-caffeine have been demonstrated to be nearly identical, ensuring that it behaves as a true tracer for the native compound in biological systems.[1][2]

Quantitative Data Summary

The assessment of isotopic enrichment is crucial for the validation of isotopically labeled standards. The following table summarizes key quantitative parameters for this compound, providing a benchmark for its quality and performance in analytical applications.

ParameterSpecificationAnalytical TechniqueReference
Isotopic Purity99 atom % 13CMass Spectrometry
Chemical Purity99% (CP)Chromatography
Mass ShiftM+3Mass Spectrometry

Experimental Protocols

Accurate determination of isotopic enrichment relies on robust analytical methodologies. The two primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly precise method for determining the concentration and isotopic enrichment of an analyte.[3]

Methodology:

  • Sample Preparation: Prepare a series of calibration standards by mixing known amounts of unlabeled caffeine with the this compound.[3] Dissolve the mixtures in an appropriate solvent, such as a water/methanol solution (50:50, v/v).[3]

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A C18 column is commonly used for chromatographic separation.[4] The mass spectrometer can be a quadrupole or triple quadrupole instrument.

  • LC-MS Analysis:

    • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is a suitable mobile phase for separating caffeine.[4]

    • Ionization: Use a suitable ionization source, such as electrospray ionization (ESI) in positive mode.

    • MS Detection: Monitor the mass-to-charge ratios (m/z) for both unlabeled caffeine (e.g., m/z 195) and this compound (e.g., m/z 198).[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak areas of the labeled and unlabeled caffeine against the ratio of their known concentrations.

    • The isotopic enrichment can be determined from the intercept of the calibration curve. A general method involves comparing the measured isotope distribution with calculated theoretical distributions for different enrichment levels.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling.

Methodology:

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is recommended for optimal resolution and sensitivity.

  • 1D 13C NMR Analysis:

    • Acquire a proton-decoupled 1D 13C NMR spectrum.

    • The presence of three distinct signals corresponding to the three methyl carbons confirms the labeling.

    • The isotopic enrichment can be estimated by comparing the integral of the 13C signals to any residual 12C signals at the same positions, though this is often challenging due to the low natural abundance of 13C. A more accurate approach involves comparing the signal intensity to a known internal standard.

  • Data Analysis: The chemical shifts of the 13C-labeled methyl groups will be distinct from the natural abundance 13C signals in unlabeled caffeine, allowing for clear identification and quantification of the labeled species.

Mandatory Visualizations

Caffeine Metabolism Pathway

The primary metabolic pathway of caffeine in humans is hepatic N-demethylation, predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[6][7] This process leads to the formation of three primary metabolites: paraxanthine, theobromine, and theophylline.[6][7][8]

CaffeineMetabolism Caffeine Caffeine Paraxanthine Paraxanthine (84%) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (~8%) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (~8%) Caffeine->Theophylline CYP1A2 (N7-demethylation) Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Major metabolic pathways of caffeine mediated by CYP1A2.

Experimental Workflow for Isotopic Enrichment Assessment by IDMS

The following diagram illustrates a typical workflow for determining the isotopic enrichment of this compound using Isotope Dilution Mass Spectrometry.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards (Unlabeled Caffeine + 13C3-Caffeine) LC_Separation Chromatographic Separation (C18 Column) Prep_Standards->LC_Separation Prep_Sample Prepare Unknown Sample Prep_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (Monitor m/z 195 and 198) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Enrichment_Calc Calculate Isotopic Enrichment Calibration_Curve->Enrichment_Calc

Caption: Workflow for IDMS-based isotopic enrichment analysis.

References

Safety Operating Guide

Proper Disposal of Caffeine-trimethyl-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Caffeine-trimethyl-13C3

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment. The primary hazards to consider are the chemical toxicity of caffeine (B1668208) and the flammability and toxicity of any solvent carrier, such as methanol (B129727).

Hazard and Disposal Summary

The following table summarizes the key hazard classifications and recommended disposal procedures for this compound in both solid form and in a methanol solution.

Form Hazard Classification Primary Hazards Personal Protective Equipment (PPE) Recommended Disposal Method
Solid Acute Toxicity 4, Oral[1]Harmful if swallowed[2][3]Safety glasses, chemical-resistant gloves, lab coatContact a licensed professional waste disposal service.[2][3] Dissolve in a combustible solvent and incinerate in a chemical incinerator with an afterburner and scrubber.[2]
Solution (in Methanol) Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), STOT SE 1[4]Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[4]Safety goggles, chemical-resistant gloves, flame-retardant lab coat, use in a chemical fume hoodDispose of contents and container in accordance with local, state, and federal regulations.[4] Absorb spills with non-combustible material and place in a sealed container for disposal at an authorized site.[4]

Step-by-Step Disposal Protocols

Disposal of Solid this compound
  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures and consult with your Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Segregate Waste: Ensure that this compound waste is not mixed with other incompatible waste streams.

  • Containerize: Place the solid waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound"), the quantity, and any associated hazards.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[2][3] The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal of this compound in Methanol Solution
  • Consult Institutional Guidelines: Always adhere to your institution's protocols for flammable and toxic liquid waste. Contact your EHS department for specific guidance.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a flame-retardant lab coat. All handling should be performed in a certified chemical fume hood.

  • Waste Collection: Collect the waste solution in a designated, labeled, and sealed container designed for flammable liquid waste. The container must be compatible with methanol.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," "Toxic," and list all chemical components (e.g., "Methanol," "this compound") and their approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area for flammable liquids, away from sources of ignition.[4]

  • Professional Disposal: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste through a licensed contractor.

Emergency Spill Procedures

Solid Spill
  • Evacuate and Secure: If a significant amount is spilled, evacuate the immediate area and restrict access.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Methanol Solution Spill
  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, cover with a non-combustible absorbent material like sand or vermiculite.[4]

  • Collection: Scoop the absorbent material into a sealed, labeled container for disposal as flammable hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound formform formform start->formform Solid form Is the material in solid form or in solution? solution_ppe Work in a fume hood. Wear appropriate PPE: Safety goggles, gloves, flame-retardant lab coat form->solution_ppe Solution solid_ppe Wear appropriate PPE: Safety glasses, gloves, lab coat solid_container Place in a labeled, sealed container for solid waste solid_ppe->solid_container solid_disposal Arrange for disposal via a licensed professional service (incineration recommended) solid_container->solid_disposal end End of Disposal Process solid_disposal->end solution_container Collect in a labeled, sealed container for flammable liquid waste solution_ppe->solution_container solution_disposal Dispose of as hazardous waste through institutional EHS solution_container->solution_disposal solution_disposal->end formform->solid_ppe Solid

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Caffeine-trimethyl-13C3, an isotopically labeled compound crucial for various analytical studies. Adherence to these protocols will help ensure the integrity of your experiments and the safety of your laboratory personnel.

The primary safety considerations for 13C-labeled compounds are dictated by the toxicological and chemical properties of the molecule itself, not the stable isotope.[1] Carbon-13 (¹³C) is a naturally occurring, non-radioactive isotope of carbon and poses no radiological risk.[1] Therefore, the safety precautions for this compound are identical to those for unlabeled caffeine.[1]

Essential Safety Information at a Glance

To facilitate quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula ¹³C₃C₅H₁₀N₄O₂
Molecular Weight 197.17 g/mol [2][3]
CAS Number 78072-66-9[2][3][4]
Form Solid[4]
Melting Point 234-236.5 °C[5]
Hazard Classifications Acute Toxicity 4, Oral[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed[4][5]

Operational Plan: A Step-by-Step Protocol

This section outlines the procedural guidance for the safe handling of this compound from receipt to experimental use.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name (including the 13C label), concentration, and any relevant hazard information.[1]

  • Cross-reference the product information with your order and the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

Before handling the compound, ensure all personnel are equipped with the appropriate PPE.

  • Eye Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory.[6][7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][8] For highly toxic materials, double gloving is recommended.[1]

  • Body Protection : A lab coat is required.[7] For larger quantities (up to 1 kg), a disposable laboratory coat or coverall of low permeability is recommended.[7]

  • Respiratory Protection : For nuisance exposures or when handling fine powders where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[6] In cases of significant airborne dust, an approved positive flow mask should be used.[7]

Storage
  • Store in a cool, dry, and well-ventilated place.[8][9][10]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[8][9][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Handling and Experimental Use
  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified fume hood is required.[1]

  • Weighing : When weighing the solid compound, take care to avoid creating dust.[1] Use a balance enclosure or a fume hood to minimize inhalation risk.[1]

  • Dissolving : When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.[1]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[2][6]

Spill Response

In the event of a spill, follow these procedures:

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.[1]

    • Wear appropriate PPE, including a respirator if dust is present.[7]

    • Use dry clean-up procedures and avoid generating dust.[7]

    • Gently sweep or vacuum the spilled material. Ensure the vacuum cleaner is fitted with a HEPA filter.[7]

    • Place the collected material into a labeled container for hazardous waste disposal.[7]

    • Decontaminate the spill area with a suitable solvent or detergent and water.[1]

  • Major Spills :

    • Evacuate the area and alert emergency responders.[7]

    • Prevent the spillage from entering drains or water courses.[7]

    • Contain the spill with sand, earth, or vermiculite.[7]

    • Collect the absorbed material into labeled containers for disposal.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical.

  • Waste Segregation : Do not mix waste containing 13C-labeled compounds with general laboratory waste.[1]

  • Containerization :

    • Solid Waste : Place contaminated solids (e.g., absorbent materials, used PPE) in sealed and clearly labeled hazardous waste containers.[1][7]

    • Liquid Waste : Use appropriate, leak-proof containers for liquid waste.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal : Dispose of all waste in accordance with institutional, local, and national regulations for hazardous chemical waste.[1][9] This may involve collection by a licensed hazardous waste disposal company.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound inspect Inspect Packaging and Labeling start->inspect don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) inspect->don_ppe storage Store in a Cool, Dry, Well-Ventilated Area don_ppe->storage handling Handle in Ventilated Area (Fume Hood) storage->handling weighing Weighing (in enclosure/hood) handling->weighing spill Spill Occurs? handling->spill During Handling dissolving Solution Preparation weighing->dissolving weighing->spill During Weighing experiment Experimental Use dissolving->experiment dissolving->spill During Prep experiment->spill During Use waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection spill_response Execute Spill Response Protocol spill->spill_response Yes spill->waste_collection No spill_response->waste_collection disposal Dispose of as Hazardous Waste (Follow Regulations) waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine-trimethyl-13C3
Reactant of Route 2
Reactant of Route 2
Caffeine-trimethyl-13C3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。